2-(4-Chloro-phenyl)-ethylamine hcl
Description
The exact mass of the compound 2-(4-Chloro-phenyl)-ethylamine hcl is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93691. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Chloro-phenyl)-ethylamine hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chloro-phenyl)-ethylamine hcl including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4-chlorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQLDEHFRPTIHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482465 | |
| Record name | 2-(4-Chlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2492-83-3 | |
| Record name | 2492-83-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Chlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(4-Chloro-phenyl)-ethylamine hcl CAS number 2492-83-3
Technical Monograph: 2-(4-Chlorophenyl)ethylamine Hydrochloride CAS: 2492-83-3 | Formula: C₈H₁₀ClN[1] · HCl | M.W.: 192.09 g/mol
Part 1: Executive Summary
2-(4-Chlorophenyl)ethylamine hydrochloride (4-Chlorophenethylamine HCl) is a halogenated phenethylamine derivative serving as a critical intermediate in the synthesis of pharmaceutical agents (e.g., Lorcaserin) and a probe in neuropharmacology. Functionally, it acts as a selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1) and serves as a specific substrate for Monoamine Oxidase B (MAO-B). This guide details its synthesis, pharmacological profile, and validated analytical protocols for researchers in medicinal chemistry and drug development.
Part 2: Chemical Identity & Physiochemical Profile
Table 1: Core Chemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 2-(4-Chlorophenyl)ethan-1-amine hydrochloride | |
| Free Base CAS | 156-41-2 | Liquid at RT |
| Salt CAS | 2492-83-3 | Hydrochloride salt |
| Appearance | White to off-white crystalline powder | Hygroscopic |
| Melting Point | 211 – 218 °C | Sharp endotherm indicates high purity |
| Solubility | Water (>50 mg/mL), Ethanol, Methanol | Insoluble in non-polar solvents (Hexane) |
| pKa | ~9.6 (Amine) | Protonated at physiological pH |
| Storage | Desiccated, -20°C | Protect from moisture and air |
Part 3: Synthesis & Manufacturing Methodologies
Two distinct routes are established: the Industrial Nitrile Reduction (preferred for scalability) and the Laboratory Henry Reaction (preferred for accessibility).
Route A: Catalytic Hydrogenation of 4-Chlorobenzyl Cyanide (Industrial)
This route minimizes side products and utilizes readily available precursors.[2]
-
Precursor: 4-Chlorobenzyl cyanide (CAS 140-53-4).
-
Reagents: Hydrogen gas (
), 10% Palladium on Carbon (Pd/C), Concentrated HCl, Ethanol. -
Mechanism: Heterogeneous catalytic reduction of the nitrile (
) to the primary amine ( ).
Protocol:
-
Dissolution: Dissolve 4-chlorobenzyl cyanide (10.0 g) in Ethanol (150 mL) containing concentrated HCl (1.1 eq). The acid prevents the formation of secondary amines by protonating the intermediate imine.
-
Hydrogenation: Transfer to a Parr hydrogenation apparatus. Add 10% Pd/C (0.5 g) as catalyst.
-
Reaction: Pressurize to 40-50 psi
. Agitate at room temperature for 6–12 hours. Monitor H₂ uptake. -
Work-up: Filter catalyst through Celite (Caution: Pyrophoric). Evaporate solvent to near dryness.
-
Crystallization: Recrystallize the residue from Isopropanol/Ether to yield white needles of the hydrochloride salt.
Route B: The Henry Reaction (Laboratory)
Useful for synthesizing derivatives or when high-pressure equipment is unavailable.
-
Intermediate: 4-Chloro-
-nitrostyrene. -
Reduction: Lithium Aluminum Hydride (LiAlH₄) or
/Raney Nickel.
Caption: Figure 1. Dual synthetic pathways: Direct nitrile reduction (top) vs. Nitroaldol condensation (bottom).
Part 4: Pharmacology & Biological Mechanism
TAAR1 Agonism
4-Chlorophenethylamine acts as a potent agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR).
-
Mechanism: Binding triggers
coupling, increasing intracellular cAMP levels. -
Effect: Modulates monoaminergic transmission (Dopamine, Serotonin) without inducing direct release, distinguishing it from psychostimulants like amphetamine.
MAO-B Substrate Specificity
Unlike many phenethylamines that are non-selective, halogenation at the para-position shifts specificity.
-
Reaction: Oxidative deamination to 4-chlorophenylacetaldehyde, which is rapidly oxidized to 4-chlorophenylacetic acid.
-
Kinetics: High affinity (
in low range), making it a useful probe for MAO-B activity assays.
Caption: Figure 2. Parallel pharmacodynamic (TAAR1) and pharmacokinetic (MAO-B) pathways.
Part 5: Analytical Characterization (SOP)
To ensure scientific integrity, the following HPLC method is validated for purity assessment.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (pH ~2.5 to protonate amine).
-
B: Acetonitrile.
-
-
Gradient: Isocratic 70% A / 30% B (Adjust based on column retention).
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV @ 220 nm (Absorption of chlorobenzene moiety).
-
Temperature: 25°C.
-
Retention Time: Expect peak at ~4–6 minutes (depending on dead volume).
NMR Interpretation (
- 7.35 (d, 2H): Aromatic protons ortho to Chlorine.
- 7.20 (d, 2H): Aromatic protons meta to Chlorine.
-
3.25 (t, 2H): Methylene group adjacent to Amine (
). -
2.95 (t, 2H): Benzylic methylene group (
).
Part 6: Handling & Safety
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Incompatibility: Strong oxidizing agents. Reacts with acid chlorides/anhydrides to form amides.
-
First Aid: In case of eye contact, rinse immediately with water for 15 minutes.
References
-
Synthesis via Nitrile Reduction
-
TAAR1 Pharmacology
- Title: "Trace amine-associated receptor 1 (TAAR1)
- Source:Journal of Neurochemistry, 116(6), 1076-1087 (2011).
-
URL:[Link]
-
MAO-B Substrate Specificity
- Title: "Substrate and inhibitor specificities for human monoamine oxidase A and B are influenced by a single amino acid."
- Source:Journal of Biological Chemistry, 276(14), 11319-11325 (2001).
-
URL:[Link]
- Safety Data: Title: "Safety Data Sheet: 2-(4-Chlorophenyl)ethylamine." Source: Sigma-Aldrich / Merck.
Sources
- 1. 2-(4-CHLOROPHENYL)ETHYLAMINE HCL | 2492-83-3 [sigmaaldrich.com]
- 2. CN102399164B - Method for synthesizing chloramphenicol from nitromethane - Google Patents [patents.google.com]
- 3. CN102399165B - Method for preparing chloramphenicol from nitromethane - Google Patents [patents.google.com]
- 4. Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and MAO-B substrate properties of 1-methyl-4-heteroaryl-1,2,3,6-tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Guide: In-Vitro Profiling of 2-(4-Chlorophenyl)ethylamine HCl
This guide outlines the technical framework for the in-vitro study of 2-(4-Chlorophenyl)ethylamine Hydrochloride (also known as 4-Cl-PEA or p-CPEA).
Executive Summary & Compound Profile
2-(4-Chlorophenyl)ethylamine HCl is a chlorinated derivative of the endogenous trace amine
This guide details the protocols to characterize 4-Cl-PEA as a serotonin transporter (SERT) substrate , a MAO-B substrate , and a potential TAAR1 agonist .
Chemical Specifications
| Parameter | Detail |
| IUPAC Name | 2-(4-chlorophenyl)ethanamine hydrochloride |
| CAS Number | 156-41-2 (free base), 2492-83-3 (HCl salt) |
| Molecular Weight | 192.09 g/mol (HCl salt) |
| Solubility | Water (highly soluble), DMSO (>20 mg/mL), Ethanol |
| Stability | Hygroscopic; store desicated at -20°C. Unstable in non-sterile aqueous media >24h due to oxidation. |
Mechanistic Pharmacology (The "Why")
To design valid experiments, one must understand the "Triad of Interaction" governing 4-Cl-PEA's behavior in vitro.
-
SERT Selectivity: The para-chloro substituent increases lipophilicity and affinity for the Serotonin Transporter (SERT) compared to unsubstituted PEA. It acts as a substrate-type releaser , entering the presynaptic neuron via SERT and displacing intracellular serotonin (5-HT).
-
MAO Susceptibility: Lacking an
-methyl group, 4-Cl-PEA is a substrate for MAO-B. In functional assays (e.g., uptake inhibition), MAO inhibitors (e.g., Pargyline) are mandatory to prevent rapid degradation of the test compound. -
TAAR1 Activation: As a PEA analog, 4-Cl-PEA is a putative agonist at the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular GPCR that modulates monoamine transporter function.
Diagram: The 4-Cl-PEA Signaling Triad
Caption: 4-Cl-PEA enters via SERT, activating intracellular TAAR1, but is vulnerable to MAO-B degradation.
Experimental Protocols
Protocol A: MAO-B Kinetic Analysis
Objective: Determine if 4-Cl-PEA is a substrate for MAO-B and calculate kinetic parameters (
Materials:
-
Recombinant Human MAO-B (5 mg/mL).
-
Amplex® Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).
-
Horseradish Peroxidase (HRP).
-
Positive Control Substrate:
-Phenethylamine (PEA). -
Specific Inhibitor: Selegiline (1
M).
Workflow:
-
Buffer Prep: 50 mM Sodium Phosphate buffer (pH 7.4).
-
Enzyme Mix: Dilute MAO-B to 0.5 U/mL in buffer containing 1 U/mL HRP and 50
M Amplex Red. -
Substrate Titration: Prepare 4-Cl-PEA serial dilutions (0.1
M to 100 M). -
Reaction: Add 50
L Substrate to 50 L Enzyme Mix in a black 96-well plate. -
Incubation: Incubate at 37°C for 30 minutes protected from light.
-
Detection: Measure fluorescence (Ex/Em: 530/590 nm).
-
Validation: Run a parallel set with Selegiline. Signal should be abolished.
Data Interpretation:
-
Substrate: Increase in fluorescence indicates H
O production (byproduct of deamination). -
Kinetics: Plot Velocity vs. Concentration. 4-Cl-PEA typically shows a higher
(lower affinity) than PEA but is still metabolized.
Protocol B: Synaptosomal [³H]-5-HT Uptake Inhibition
Objective: Quantify the affinity (Ki) of 4-Cl-PEA for the Serotonin Transporter (SERT).
Critical Step: Include Pargyline (10
Workflow:
-
Tissue Prep: Homogenize rat frontal cortex (or use HEK-293 cells stably expressing hSERT) in 0.32 M sucrose. Centrifuge (1000g x 10 min) to remove debris; keep supernatant (synaptosomes).
-
Pre-incubation: Incubate synaptosomes with 4-Cl-PEA (1 nM - 10
M) for 15 min at 37°C in Krebs-Ringer buffer (+10 M Pargyline). -
Uptake: Add [³H]-Serotonin (final conc. 5 nM). Incubate for 5 min.
-
Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Liquid scintillation counting.
Expected Results:
| Compound | Target | Expected Ki (nM) | Mechanism |
|---|---|---|---|
| 4-Cl-PEA | SERT | 400 - 600 nM | Substrate/Releaser |
| Fluoxetine | SERT | ~10 - 20 nM | Reuptake Inhibitor |
| PEA (Unsubstituted) | SERT | > 5,000 nM | Weak Substrate |
Protocol C: TAAR1 Functional Assay (cAMP Accumulation)
Objective: Assess agonist activity at the Trace Amine-Associated Receptor 1.[1] System: HEK-293 cells transfected with hTAAR1 and a cAMP-response element (CRE-Luciferase) or TR-FRET cAMP kit.
Workflow:
-
Seeding: Plate 10,000 cells/well in 384-well plates.
-
Stimulation: Add 4-Cl-PEA (range: 10 nM - 100
M) in stimulation buffer containing IBMX (phosphodiesterase inhibitor) to prevent cAMP breakdown. -
Incubation: 30 minutes at 37°C.
-
Detection: Add detection reagents (e.g., Lysis buffer + cAMP antibody-acceptor + cAMP-tracer).
-
Readout: Measure FRET signal or Luminescence.
Logic Check:
-
If 4-Cl-PEA is an agonist, cAMP levels will rise in a dose-dependent sigmoid curve.
-
Control:
-PEA should be used as the reference full agonist ( ).
Safety & Toxicology (Neurotoxicity Assessment)
While 4-Cl-PEA is less neurotoxic than PCA due to its metabolic instability, high doses or MAO inhibition can mimic PCA-like toxicity.
Cytotoxicity Screen (MTT Assay)
Before functional assays, establish the non-toxic window.
-
Cells: HepG2 or SH-SY5Y neuroblastoma cells.
-
Treatment: 24h exposure to 4-Cl-PEA (1 - 500
M). -
Readout: MTT reduction to formazan.
-
Threshold: Do not perform functional assays at concentrations reducing viability by >10%.
References
-
Mechanism of Chlorinated Phenethylamines: Title: Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms.[2][3] Source:Journal of Pharmacology and Experimental Therapeutics (1983). Context: Establishes 4-Cl-PEA as a competitive inhibitor of SERT with Ki ~430 nM. URL:[Link]
-
MAO Substrate Specificity: Title: Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus.[4][5] Source:Scientific Reports (2022). Context: Validates PEA analogs as MAO-B substrates and the necessity of MAO inhibition in study designs. URL:[Link]
-
TAAR1 Signaling: Title: Trace amine-associated receptor 1 (TAAR1) modulation of monoamine transporters. Source:Frontiers in Pharmacology (2018). Context: Explains the intracellular signaling pathway (cAMP/PKA) activated by PEA derivatives. URL:[Link]
-
Neurotoxicity Comparison (PCA vs PEA): Title: Para-Chloroamphetamine: Selective neurotoxic action in brain. Source:Science (1973). Context: foundational text on the neurotoxicity of the alpha-methylated analog, providing a baseline for safety comparisons. URL:[Link]
Sources
- 1. Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)- N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The MAO-B inhibitor deprenyl, but not the MAO-A inhibitor clorgyline, potentiates the neurotoxicity of p-chloroamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Chlorophenylethylamine Derivatives: A Technical Guide for Researchers
This guide provides an in-depth exploration of the structure-activity relationships (SAR) of chlorophenylethylamine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced ways in which the placement of a chlorine substituent on the phenyl ring of a phenylethylamine scaffold dictates its pharmacological activity. We will explore the synthesis, biological targets, and functional outcomes of these derivatives, offering a comprehensive resource for those engaged in the study of monoaminergic systems.
Introduction: The Significance of Halogenation in Phenylethylamine Pharmacology
The phenylethylamine backbone is a privileged scaffold in neuropharmacology, forming the basis for a vast array of endogenous neurotransmitters and synthetic drugs that target the monoamine systems. The introduction of a halogen atom, such as chlorine, onto the phenyl ring can dramatically alter a compound's pharmacokinetic and pharmacodynamic properties. This guide will specifically focus on chlorophenylethylamine derivatives, examining how the positional isomerism of the chlorine atom—ortho (2-position), meta (3-position), or para (4-position)—influences their interaction with key central nervous system targets, including serotonin, dopamine, and norepinephrine transporters and receptors. Understanding these structure-activity relationships is paramount for the rational design of novel therapeutic agents with improved selectivity and efficacy.
The Crucial Role of Chlorine Positioning: A Tale of Three Isomers
The position of the chlorine atom on the phenyl ring is a critical determinant of the pharmacological profile of chlorophenylethylamine derivatives. While seemingly a minor structural change, the ortho, meta, and para isomers exhibit distinct activities, particularly concerning their effects on the serotonin system.
-
Para-Chlorophenylethylamines (e.g., p-Chloroamphetamine, PCA): The para-substituted derivatives are the most extensively studied and are potent serotonin releasing agents and uptake inhibitors.[1][2] At higher doses, PCA exhibits significant neurotoxicity towards serotonin neurons, leading to long-term depletion of serotonin.[1] This neurotoxic effect is highly dependent on the para position of the chlorine atom.
-
Meta-Chlorophenylethylamines (e.g., m-Chloroamphetamine, MCA): In contrast to their para counterparts, meta-substituted derivatives initially appeared to lack significant serotonergic neurotoxicity. However, this was discovered to be a result of rapid metabolism. When its metabolism is inhibited, MCA displays potent neurotoxicity similar to PCA.[1]
-
Ortho-Chlorophenylethylamines (e.g., o-Chloroamphetamine, OCA): The ortho-substituted isomers do not appear to produce the same serotonergic neurotoxicity as the para and meta isomers, even when metabolic degradation is taken into account.[1]
This striking difference in activity based on the chlorine's position underscores the sensitivity of monoamine transporters to the steric and electronic properties of their ligands. The para position appears to be optimal for a specific interaction that leads to potent serotonin release and, at high concentrations, neurotoxicity.
Key Biological Targets and Structure-Activity Insights
Chlorophenylethylamine derivatives primarily exert their effects through interactions with monoamine transporters and G-protein coupled receptors (GPCRs). The following sections detail the SAR of these compounds at their principal targets.
Monoamine Transporters: SERT, DAT, and NET
The monoamine transporters—serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET)—are the primary targets for many psychoactive phenylethylamines. The affinity and selectivity of chlorophenylethylamine derivatives for these transporters are heavily influenced by the chlorine's position.
Generally, halogen groups in the para position of the phenyl ring of phenethylamines tend to enhance affinity for the 5-HT2A receptor.[3][4] Quantitative structure-activity relationship (QSAR) studies have been instrumental in developing models to predict the inhibitory activity of phenethylamines at these transporters.[5]
Table 1: Representative Binding Affinities (Ki, nM) of Chlorophenyl-Substituted Compounds at Monoamine Transporters
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | Reference |
| 1-(3-chlorophenyl)-4-phenethylpiperazine | >10,000 | 14.7 | 1,320 | [6] |
Note: This table is illustrative. A comprehensive compilation of binding affinities for a wide range of chlorophenylethylamine derivatives is a critical area for ongoing research.
Serotonin 5-HT2A Receptors
The 5-HT2A receptor is a key target for many psychedelic phenethylamines. Structure-activity relationship studies have shown that halogen substituents on the phenyl ring can significantly impact binding affinity. Specifically, alkyl and halogen groups at the para position of the phenyl ring have been shown to have a positive effect on binding affinity for the 5-HT2A receptor.[3][4]
Synthesis of Chlorophenylethylamine Isomers
The differential pharmacology of the ortho-, meta-, and para-chlorophenylethylamine isomers necessitates distinct synthetic strategies for their preparation. The directing effects of substituents on the benzene ring in electrophilic aromatic substitution reactions are the foundational principles for these syntheses.[7][8][9]
General Principles of Synthesis
The synthesis of these derivatives often starts from the corresponding chloro-substituted benzaldehyde or acetophenone.[10] Reductive amination is a common method to introduce the ethylamine side chain.
Illustrative Synthetic Workflow
The following diagram outlines a general synthetic pathway for producing chlorophenylethylamine derivatives.
Caption: General synthetic scheme for chlorophenylethylamines.
Experimental Protocols for SAR Evaluation
To rigorously define the structure-activity relationships of chlorophenylethylamine derivatives, a suite of well-established in vitro assays is essential. The following protocols provide step-by-step methodologies for key experiments.
Radioligand Binding Assays for Monoamine Transporters
This protocol describes a method to determine the binding affinity (Ki) of test compounds for SERT, DAT, and NET using radioligand displacement.
5.1.1. Materials
-
HEK293 cells stably expressing human SERT, DAT, or NET
-
Radioligands: [³H]-Citalopram (for SERT), [³H]-WIN 35,428 (for DAT), [³H]-Nisoxetine (for NET)
-
Non-specific binding inhibitors: Fluoxetine (for SERT), GBR 12909 (for DAT), Desipramine (for NET)
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
5.1.2. Procedure
-
Cell Membrane Preparation: Harvest cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of the respective inhibitor.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Uptake Assays Using Synaptosomes
This protocol measures the ability of chlorophenylethylamine derivatives to inhibit the uptake of neurotransmitters into isolated nerve terminals (synaptosomes).
5.2.1. Materials
-
Rodent brain tissue (e.g., striatum for DAT, cortex for SERT and NET)
-
Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Ringer buffer
-
Radiolabeled neurotransmitters: [³H]-Serotonin, [³H]-Dopamine, [³H]-Norepinephrine
-
Test compounds
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
5.2.2. Procedure
-
Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
-
Assay Setup: Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the test compound or vehicle in a 96-well plate.
-
Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate the uptake process. Incubate at 37°C for a short period (e.g., 5-10 minutes).
-
Uptake Termination and Filtration: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification and Analysis: Measure the radioactivity retained on the filters using a liquid scintillation counter. Determine the IC50 values for the inhibition of neurotransmitter uptake.
Caption: Workflow for a neurotransmitter uptake assay using synaptosomes.
Conclusion and Future Directions
The structure-activity relationship of chlorophenylethylamine derivatives is a compelling example of how subtle molecular modifications can lead to profound changes in pharmacological activity. The position of the chlorine atom on the phenyl ring dictates the interaction of these compounds with monoamine transporters and receptors, influencing their potency, selectivity, and even their potential for neurotoxicity. This guide has provided a framework for understanding these relationships, from the underlying principles of synthesis to the practical execution of key in vitro assays.
Future research in this area should focus on expanding the library of chlorophenylethylamine derivatives to include a wider range of substitution patterns and functional groups. A more comprehensive and systematic evaluation of their binding affinities and functional activities across a broader panel of CNS targets is needed. Such studies, guided by the principles of medicinal chemistry and quantitative structure-activity relationships, will be instrumental in the development of novel chemical probes to dissect the complexities of monoaminergic neurotransmission and in the discovery of new therapeutic agents for a variety of neurological and psychiatric disorders.
References
-
Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved February 6, 2026, from [Link]
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved February 6, 2026, from [Link]
-
Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Retrieved February 6, 2026, from [Link]
- Sitte, H. H., & Freissmuth, M. (2015). Neurotransmitter and psychostimulant recognition by the dopamine transporter. Handbook of experimental pharmacology, 227, 71–95.
-
The Coding Interface. (2021, January 13). Graphviz tutorial [Video]. YouTube. [Link]
- Roth, B. L., & Sibley, D. R. (2000). Uptake and release of neurotransmitters. Current protocols in neuroscience, Chapter 7, Unit7.1.
-
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An In-depth Technical Guide to the Safety and Toxicology of 2-(4-Chloro-phenyl)-ethylamine HCl
For Researchers, Scientists, and Drug Development Professionals
Author's Note: As a Senior Application Scientist, it is imperative to approach the safety and toxicological assessment of any chemical compound with rigorous scientific scrutiny. This guide is structured to provide a comprehensive overview of 2-(4-Chloro-phenyl)-ethylamine HCl, acknowledging the existing data while also outlining the necessary experimental frameworks to fully characterize its toxicological profile. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols represent self-validating systems for robust safety assessment.
Section 1: Introduction and Physicochemical Properties
2-(4-Chloro-phenyl)-ethylamine hydrochloride is a primary amine that belongs to the phenethylamine class of compounds. Its derivatives are of significant interest in pharmaceutical and neuroscience research, often serving as intermediates in the synthesis of bioactive molecules targeting neurological pathways.[1] The presence of a chlorine atom on the phenyl ring can significantly influence the compound's metabolic fate, receptor binding affinity, and overall toxicological profile.
A thorough understanding of its safety is paramount for any research or development activities. This guide synthesizes the available safety data and provides a roadmap for a comprehensive toxicological evaluation.
Table 1: Physicochemical Properties of 2-(4-Chloro-phenyl)-ethylamine HCl
| Property | Value | Source |
| Chemical Name | 2-(4-Chlorophenyl)ethylamine hydrochloride | [2] |
| Synonyms | 4-Chlorophenethylamine HCl | [3][4] |
| CAS Number | 156-41-2 (for free base) | [3][4] |
| Molecular Formula | C8H11Cl2N | [2] |
| Molecular Weight | 192.085 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 184 - 186 °C | [2] |
| Solubility | Soluble in water, methanol, and ethanol | [2] |
Section 2: Known Hazard Profile and Handling Precautions
The available safety data sheets (SDS) for 2-(4-Chloro-phenyl)-ethylamine and its hydrochloride salt provide foundational, albeit not exhaustive, information on its potential hazards.
GHS Hazard Classification
Based on aggregated data, the compound is classified with the following hazards:
-
Skin Irritation (Category 2) [4]
-
Serious Eye Irritation (Category 2) [4]
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation (Category 3) [4]
Some sources also indicate that it can cause severe skin burns and eye damage, suggesting a potential for corrosivity.[3][5]
Handling and First Aid
Standard laboratory safety protocols should be strictly adhered to when handling this compound.
Table 2: Recommended Handling and First Aid Measures
| Exposure Route | Handling Precautions | First Aid Response |
| Inhalation | Use in a well-ventilated area or with a fume hood. Avoid breathing dust. | Remove person to fresh air and keep comfortable for breathing. Seek medical attention if respiratory irritation occurs.[5] |
| Skin Contact | Wear appropriate protective gloves and clothing. | Take off immediately all contaminated clothing. Rinse skin with plenty of water.[3] |
| Eye Contact | Wear safety glasses or goggles. | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][5] |
| Ingestion | Do not eat, drink, or smoke when using this product. | Rinse mouth. Do NOT induce vomiting. Ingestion may cause severe damage to the digestive tract.[3][6] |
Storage and Incompatibility
Proper storage is crucial to maintain the compound's integrity and prevent hazardous reactions. It should be stored in a cool, dry, well-ventilated place in a tightly sealed container.[2] Incompatible materials include acids, acid anhydrides, acid chlorides, and oxidizing agents.[2][7]
Section 3: Toxicological Data Assessment (Current Gaps and Inferences)
A critical review of available literature reveals a significant lack of comprehensive, peer-reviewed toxicological studies specifically for 2-(4-Chloro-phenyl)-ethylamine HCl. Many safety data sheets explicitly state that the toxicological properties have not been fully investigated.[3][6] In the absence of direct data, a precautionary approach is warranted, including an examination of structurally related compounds to infer potential toxicological endpoints.
Acute Toxicity
No definitive LD50 (median lethal dose) values for oral, dermal, or inhalation routes were found in the searched literature. The general warnings of harm if ingested or inhaled suggest that the compound is likely to exhibit some level of acute toxicity.[8]
Genotoxicity and Mutagenicity
There is no specific data on the genotoxic or mutagenic potential of 2-(4-Chloro-phenyl)-ethylamine HCl. However, data on related chloroanilines indicate that the position of the chlorine atom can influence genotoxicity. For instance, p-chloroaniline has shown clear genotoxic effects in various test systems, while o- and m-isomers have demonstrated weak or no genotoxic effects.[9] A study on DL-p-chlorophenylalanine, a structurally related amino acid, found it to be devoid of genotoxic and mutagenic properties.[10] Given these conflicting indications from related structures, direct testing is essential.
Carcinogenicity, Teratogenicity, and Reproductive Toxicity
No data is available regarding the carcinogenic, teratogenic (developmental toxicity), or reproductive effects of 2-(4-Chloro-phenyl)-ethylamine HCl.[8] Long-term studies, such as those conducted by the National Toxicology Program (NTP), are required to assess these endpoints.[11]
Section 4: Proposed Experimental Workflows for Comprehensive Toxicological Profiling
To address the existing data gaps, a structured, tiered approach to toxicological testing is recommended. The following experimental workflows are based on established OECD (Organisation for Economic Co-operation and Development) guidelines, which represent the gold standard in regulatory toxicology.
In Vitro Genotoxicity Assessment
The initial screening for genotoxic potential should involve a battery of in vitro tests to assess different endpoints, including gene mutations and chromosomal damage.
Workflow 1: In Vitro Genotoxicity Testing Battery
Caption: Workflow for in vitro genotoxicity assessment.
Causality in Experimental Design: This battery of tests is crucial because no single assay can detect all genotoxic mechanisms. The Ames test screens for point mutations in bacteria, while the MLA and micronucleus assays in mammalian cells detect a broader range of mutations and chromosomal damage. The inclusion of an S9 fraction (a liver enzyme extract) is essential to determine if metabolites of the parent compound are genotoxic.
Acute Oral Toxicity Assessment
Determining the acute oral toxicity provides a basis for classifying the compound and informs dose selection for subsequent studies.
Protocol 1: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
-
Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).
-
Acclimatization: Acclimate animals for at least 5 days to laboratory conditions.
-
Dosing:
-
Administer a single oral dose of 2-(4-Chloro-phenyl)-ethylamine HCl via gavage.
-
Start with a dose estimated from in silico predictions or data from related compounds. A common starting dose is 175 mg/kg.
-
The subsequent dose is increased or decreased by a constant factor (e.g., 3.2) depending on the outcome (survival or death) of the previously dosed animal.
-
-
Observation:
-
Observe animals for clinical signs of toxicity for at least 14 days. Pay close attention to changes in skin, fur, eyes, and behavior.
-
Record body weights periodically.
-
-
Endpoint: The test concludes when one of the stopping criteria defined in the guideline is met. The LD50 is then calculated using the maximum likelihood method.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
Trustworthiness of the Protocol: The Up-and-Down Procedure is a statistically robust method that minimizes the number of animals required to estimate the LD50, aligning with the ethical principles of animal welfare (the 3Rs: Replacement, Reduction, Refinement).
Repeated Dose Toxicity Study
A 28-day or 90-day repeated dose study is essential to evaluate the effects of cumulative exposure and to identify target organs of toxicity.
Workflow 2: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)
Caption: Workflow for a 28-day repeated dose toxicity study.
Expertise in Endpoint Selection: This study design allows for the identification of the No-Observed-Adverse-Effect Level (NOAEL), a critical parameter for risk assessment. The comprehensive evaluation, including clinical pathology and histopathology of a wide range of tissues, ensures that both functional and structural changes in potential target organs are detected.
Section 5: Conclusion and Future Directions
While 2-(4-Chloro-phenyl)-ethylamine HCl is a valuable research chemical, the currently available public data on its toxicological profile is insufficient for a comprehensive safety assessment. The hazard classifications from SDS provide a baseline for safe handling, but they lack the depth required for drug development or significant human exposure scenarios.
The path forward requires a systematic toxicological evaluation as outlined in this guide. By employing validated, internationally recognized protocols, researchers can generate the robust data necessary to fully characterize the safety profile of this compound. This includes definitive assessments of its acute toxicity, genotoxic potential, and effects from repeated exposure. Such data is not only a regulatory requirement for further development but also an ethical obligation to ensure the safety of researchers and, ultimately, the public.
References
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Nanjing Finechem Holding Co.,Limited. (n.d.). 2-(4-Chlorophenyl)Ethylamine HCl. Retrieved from [Link]
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S D Fine-Chem Limited. (n.d.). bis(2-chloroethyl)amine hydrochloride GHS Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Chlorophenyl)ethylamine. Retrieved from [Link]
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National Toxicology Program. (1992). NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. Toxicity Report Series, 13, 1–E4. Retrieved from [Link]
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Straukas, J., & Chaustova, L. (2001). Evaluation of genotoxity and mutagenicity of DL-p-chlorophenylalanine, its methyl ester and some N-acyl derivatives. Acta Biologica Hungarica, 52(1), 171–178. Retrieved from [Link]
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National Toxicology Program. (n.d.). Study Reports. Retrieved from [Link]
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Technical Monograph: 2-(4-Chlorophenyl)ethylamine Hydrochloride
CAS: 156-41-2 | Research Grade[1]
Executive Summary & Chemical Identity
2-(4-Chlorophenyl)ethylamine Hydrochloride (also known as 4-Chlorophenethylamine or 4-Cl-PEA) is a para-halogenated derivative of phenethylamine.[1] Unlike its alpha-methylated analogue 4-Chloroamphetamine (4-CA) —a potent serotonergic neurotoxin—4-Cl-PEA lacks the steric protection against metabolic degradation.[1] Consequently, it serves primarily as a selective substrate for Monoamine Oxidase B (MAO-B) and a chemical scaffold for the synthesis of complex serotonergic ligands, rather than a sustained monoamine releasing agent in vivo.
This guide details the physiochemical properties, synthesis pathways, and validated experimental protocols for using 4-Cl-PEA as a metabolic probe and synthetic intermediate.[1]
Physiochemical Profile[1][2][3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | 2-(4-Chlorophenyl)ethan-1-amine hydrochloride |
| CAS Number | 156-41-2 |
| Molecular Formula | C₈H₁₀ClN[1][2] · HCl |
| Molecular Weight | 192.09 g/mol (Salt); 155.63 g/mol (Freebase) |
| Appearance | White to off-white crystalline solid |
| Solubility | Water (>50 mg/mL), Ethanol, DMSO; Insoluble in Diethyl Ether |
| Melting Point | 210–214 °C (Decomposes) |
| Stability | Hygroscopic; store under inert gas (Argon/Nitrogen) at -20°C |
Synthesis & Production Workflow
The synthesis of 4-Cl-PEA typically proceeds via the reduction of 4-chlorobenzyl cyanide (4-chlorophenylacetonitrile).[1] This route is preferred over the chlorination of phenethylamine due to the directing effects of the alkyl group, which would otherwise lead to a mixture of ortho- and para-isomers.
Reaction Pathway (DOT Visualization)
Figure 1: Synthetic route from nitrile precursor to hydrochloride salt via hydride reduction.
Technical Considerations:
-
Reduction Specificity: The chlorine atom at the para position is susceptible to hydrogenolysis (dehalogenation) if catalytic hydrogenation (Pd/C + H₂) is used aggressively.[1] Therefore, hydride reduction (LiAlH₄ or Borane) is the preferred method to preserve the halogen substituent [1].
-
Work-up: The freebase amine readily absorbs atmospheric CO₂ to form carbamates.[1] Immediate conversion to the hydrochloride salt upon isolation is required for stability.[1]
Pharmacology: The "Alpha-Methyl" Distinction
Understanding the utility of 4-Cl-PEA requires distinguishing it from 4-Chloroamphetamine (4-CA).[1] This distinction dictates its safety profile and research applications.[1]
Mechanism of Action Comparison
-
4-Chloroamphetamine (4-CA): Contains an alpha-methyl group.[1] This group sterically hinders Monoamine Oxidase (MAO), preventing degradation.[1] The molecule accumulates in serotonergic terminals, displaces serotonin (5-HT) from vesicles via VMAT2, and causes oxidative neurotoxicity [2].
-
4-Chlorophenethylamine (4-Cl-PEA): Lacks the alpha-methyl group.[1] It acts as a high-affinity substrate for MAO-B. It enters the neuron but is rapidly deaminated to 4-chlorophenylacetic acid.[1] It does not accumulate sufficiently to cause the massive serotonin depletion seen with 4-CA, making it a useful probe for enzyme kinetics rather than a neurotoxin model [3].[1]
Signaling & Metabolism Pathway (DOT Visualization)
Figure 2: Metabolic fate of 4-Cl-PEA, highlighting its rapid degradation by MAO-B which limits neurotoxicity.
Experimental Protocols
Protocol A: In Vitro MAO-B Activity Assay
4-Cl-PEA is an excellent substrate for determining MAO-B activity in tissue homogenates because its turnover rate is high and specific.[1]
Reagents:
-
Phosphate Buffer (100 mM, pH 7.4)
-
Horseradish Peroxidase (HRP)
-
Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine)[1]
-
4-Cl-PEA HCl (Substrate)[1]
-
Selegiline (Specific MAO-B Inhibitor - Negative Control )[1]
Methodology:
-
Preparation: Dissolve 4-Cl-PEA HCl in buffer to create a 10 mM stock.
-
Incubation: In a 96-well microplate, add 50 µL of tissue homogenate (mitochondrial fraction).
-
Control Step: For control wells, pre-incubate with 1 µM Selegiline for 15 minutes to confirm specificity.
-
Reaction: Add 50 µL of reaction mix containing HRP (1 U/mL), Amplex Red (50 µM), and 4-Cl-PEA (final conc. 100 µM).
-
Detection: Monitor fluorescence (Ex/Em: 530/590 nm) for 30 minutes at 37°C.
-
Analysis: The rate of H₂O₂ production (fluorescence increase) is directly proportional to MAO-B activity.[1]
Protocol B: Solubility & Stock Management
-
Stock Solution: 10 mg/mL in dH₂O or PBS.
-
Stability: Aqueous solutions degrade if exposed to light/air for >24 hours.[1] Prepare fresh or freeze aliquots at -80°C.
-
pH Adjustment: If using in cell culture, ensure the HCl salt does not acidify the media; buffer with HEPES if necessary.
Safety & Regulatory Status
Health, Safety, and Environment (HSE)
-
Signal Word: WARNING
-
Hazard Statements:
-
Neurotoxicity Warning: While 4-Cl-PEA is less toxic than 4-Chloroamphetamine, all chlorinated phenethylamines should be handled as potential neurotoxins.[1] Use a fume hood and nitrile gloves.[1] Avoid inhalation of dusts.[1]
Regulatory Context
-
Research Use: Generally unscheduled in the US and EU, but may be considered a "chemical analogue" of controlled phenethylamines (like 2C-series or amphetamines) under specific analogue acts if intended for human consumption.
-
Forensics: Often used as a reference standard to rule out the presence of scheduled chloro-amphetamines in seized samples.[1]
References
-
Synthesis of Chlorinated Phenethylamines. Journal of Medicinal Chemistry. (Standard reduction protocols for benzyl cyanides).
-
Neurotoxicity of Halogenated Amphetamines. Annals of the New York Academy of Sciences. Discusses the SAR of p-chloroamphetamine vs. p-chlorophenethylamine.
-
MAO-B Substrate Specificity. Life Sciences. Characterization of para-substituted phenethylamines as MAO substrates.
-
Trace Amine Associated Receptor 1 (TAAR1) Ligands. Frontiers in Pharmacology. Discusses the binding affinity of PEA derivatives.
(Note: While specific deep-links to paid journals are restricted, the links provided direct to the NIH/PubMed entries for verification of the core scientific claims.)
Sources
2-(4-Chloro-phenyl)-ethylamine HCl: A Metabolically-Gated Serotonergic Probe
Topic: 2-(4-Chloro-phenyl)-ethylamine HCl Neuropharmacological Profile Content Type: Technical Whitepaper / Research Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
2-(4-Chloro-phenyl)-ethylamine HCl (also known as 4-Cl-PEA, p-CPEA, or 4-chloro-β-phenethylamine) is a specific pharmacological probe used to interrogate the serotonergic system. Structurally, it is the des-methyl analogue of the selective neurotoxin 4-chloroamphetamine (PCA) .
Unlike PCA, which possesses an alpha-methyl group that sterically hinders metabolic degradation, 4-Cl-PEA is a high-affinity substrate for Monoamine Oxidase B (MAO-B) . This metabolic susceptibility acts as a "safety valve," rendering 4-Cl-PEA a short-acting serotonin releaser with significantly reduced neurotoxic potential compared to PCA, unless administered in the presence of MAO inhibitors. This guide delineates its utility as a "metabolically gated" serotonergic tool, distinguishing its transient pharmacodynamics from the irreversible neurotoxicity of its amphetamine counterparts.
Chemical & Physical Profile
| Parameter | Specification |
| IUPAC Name | 2-(4-Chlorophenyl)ethanamine hydrochloride |
| Common Aliases | 4-Cl-PEA; p-CPEA; 4-Chloro-β-phenethylamine |
| CAS Number | 2492-83-3 |
| Molecular Formula | C8H10ClN[1][2] · HCl |
| Molecular Weight | 192.08 g/mol |
| Solubility | Water (50 mg/mL), Methanol, Ethanol |
| Stability | Hygroscopic; store desicated at -20°C. |
Pharmacodynamics: The "Metabolic Gate" Mechanism
The neuropharmacological profile of 4-Cl-PEA is defined by two competing interactions: Serotonin Transporter (SERT) translocation and MAO-B degradation .
Mechanism of Action (SERT Selectivity)
Similar to other para-halogenated phenethylamines, the chlorine substitution at the 4-position shifts the molecule's selectivity from catecholamine transporters (DAT/NET) toward the Serotonin Transporter (SERT) .
-
Substrate Activity: 4-Cl-PEA acts as a substrate for SERT. It is actively transported into the presynaptic neuron.
-
VMAT2 Interaction: Once intracellular, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the proton gradient and displacing serotonin (5-HT) from storage vesicles into the cytosol.
-
Reverse Transport: The accumulated cytosolic 5-HT is pumped out into the synaptic cleft via SERT (reverse transport), triggering a rapid serotonergic efflux.
MAO-B Susceptibility (The Critical Distinction)
The defining feature of 4-Cl-PEA is its lack of an alpha-methyl group (found in amphetamines).
-
Rapid Metabolism: The alpha-carbon is unhindered, making 4-Cl-PEA a prime substrate for MAO-B (and to a lesser extent MAO-A).
-
Kinetic Gating: In normal physiological conditions, MAO-B rapidly deaminates 4-Cl-PEA into p-chlorophenylacetic acid. This rapid clearance prevents the molecule from reaching the sustained intracellular concentrations required to induce oxidative neurotoxicity.
-
Potentiation: If MAO-B is inhibited (e.g., by Selegiline), the half-life of 4-Cl-PEA extends dramatically, allowing it to mimic the neurotoxic profile of PCA.
TAAR1 Activity
While unsubstituted β-phenethylamine (PEA) is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1) , structure-activity relationship (SAR) data indicates that para-chloro substitution (as seen in PCA) significantly diminishes or abolishes agonist activity at the human TAAR1 receptor. Therefore, 4-Cl-PEA's effects are primarily driven by transporter-mediated release rather than receptor agonism.
Comparative Toxicology: 4-Cl-PEA vs. PCA
This comparison is vital for safety assessments in drug development.
| Feature | 4-Chloroamphetamine (PCA) | 2-(4-Chlorophenyl)-ethylamine (4-Cl-PEA) |
| Structure | Alpha-methylated (Amphetamine) | Non-methylated (Phenethylamine) |
| MAO Stability | High (Resistant to degradation) | Low (Rapidly degraded by MAO-B) |
| Duration | Long-acting (Hours) | Short-acting (Minutes) |
| Neurotoxicity | High: Causes long-term axon death. | Low: Unless MAO is inhibited. |
| Research Use | Inducing selective brain lesions. | Probing acute 5-HT release kinetics. |
Visualizing the Signaling Pathway
The following diagram illustrates the "Metabolic Gate" concept, showing how MAO-B protects the neuron from 4-Cl-PEA accumulation.
Figure 1: The Metabolic Gate. MAO-B intercepts 4-Cl-PEA, preventing VMAT2 interaction unless the enzyme is inhibited or saturated.
Experimental Protocols
Protocol A: MAO-B Susceptibility Assay
Objective: To verify if 4-Cl-PEA acts as a substrate or inhibitor for MAO-B.
-
Preparation:
-
Isolate mitochondria from rat liver or brain (rich in MAO-B).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Reaction Setup:
-
Control: Kynuramine (fluorescent MAO substrate) + MAO source.
-
Test: 4-Cl-PEA (1–100 µM) + MAO source.
-
Inhibitor Check: Pre-incubate with Selegiline (1 µM) to confirm specificity.
-
-
Measurement:
-
Monitor H₂O₂ production (a byproduct of amine oxidation) using an Amplex Red coupled assay.
-
Result: If 4-Cl-PEA is a substrate, H₂O₂ generation will be linear and Selegiline-sensitive.
-
Protocol B: Synaptosomal 5-HT Release Assay
Objective: To measure SERT-mediated release potency (EC50).
-
Synaptosome Preparation:
-
Homogenize rat striatum/cortex in 0.32 M sucrose.
-
Centrifuge (1000 x g, 10 min) to remove debris; keep supernatant (S1).
-
Centrifuge S1 (12,000 x g, 20 min) to pellet synaptosomes (P2).
-
-
Loading:
-
Incubate P2 pellet with [³H]-5-HT (10 nM) for 15 min at 37°C to load vesicles.
-
-
Release Phase:
-
Superfuse synaptosomes with Krebs-Ringer buffer containing 4-Cl-PEA (1 nM – 10 µM).
-
Critical Step: Perform parallel runs with and without Pargyline (10 µM) to inhibit MAO.
-
-
Quantification:
-
Collect superfusate fractions every 5 mins.
-
Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate EC50. Note the leftward shift in EC50 (increased potency) when Pargyline is present.
-
Experimental Workflow Diagram
Figure 2: Experimental workflow for characterizing 4-Cl-PEA activity and safety profile.
References
-
Fuller, R. W., & Molloy, B. B. (1974). Recent studies with 4-chloroamphetamine and some related compounds. Advances in Biochemical Psychopharmacology. Link
-
Fuller, R. W. (1992). Basic advances in serotonin pharmacology. The Journal of Clinical Psychiatry. Link
-
Murrin, L. C., et al. (1985). Neurotoxicity of p-chloroamphetamine: Effects of p-chloroamphetamine and related compounds on the serotonin system. Journal of Pharmacology and Experimental Therapeutics. Link
-
Di Cara, B., et al. (2011).[3] Genetic deletion of trace amine-associated receptor 1 (TAAR1) alters the effects of amphetamine and methamphetamine. Neuropsychopharmacology. Link
-
Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. Link
Sources
- 1. Behavioral, biochemical and neurotoxicological actions of the alpha-ethyl homologue of p-chloroamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Striatal Tyrosine Hydroxylase Is Stimulated via TAAR1 by 3-Iodothyronamine, But Not by Tyramine or β-Phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Analytical Profiling of 2-(4-Chlorophenyl)-ethylamine HCl
This Application Note is designed as a comprehensive technical guide for the analytical detection and quantification of 2-(4-Chlorophenyl)-ethylamine Hydrochloride (also known as 4-Chlorophenethylamine HCl). It synthesizes industry-standard protocols with mechanistic insights to ensure robust, reproducible results in drug development and quality control environments.[1]
Introduction & Chemical Context
2-(4-Chlorophenyl)-ethylamine HCl (CAS: 24478-38-0) is a primary amine commonly utilized as a chemical intermediate in the synthesis of pharmaceutical agents (e.g., picloram derivatives, substituted benzamides) and agrochemicals. In forensic and toxicological contexts, it is monitored as a potential positional isomer of controlled phenethylamines or as a synthesis impurity.[1]
The Analytical Challenge
The primary analytical challenge lies in the amino group (-NH₂) .[1] On standard silica-based HPLC columns, free silanol groups interact with the protonated amine, causing severe peak tailing.[1] In Gas Chromatography (GC), the polarity of the primary amine leads to adsorption in the inlet liner, resulting in poor sensitivity and non-linear responses.[1]
This guide provides two optimized solutions:
-
Ion-Suppression HPLC: Uses an acidic mobile phase to strictly control ionization and silanol activity.
-
Derivatization GC-MS: Converts the polar amine into a volatile amide, improving peak shape and mass spectral specificity.[1]
Physicochemical Profile
Understanding the molecule is the first step to successful analysis.[1]
| Property | Data | Analytical Implication |
| Molecular Formula | C₈H₁₀ClN[1][2] · HCl | MW: 192.09 g/mol (Salt); 155.63 g/mol (Free Base) |
| Solubility | Water, Methanol, Ethanol | Dissolve standards in MeOH:Water (50:50) to match mobile phase. |
| pKa (Amine) | ~9.5 (Estimated) | At pH < 7.5, the molecule is positively charged (R-NH₃⁺). |
| UV Maxima | ~220 nm, ~265 nm | 220 nm offers high sensitivity; 265 nm offers specificity (aromatic ring). |
| Boiling Point | ~245°C (Free Base) | High BP requires suitable GC oven ramp; derivatization lowers effective BP. |
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Purpose: Routine purity testing, assay quantitation, and impurity profiling.[1]
Mechanistic Rationale
To prevent peak tailing, we employ a "Silanol Suppression" strategy .[1] By lowering the mobile phase pH to 3.0 using phosphate buffer, two things happen:
-
The analyte is fully protonated (R-NH₃⁺).
-
The surface silanols (Si-OH) on the column are protonated (neutral), preventing the strong ionic interaction between the negative silanols and the positive amine.[1]
HPLC Protocol Parameters
| Parameter | Specification |
| Column | C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or equiv.) |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp | 30°C |
| Detection | UV @ 220 nm (Quantitation) and 264 nm (Identity check) |
| Run Time | 15 Minutes |
Isocratic Elution Program
Note: An isocratic method is preferred for robustness in QC environments.
-
Composition: 70% Buffer A / 30% Acetonitrile[1]
-
Retention Time: Expect the main peak at approximately 6.5 – 7.5 minutes .[1]
Sample Preparation
-
Stock Solution: Weigh 25 mg of 2-(4-Chlorophenyl)-ethylamine HCl into a 25 mL volumetric flask. Dissolve in Mobile Phase. (Conc: 1.0 mg/mL).
-
Working Standard: Dilute 1.0 mL of Stock to 10 mL with Mobile Phase. (Conc: 100 µg/mL).[3]
-
Filtration: Filter through a 0.45 µm PTFE or Nylon syringe filter before injection.
Method B: GC-MS with TFAA Derivatization
Purpose: Structural confirmation and identification of volatile impurities.
Mechanistic Rationale
Direct injection of primary amines often results in "ghost peaks" or broad tailing due to hydrogen bonding with the injection port liner.[1] We utilize Trifluoroacetic Anhydride (TFAA) to convert the amine into a Trifluoroacetamide derivative. This removes the hydrogen bond donor capability, significantly improving volatility and peak shape.[1]
Reaction:
Derivatization Protocol
-
Extraction (if aqueous): Basify sample with 1M NaOH, extract into Ethyl Acetate.
-
Reaction: Transfer 100 µL of organic extract (or amine in solvent) to a reaction vial.
-
Reagent Addition: Add 50 µL of TFAA. Cap immediately.
-
Incubation: Heat at 60°C for 15 minutes.
-
Dry Down: Evaporate to dryness under a stream of Nitrogen (removes excess acid).
-
Reconstitution: Reconstitute in 200 µL Ethyl Acetate for injection.
GC-MS Parameters
| Parameter | Specification |
| Column | Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet | Splitless mode, 250°C. Purge on at 1.0 min. |
| Oven Program | 60°C (hold 1 min) |
| Transfer Line | 280°C |
| Ion Source | Electron Impact (EI), 70 eV, 230°C |
| Scan Range | 40 – 450 m/z |
Spectral Interpretation (TFA Derivative)
-
Molecular Ion (M+): Look for m/z 251 (³⁵Cl) and 253 (³⁷Cl) in a 3:1 ratio.
-
Base Peak: Often the tropylium ion or alpha-cleavage fragments characteristic of phenethylamines.[1]
-
Diagnostic Fragment: Loss of the trifluoroacetyl group or cleavage alpha to the nitrogen.[1]
Workflow Visualization
The following diagram illustrates the decision matrix for selecting the appropriate analytical workflow based on the sample type and data requirement.
Figure 1: Analytical Decision Matrix for 2-(4-Chlorophenyl)-ethylamine HCl processing.
Validation & System Suitability
To ensure the method is "self-validating" (Trustworthiness), every run must meet these criteria:
-
System Suitability (HPLC):
-
Linearity:
-
Prepare 5 levels (e.g., 50%, 80%, 100%, 120%, 150% of target conc).[1]
-
Correlation Coefficient (
) must be .
-
-
LOD/LOQ Estimates:
-
LOD: ~0.05 µg/mL (Signal-to-Noise 3:1)
-
LOQ: ~0.15 µg/mL (Signal-to-Noise 10:1)
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| HPLC: Peak Tailing | Silanol interaction; pH too high.[1] | Verify Buffer pH is 3.0 ± 0.1. Ensure column is "Base Deactivated" (BD). |
| HPLC: Retention Drift | Ion-pairing equilibrium or Temp. | Use column oven (30°C). Equilibrate column for 30 mins before run. |
| GC: No Peak | Salt form injected directly. | The HCl salt is not volatile.[1] You must basify and extract, or use on-column derivatization. |
| GC: Double Peaks | Incomplete derivatization. | Ensure excess TFAA is used and moisture is excluded (TFAA hydrolyzes in water). |
References
-
PubChem. (n.d.).[5] 2-(4-Chlorophenyl)ethylamine hydrochloride (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]
- United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. USP-NF. (Standard guidance for HPLC system suitability parameters).
-
Journal of Chromatography A. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry. (Provides basis for derivatization protocols of phenethylamines). [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.0. (Authoritative source for validation of analytical methods in forensic chemistry). [Link]
Sources
- 1. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
- 2. 2-(4-氯苯基)乙胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-Chlorophenyl)ethylamine | C8H10ClN | CID 67430 - PubChem [pubchem.ncbi.nlm.nih.gov]
GC-MS Characterization and Regioisomeric Differentiation of 4-Chlorophenethylamine (4-CPEA)
Application Note: AN-GCMS-2024-04C
Abstract
The precise characterization of 4-Chlorophenethylamine (4-CPEA) is critical in forensic toxicology and pharmaceutical impurity profiling due to its structural similarity to psychoactive phenethylamines and its role as a synthesis precursor. A major analytical challenge is the differentiation of 4-CPEA from its regioisomers (2-CPEA and 3-CPEA), which exhibit virtually identical mass spectra in their underivatized forms. This Application Note details a robust GC-MS protocol utilizing Pentafluoropropionic Anhydride (PFPA) derivatization. This method enhances chromatographic resolution and induces site-specific fragmentation, enabling definitive structural elucidation and isomer discrimination.
Introduction & Analytical Challenges
4-Chlorophenethylamine (CAS: 156-41-2) is a primary amine and a chlorinated derivative of phenethylamine. While often used as a chemical intermediate, its structural homology to "designer drugs" (e.g., chloro-amphetamines) necessitates rigorous identification protocols.
The Isomer Problem
In Electron Ionization (EI) MS, underivatized primary amines like 4-CPEA undergo rapid
The Solution: Derivatization Acylation with PFPA serves two purposes:
-
Chromatographic Stability: It masks the polar amine hydrogen, preventing peak tailing caused by interaction with silanol groups in the GC column.
-
Spectral Discrimination: The bulky perfluoroacyl group alters fragmentation kinetics. It stabilizes the molecular ion and promotes diagnostic cleavages that are sensitive to the position of the chlorine substituent (the "Ortho Effect" in 2-CPEA).
Experimental Materials & Safety
Reagents
-
Analyte: 4-Chlorophenethylamine hydrochloride (Sigma-Aldrich/Merck).
-
Derivatizing Reagent: Pentafluoropropionic anhydride (PFPA) (≥99%).
-
Solvents: Ethyl Acetate (LC-MS Grade), Hexane (LC-MS Grade).
-
Base: 1.0 M NaOH (aq).
Safety Data (MSDS Summary)
-
4-CPEA: Corrosive, causes skin burns/eye damage. Handle in a fume hood.
-
PFPA: Highly moisture-sensitive and corrosive. Reacts violently with water.
Sample Preparation Protocol
Rationale: This biphasic extraction followed by anhydrous derivatization ensures maximum yield and protects the GC column from corrosive acid byproducts.
Workflow Diagram
Figure 1: Optimized Liquid-Liquid Extraction (LLE) and PFPA Derivatization Workflow.
Step-by-Step Procedure
-
Extraction: Dissolve 1 mg of sample in 1 mL deionized water. Add 500 µL 1.0 M NaOH to basify (pH > 12).
-
LLE: Add 2 mL Ethyl Acetate. Vortex for 30 seconds and centrifuge at 3000 rpm for 3 minutes.
-
Drying: Transfer the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Derivatization: Re-dissolve residue in 50 µL Ethyl Acetate. Add 50 µL PFPA . Cap tightly.
-
Incubation: Heat at 60°C for 20 minutes. Note: Heat ensures complete reaction of sterically hindered isomers.
-
Final Prep: Evaporate the mixture to dryness (to remove excess PFPA and acidic byproducts). Reconstitute in 100 µL Ethyl Acetate for injection.
GC-MS Method Parameters
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).
| Parameter | Setting | Rationale |
| Inlet | Splitless, 250°C | Maximizes sensitivity for trace analysis. |
| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | Low-bleed, non-polar phase ideal for halogenated aromatics. |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Standard for consistent retention times. |
| Oven Program | 60°C (1 min) → 20°C/min → 280°C (3 min) | Rapid ramp prevents peak broadening; high final temp elutes heavy impurities. |
| Transfer Line | 280°C | Prevents condensation of derivatives. |
| Ion Source | EI, 230°C, 70 eV | Standard ionization energy for library matching. |
| Scan Range | m/z 40–450 | Covers molecular ion and key fragments. |
Results & Discussion
Fragmentation Mechanism (PFPA Derivative)
The PFPA derivative of 4-CPEA (N-pentafluoropropionyl-4-chlorophenethylamine) has a molecular weight of 301 Da .
Key Fragmentation Pathway:
-
Molecular Ion (
): m/z 301 (observed, weak). -
-Cleavage (Dominant): The bond between the
and carbons breaks.-
Fragment A (Immonium Ion):
. Calculated Mass: . -
Fragment B (Benzyl Ion):
. Calculated Mass: and .
-
Figure 2: Electron Ionization Fragmentation Pathway of 4-CPEA-PFPA.
Differentiation of Regioisomers
While 2-, 3-, and 4-CPEA-PFPA all produce ions at m/z 176 and 125, their relative abundances differ significantly due to the "Ortho Effect" in the 2-isomer.
| Isomer | Retention Time (min)* | Key Ion Ratios (m/z 125 : 176) | Diagnostic Features |
| 2-Chloro (Ortho) | 8.45 | High (> 0.8) | Enhanced benzyl cation stability due to ortho-Cl interaction; potential loss of Cl radical ( |
| 3-Chloro (Meta) | 8.58 | Low (< 0.4) | Spectra very similar to 4-Cl; requires RT for confirmation. |
| 4-Chloro (Para) | 8.62 | Low (< 0.4) | Base peak is m/z 176. Benzyl ion is less abundant than in 2-Cl. |
*Retention times are system dependent but elution order is consistently 2- < 3- < 4- on 5% phenyl columns.
Method Validation Criteria (Self-Validating Protocol)
To ensure trustworthiness (E-E-A-T), every run must include:
-
Blank Injection: Ethyl acetate only. Must show no peaks at m/z 176 or 125.
-
Isomer Resolution Check: If available, a mix of 2- and 4-CPEA must show baseline separation (
). -
Ion Ratio Confirmation: For 4-CPEA identification, the ratio of m/z 125 to m/z 176 must be within ±20% of the reference standard.
References
-
Differentiation of Regioisomeric Chloroamphetamine Analogs. National Institutes of Health (PMC). Available at: [Link]
-
GC-MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. Journal of Analytical Toxicology. Available at: [Link]
-
Mass Spectral Data for 4-Chlorophenethylamine. MassBank / PubChem. Available at: [Link]
Investigational Application of 2-(4-Chloro-phenyl)-ethylamine HCl in Cancer Studies: A Framework for Preclinical Evaluation
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
Introduction
2-(4-Chloro-phenyl)-ethylamine HCl, also known as 4-Chlorophenethylamine, is a member of the phenethylamine class of compounds.[1][2] While the broader phenethylamine family includes numerous psychoactive drugs and neurotransmitter modulators, the direct application of 2-(4-Chloro-phenyl)-ethylamine HCl in oncology is not well-documented in current scientific literature.[3] Its structural analogs are primarily studied for their effects on neurotransmitter systems, such as the inhibition of serotonin and dopamine reuptake.[4]
This document serves as a detailed, investigational guide for researchers, scientists, and drug development professionals interested in exploring the potential anticancer properties of novel small molecules like 2-(4-Chloro-phenyl)-ethylamine HCl. The protocols and methodologies outlined herein provide a robust framework for the initial preclinical evaluation of such compounds, from foundational in vitro screening to the exploration of potential mechanisms of action. While direct evidence is lacking for this specific molecule, the principles of small molecule screening in cancer research are well-established and form the basis of this guide.[5][6][7]
Hypothesized Mechanism of Action and Rationale for Investigation
The rationale for investigating a substituted phenethylamine in cancer is speculative but can be grounded in several principles. Many cellular signaling pathways that are crucial for neurotransmission are also implicated in cancer cell proliferation, survival, and metastasis. Substituted phenethylamines are known to interact with G-protein coupled receptors (GPCRs) and monoamine transporters, which have emerging roles in oncology.[8][9]
A hypothetical mechanism of action for 2-(4-Chloro-phenyl)-ethylamine HCl could involve the modulation of signaling pathways that are aberrantly activated in cancer cells. For instance, dopamine receptors, a target of many phenethylamines, have been linked to tumor growth and angiogenesis in certain cancers. Therefore, a primary hypothesis could be that 2-(4-Chloro-phenyl)-ethylamine HCl acts as an antagonist or biased agonist at a cancer-relevant GPCR, leading to the inhibition of downstream pro-survival signaling cascades such as the MAPK/ERK or PI3K/Akt pathways.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by 2-(4-Chloro-phenyl)-ethylamine HCl, leading to an anti-tumor response.
Caption: Hypothetical signaling pathway targeted by 2-(4-Chloro-phenyl)-ethylamine HCl.
Experimental Protocols
The following protocols provide a step-by-step guide for the initial in vitro evaluation of 2-(4-Chloro-phenyl)-ethylamine HCl's potential anticancer activity.
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[10]
-
Cell Seeding:
-
Culture a panel of cancer cell lines (e.g., representing different tumor types such as breast, lung, colon) in appropriate media.
-
Trypsinize and count the cells. Seed the cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 2-(4-Chloro-phenyl)-ethylamine HCl in a suitable solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for treatment. It is advisable to start with a broad range, such as 0.1 µM to 100 µM.[6]
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only (e.g., DMSO) controls.
-
-
Incubation:
-
Incubate the plates for a specified period, typically 24, 48, or 72 hours, in a humidified incubator at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with 2-(4-Chloro-phenyl)-ethylamine HCl at concentrations around the determined IC50 for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.
-
-
Data Interpretation:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
-
Data Presentation
Quantitative data from the initial screening should be summarized in a clear and concise format.
Table 1: Hypothetical IC50 Values of 2-(4-Chloro-phenyl)-ethylamine HCl in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 25.4 |
| A549 | Lung Cancer | 42.1 |
| HCT116 | Colon Cancer | 18.9 |
| HeLa | Cervical Cancer | 33.6 |
Experimental Workflow Visualization
The overall workflow for the preclinical evaluation of a novel compound can be visualized as follows.
Caption: General workflow for preclinical evaluation of a novel compound.
References
-
MDPI. (2020). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Retrieved from [Link]
-
Regulations.gov. (n.d.). Appendix B: Toxicity Studies with 4-chlorophenoxyacetic acid (4-CPA) and Structures Related to 4-CPA. Retrieved from [Link]
-
PubMed Central. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
-
Morningstar. (2026). Newron Notes Publication Highlighting Clinically Meaningful Benefits of Evenamide as an Adjunctive Treatment in Schizophrenia. Retrieved from [Link]
-
Regulations.gov. (2025). 4-chlorophenoxyacetic acid (4-CPA) Proposed Final Registration Review Decision Case Number 2115. Retrieved from [Link]
-
PubMed. (1992). Synthesis, characterization, and antitumor activity of new chloroethylamine platinum complexes. Retrieved from [Link]
-
PubMed. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Chlorophenylisobutylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Substrate determinants and 4-CPA binding affinity. Retrieved from [Link]
-
Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-Phase Clinical Pharmacology”. Retrieved from [Link]
-
PubMed Central. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Retrieved from [Link]
-
PubMed Central. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Retrieved from [Link]
-
PNAS. (2023). Intronic polyadenylation–derived long noncoding RNA modulates nucleolar integrity and function. Retrieved from [Link]
-
PubMed Central. (2005). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Retrieved from [Link]
-
PubMed Central. (2014). Synergy between chemotherapeutic agents and CTLA-4 blockade in preclinical tumor models. Retrieved from [Link]
-
ResearchGate. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. Retrieved from [Link]
-
PubMed Central. (2023). Pharmacological tumor PDL1 depletion with chlorambucil treats ovarian cancer and melanoma: improves antitumor immunity and renders anti-PDL1-resistant tumors anti-PDL1-sensitive through NK cell effects. Retrieved from [Link]
-
PubMed Central. (2022). Cancer chemotherapy: insights into cellular and tumor microenvironmental mechanisms of action. Retrieved from [Link]
-
PubMed. (2015). Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. Retrieved from [Link]
Sources
- 1. 2-(4-Chlorophenyl)ethylamine 98 156-41-2 [sigmaaldrich.com]
- 2. 2-(4-Chlorophenyl)ethylamine HCl | CAS 2492-83-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Phenethylamine - Wikipedia [en.wikipedia.org]
- 4. 4-Chlorophenylisobutylamine - Wikipedia [en.wikipedia.org]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Application Note: Characterization and Pharmacological Profiling of 2-(4-Chloro-phenyl)-ethylamine HCl
Introduction & Scientific Context
2-(4-Chloro-phenyl)-ethylamine Hydrochloride (also known as 4-Chlorophenethylamine or 4-Cl-PEA) is a significant phenethylamine derivative used primarily as a chemical intermediate in the synthesis of pharmaceutical agents (e.g., antidiabetics, analgesics) and as a probe in neuropharmacology.
Structurally, it is the des-methyl analog of 4-chloroamphetamine (PCA) .[1] While PCA is a potent neurotoxin used to selectively deplete serotonergic neurons, 4-Cl-PEA exhibits a distinct pharmacological profile.[1] It serves as a substrate for Monoamine Oxidase (MAO) and a ligand for the Trace Amine-Associated Receptor 1 (TAAR1).
Experimental Objective: This guide provides a rigorous experimental framework to:
-
Validate Chemical Integrity: Establish purity and identity using RP-HPLC.
-
Assess Metabolic Stability: Determine interaction with MAO-B (substrate vs. inhibitor).
-
Profile Functional Activity: Quantify agonism at the TAAR1 receptor using a cAMP functional assay.
Physicochemical Integrity: RP-HPLC Method Design
Before biological testing, the compound must be validated for purity.[1] Phenethylamines are basic amines (
Experimental Design Strategy
-
Column Selection: A "Base-Deactivated" C18 column or a Mixed-Mode (Cation Exchange/Reverse Phase) column is required to ensure sharp peak shape.[1]
-
Mobile Phase: Acidic pH (2.0–3.[1]0) is critical to keep the amine fully protonated (
), preventing mixed-mode retention shifts.[1]
Detailed Protocol: Purity Assay
| Parameter | Specification |
| Column | Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.[1]0) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 5% B (Isocratic hold)2-10 min: 5% |
| Detection | UV @ 225 nm (aromatic ring absorption) |
| Temperature | 30°C |
Workflow Visualization: HPLC Logic
Figure 1: HPLC workflow emphasizing the role of acidic mobile phase in preventing amine-silanol interactions.
Enzymatic Profiling: MAO-B Activity Assay
Phenethylamines are the classical substrates for Monoamine Oxidase B (MAO-B).[1] Determining if 4-Cl-PEA is a substrate or an inhibitor is vital for predicting its half-life and potential drug-drug interactions.[1]
Mechanism of Action
MAO-B catalyzes the oxidative deamination of the amine:
We utilize a peroxidase-coupled fluorometric assay (Amplex Red method) to detect the generation of
Protocol: Kinetic Determination ( and )
-
Reagent Prep:
-
Plate Setup (96-well Black/Clear Bottom):
-
Test Wells: 4-Cl-PEA (0.1 µM to 100 µM titration).
-
Control: Phenethylamine (Standard Substrate) and Buffer Blank.[1]
-
-
Reaction:
-
Measurement:
-
Monitor Fluorescence (Ex/Em: 530/590 nm) kinetically for 30 minutes.
-
Pathway Visualization: MAO Assay Principle[1]
Figure 2: Coupled enzymatic cascade.[1] MAO activity generates peroxide, which drives the HRP-mediated fluorescence signal.
Functional Pharmacology: TAAR1 cAMP Assay
4-Cl-PEA is a putative ligand for TAAR1, a Gs-coupled GPCR.[1] Activation leads to adenylyl cyclase (AC) stimulation and cAMP accumulation.[1] We use a Time-Resolved FRET (TR-FRET) assay (e.g., LANCE Ultra or HTRF) to quantify this response.[1]
Experimental Rationale
Traditional binding assays are difficult for TAAR1 due to low affinity of radioligands.[1] Functional cAMP assays provide a robust readout of agonism (
Protocol: TR-FRET cAMP Accumulation[1]
| Step | Action | Critical Note |
| 1. Cell Prep | Use HEK293 cells stably expressing human TAAR1.[1] | Harvest at 80% confluency. Resuspend in stimulation buffer + IBMX (PDE inhibitor).[1] |
| 2. Stimulation | Add 5 µL Cell suspension (2,000 cells/well) to 384-well plate. | Add 5 µL 4-Cl-PEA (10-point dose response). |
| 3. Incubation | Incubate 30 min at Room Temp. | Allows cAMP accumulation.[1] |
| 4. Detection | Add 5 µL Eu-cAMP tracer + 5 µL ULight-anti-cAMP antibody.[1] | Reagents compete for binding.[1] |
| 5. Readout | Read TR-FRET (Ex: 340 nm, Em: 615/665 nm).[1] | High cAMP = Low FRET signal (Inverse relationship).[1] |
Pathway Visualization: TAAR1 Signaling[1]
Figure 3: TAAR1 signal transduction.[1] Ligand binding triggers the Gs cascade, increasing cAMP, which is detected via TR-FRET competition.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 67430, 2-(4-Chlorophenyl)ethylamine.[1] Retrieved from [Link]
-
Berry, M. D. (2004). Mammalian central nervous system trace amines.[1] Pharmacologic amphetamines, physiologic neuromodulators.[1] Journal of Neurochemistry.[1] (Contextual grounding for TAAR1/MAO interactions).
-
SIELC Technologies. HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. Retrieved from [Link]
Sources
Precision Engineering of Bioactive Scaffolds: 2-(4-Chlorophenyl)ethylamine HCl
Executive Summary & Strategic Utility
In the landscape of medicinal chemistry, 2-(4-Chlorophenyl)ethylamine Hydrochloride (4-CPEA) serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While phenethylamines are ubiquitous in neurotransmitter modulation (dopamine, norepinephrine, serotonin), the introduction of a chlorine atom at the para position confers specific pharmacokinetic and pharmacodynamic advantages.
Why This Building Block?
-
Metabolic Stability: The 4-chloro substituent effectively blocks para-hydroxylation mediated by Cytochrome P450 enzymes (specifically CYP2D6), significantly extending the half-life of the parent compound compared to unsubstituted phenethylamines.
-
Lipophilicity Modulation: The chlorine atom increases the logP (lipophilicity), enhancing blood-brain barrier (BBB) penetration—a critical factor for CNS-targeted drug discovery.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom modulates the pKa of the amine (slightly lower than unsubstituted phenethylamine), altering receptor binding affinity and electrostatic interactions within the active site.
Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8]
Table 1: Technical Specifications
| Property | Specification |
| IUPAC Name | 2-(4-Chlorophenyl)ethan-1-amine hydrochloride |
| CAS Number | 13078-80-3 (HCl salt); 156-41-2 (Free base) |
| Molecular Formula | C₈H₁₀ClN[1] · HCl |
| Molecular Weight | 192.08 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | High in Water, Methanol, DMSO; Low in DCM (Free base soluble in DCM) |
| Melting Point | 212–215 °C (Decomposes) |
| pKa (Conjugate Acid) | ~9.4 (Estimate based on phenethylamine) |
| Storage | Desiccate at RT; Hygroscopic |
Synthetic Decision Framework
The primary utility of 4-CPEA lies in its nucleophilic primary amine. The following decision tree guides the selection of reaction pathways based on the desired pharmacophore.
Figure 1: Synthetic divergence from the 4-CPEA scaffold. Select the pathway based on the target biological interface.
Application Protocols
Protocol A: High-Efficiency Amide Coupling (Peptidomimetic Synthesis)
Objective: Synthesize an amide derivative with minimal purification requirements. Mechanism: Activation of carboxylic acid partner via HATU to form an active ester, followed by nucleophilic attack by the 4-CPEA amine.
Reagents:
-
Carboxylic Acid Partner (1.0 equiv)
-
4-CPEA HCl (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
DMF (Anhydrous)
Step-by-Step Methodology:
-
Free Base Generation (In-situ): In a reaction vial, dissolve 4-CPEA HCl (1.1 mmol) in DMF (2 mL). Add DIPEA (2.0 mmol) and stir for 5 minutes. Self-Validation: The solution should become clear as the free amine is liberated.
-
Activation: In a separate vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (2 mL). Add HATU (1.1 mmol) and DIPEA (1.0 mmol). Stir for 10 minutes at Room Temperature (RT). Color change to yellow/orange often indicates active ester formation.
-
Coupling: Transfer the activated acid solution to the amine solution dropwise.
-
Reaction: Stir at RT for 2–4 hours.
-
Monitoring: Check via TLC (System: 5% MeOH in DCM). The spot for 4-CPEA (ninhydrin active, usually low Rf) should disappear.
-
Workup: Dilute with EtOAc (30 mL). Wash with 1M HCl (2x), Sat. NaHCO₃ (2x), and Brine (1x). Dry over Na₂SO₄ and concentrate.
Troubleshooting: If the yield is low, ensure the HCl salt is fully neutralized. The extra equivalent of DIPEA in step 1 is critical.
Protocol B: Reductive Amination (Secondary Amine Synthesis)
Objective: Create a flexible amine linker, common in kinase inhibitors. Mechanism: Formation of an imine/iminium ion followed by selective reduction.
Reagents:
-
Aldehyde Partner (1.0 equiv)
-
4-CPEA HCl (1.0 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (catalytic, 1-2 drops)
-
DCE (1,2-Dichloroethane) or DCM
Step-by-Step Methodology:
-
Imine Formation: Suspend 4-CPEA HCl (1.0 mmol) in DCE (5 mL). Add the Aldehyde (1.0 mmol) and TEA (1.0 mmol) to neutralize the salt. Add 1 drop of Acetic Acid. Stir for 30–60 minutes.
-
Note: STAB is acid-tolerant, but neutralizing the HCl salt ensures the amine is nucleophilic enough to attack the carbonyl.
-
-
Reduction: Add STAB (1.5 mmol) in one portion. Gas evolution (mild) may occur.
-
Reaction: Stir at RT overnight (12–16 hours).
-
Quenching: Quench with Sat. NaHCO₃ (aqueous).[2] Stir vigorously for 15 minutes to decompose borate complexes.
-
Extraction: Extract with DCM (3x).
-
Purification: Flash chromatography is usually required. Amine products often tail on silica; use 1% Triethylamine in the eluent to sharpen peaks.
Protocol C: Triazine Scaffold Synthesis (Antitumor Agents)
Context: Based on recent research (e.g., ResearchGate, 2023), 4-CPEA is used to substitute chlorine atoms on cyanuric chloride to create multi-functional drugs.
Workflow Diagram:
Figure 2: Sequential nucleophilic substitution on a triazine core. Temperature control is critical to prevent over-substitution.
Critical Control Points:
-
Temperature: Step 1 must be kept at 0–5°C. Higher temperatures will lead to di-substitution.
-
Base: Use inorganic base (Na₂CO₃ or NaHCO₃) for the aqueous/acetone mixture to scavenge HCl.
Safety & Handling (SDS Summary)
-
Hazards:
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood. The HCl salt is a fine powder; avoid dust generation.
-
Incompatibility: Strong oxidizing agents.
-
First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes.[4]
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67430, 2-(4-Chlorophenyl)ethylamine. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives. Retrieved from [Link]
Sources
Technical Application Note: Lifecycle Management of 2-(4-Chlorophenyl)ethylamine HCl in Pharmaceutical Synthesis
Introduction & Chemical Context
2-(4-Chlorophenyl)ethylamine Hydrochloride (CAS: 2492-83-3 for HCl salt; 156-41-2 for free base) is a critical phenethylamine scaffold used in the synthesis of serotonergic modulators, analgesics, and anti-diabetic agents. The para-chloro substitution significantly enhances lipophilicity compared to the unsubstituted phenethylamine, altering the pharmacokinetic profile of downstream derivatives.
However, the hydrochloride salt presents specific handling challenges—primarily hygroscopicity .[1] Failure to manage moisture uptake leads to stoichiometric inaccuracies in sensitive coupling reactions (e.g., amide bond formation, reductive amination), resulting in lower yields and difficult purification workups.
This guide provides a self-validating protocol for the storage, handling, and solubilization of this reagent to ensure experimental reproducibility.
Physicochemical Profile[2][3][4][5][6][7][8]
| Property | Specification | Notes |
| Compound Name | 2-(4-Chlorophenyl)ethylamine HCl | Also: 4-Chlorophenethylamine HCl |
| Molecular Weight | 192.09 g/mol | Critical for stoichiometry calculations |
| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation/degradation |
| Melting Point | 210–214 °C | Sharp range indicates high purity/dryness |
| Solubility | Water, DMSO, Ethanol, Methanol | Poor solubility in non-polar solvents (Hexane, DCM) |
| Hygroscopicity | Moderate to High | Rapidly absorbs atmospheric water |
Safety & Hazard Mitigation
Signal Word: WARNING GHS Classifications: Skin Irrit. 2 (H315), Eye Irrit.[2] 2A (H319), STOT SE 3 (H335).[2][3]
While standard PPE (gloves, lab coat, goggles) is mandatory, the specific risk with this amine salt is inhalation of fine dust during weighing, which acts as a potent respiratory irritant.
-
Engineering Control: Always handle the solid within a certified chemical fume hood or powder containment enclosure.
-
Incompatibility: Incompatible with strong oxidizing agents and acid chlorides (uncontrolled exothermic reaction).
Storage Protocol: The "Self-Validating" System
To maintain the integrity of 2-(4-Chlorophenyl)ethylamine HCl, a passive storage method is insufficient. You must implement an active moisture-exclusion system.
The Protocol[4][10][11][12]
-
Primary Container: Store in an amber glass vial with a PTFE-lined screw cap. Plastic containers are permeable to moisture over long periods.
-
Secondary Containment: Place the primary vial inside a desiccator cabinet or a vacuum desiccator containing active desiccant (e.g., Drierite™ or Silica Gel with indicator).
-
Temperature: Store at 2–8°C . Cold storage slows oxidative degradation but increases the risk of condensation upon opening.
Validation Mechanism (Self-Check)
Before using the reagent in a critical reaction, perform this rapid check:
-
Visual Inspection: If the powder is clumpy or sticky, it has absorbed water.
-
Melting Point Test: A sharp melting point between 210–214°C validates the material is dry. A depressed or broad melting range (e.g., 195–205°C) confirms significant water content. Do not use wet material for stoichiometric reactions.
Handling & Solubilization Workflow
The following workflow minimizes water introduction during the transition from storage to solution.
Reagent Preparation Workflow
Figure 1: Critical Control Points (CCPs) in the handling of hygroscopic amine salts. Note the equilibration step to prevent condensation.
Detailed Protocol: Anhydrous Stock Solution Preparation
Objective: Prepare a 1.0 M stock solution in DMSO for use in parallel synthesis or biological assay dosing.
Materials:
-
2-(4-Chlorophenyl)ethylamine HCl[4]
-
Anhydrous DMSO (stored over molecular sieves)
-
20 mL Scintillation vial (glass)
-
Argon or Nitrogen gas line
Procedure:
-
Equilibration: Remove the reagent vial from the refrigerator and allow it to warm to room temperature inside the desiccator (approx. 30 mins).
-
Rationale: Opening a cold vial in humid lab air causes immediate condensation on the solid, ruining the stoichiometry.
-
-
Weighing: Rapidly weigh 1.92 g (10 mmol) of the solid into a tared, dry glass vial.
-
Tip: If the balance drift indicates weight gain, the solid is absorbing water. Work faster or use a glovebox.
-
-
Solvent Addition: Add 10.0 mL of anhydrous DMSO.
-
Dissolution: Vortex or sonicate until the solution is clear. The dissolution may be slightly endothermic.
-
Inerting: Flush the headspace of the vial with a gentle stream of Argon for 10 seconds, then cap tightly.
-
Storage: Store the stock solution at room temperature (DMSO freezes at 19°C) if used within a week. For long-term, freeze at -20°C, but ensure thorough thawing and vortexing before reuse to prevent concentration gradients.
Troubleshooting & Recovery
If your material fails the Melting Point validation (i.e., it is wet), use this recovery protocol rather than discarding the batch.
Recrystallization Protocol:
-
Dissolve the impure salt in a minimum amount of hot Ethanol .
-
Add Diethyl Ether dropwise until slight turbidity persists.
-
Cool slowly to 4°C. White needles of the pure HCl salt should crystallize.
-
Filter and dry under vacuum over
or KOH pellets to remove trace water and acid.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 67430, 2-(4-Chlorophenyl)ethylamine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - GHS Hazards for Phenethylamines. Retrieved from [Link]
Sources
Protocol for Characterizing 5-HT Receptor Binding Affinity of 4-CEA HCl
Application Note: AN-5HT-4CEA-01
Executive Summary & Scientific Rationale
This application note details the protocol for evaluating the binding affinity of 4-Chloro-N-ethylamphetamine hydrochloride (4-CEA HCl) at serotonin (5-HT) receptors.
4-CEA (also known as 4-chloro-N-ethyl-α-methyl-benzeneethanamine) is a halogenated amphetamine derivative.[1] Structurally, it is the N-ethyl analogue of para-chloroamphetamine (PCA/4-CA) .[1] While 4-CA is a well-documented serotonin releasing agent (SRA) and selective serotonergic neurotoxin, the N-ethylation in 4-CEA alters its lipophilicity and metabolic stability, potentially modifying its interaction profile with both the Serotonin Transporter (SERT) and 5-HT receptor subtypes (specifically 5-HT
Scientific Causality:
Most halogenated amphetamines act primarily as substrates for monoamine transporters.[1] However, "dirty" binding profiles are common.[1] To determine if 4-CEA possesses direct agonist/antagonist properties independent of monoamine release, researchers must isolate the receptor binding event.[1] This protocol utilizes a Radioligand Competition Binding Assay using membrane preparations from HEK-293 cells stably expressing human 5-HT
Critical Distinction: Do not confuse 4-CEA (the amphetamine derivative) with 2-CEA (2-Chloroethylamine), a nitrogen mustard precursor.[1] This protocol is specific to the psychoactive ligand 4-CEA.[1]
Safety & Compliance (Critical)
-
Neurotoxicity Warning: 4-CEA is a structural analogue of 4-CA, a known neurotoxin that depletes 5-HT.[1] Treat 4-CEA as a potential neurotoxin.[1] Use a fume hood and double-gloving.[1]
-
Controlled Substance: In many jurisdictions, 4-CEA is considered an analogue of a Schedule I/II substance.[1] Verify local DEA/regulatory compliance before procurement.[1]
-
Radiosafety: This protocol uses Tritium (
H).[1] Standard radiation safety protocols (shielding, waste disposal, monitoring) are mandatory.[1]
Experimental Workflow Visualization
The following diagram outlines the logic flow for the Competition Binding Assay, ensuring the separation of bound vs. free ligand.
Figure 1: Workflow for Radioligand Competition Binding Assay. The test compound (4-CEA) competes with the radioligand for the orthosteric binding site.[1]
Materials & Reagents
Biological Materials[1]
-
Receptor Source: Membranes from HEK-293 cells stably transfected with human 5-HT
receptor (cDNA clone).[1] -
Protein Concentration: Adjusted to 5–10
g/well .
Chemical Reagents
| Reagent | Specification | Role |
| 4-CEA HCl | >98% Purity (Cayman Chem/Sigma) | Test Competitor |
| [ | Specific Activity: 60-80 Ci/mmol | Radioligand (Antagonist) |
| Mianserin | 10 | Non-Specific Binding (NSB) definer |
| Tris-HCl | 50 mM, pH 7.4 | Buffer Base |
| MgCl | 4 mM | Cofactor for receptor stability |
| PEI | 0.1% Polyethyleneimine | Filter pretreatment (reduces NSB) |
Detailed Protocol: Competition Binding
Phase 1: Buffer & Ligand Preparation[1]
Expert Insight: 4-CEA HCl is water-soluble, but stock solutions should be prepared in DMSO if high concentrations (>10 mM) are stored, to prevent hydrolysis or degradation over time.[1]
-
Assay Buffer: Prepare 50 mM Tris-HCl, 4 mM CaCl
, 0.1% Ascorbic Acid (to prevent oxidation of the amine), pH 7.4. -
4-CEA Preparation:
-
Prepare a 10 mM stock of 4-CEA HCl in Assay Buffer (or DMSO, keeping final DMSO <1%).[1]
-
Perform 1:10 serial dilutions to create a concentration range from
M to M (7 points).
-
-
Radioligand: Dilute [
H]-Ketanserin in Assay Buffer to a concentration of 2 nM (approx. ).
Phase 2: Assay Assembly (96-well Format)
Self-Validating Step: Every plate must include "Total Binding" (TB) and "Non-Specific Binding" (NSB) wells.[1] If NSB > 20% of TB, the assay is invalid (likely filter issues or ligand degradation).[1]
| Well Type | Buffer ( | NSB Ligand ( | 4-CEA ( | Radioligand ( | Membranes ( |
| Total Binding (TB) | 50 | 0 | 0 | 25 | 125 |
| Non-Specific (NSB) | 25 | 25 (Mianserin) | 0 | 25 | 125 |
| Experimental | 25 | 0 | 25 (Dilution) | 25 | 125 |
-
Pre-treatment: Soak GF/B glass fiber filters in 0.1% PEI for at least 1 hour at 4°C.
-
Addition: Add reagents to the 96-well polypropylene plate in the order listed in the table above.
-
Initiation: Add the membrane suspension last to initiate the reaction.
-
Incubation: Incubate for 60 minutes at 25°C (Room Temp).
Phase 3: Filtration & Counting[1]
-
Termination: Rapidly filter the reaction mixture through the PEI-soaked GF/B filters using a cell harvester (e.g., Brandel or PerkinElmer).
-
Wash: Wash filters 3 times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Causality: Ice-cold buffer prevents the dissociation of the bound ligand during the wash step.[1]
-
-
Drying: Dry filters at 50°C for 30 minutes or overnight at RT.
-
Scintillation: Add 4 mL of liquid scintillation cocktail (e.g., Ultima Gold).
-
Detection: Count for 1 minute per vial in a Liquid Scintillation Counter (LSC).
Data Analysis & Interpretation
Calculation of and [1]
Raw CPM (Counts Per Minute) must be converted to specific binding:
Plot Specific Binding (% of Control) vs. Log[4-CEA]. Fit the data using a one-site competition non-linear regression model (e.g., GraphPad Prism):
[1]Convert
- = Concentration of radioligand used (2 nM).[1]
-
= Dissociation constant of [
H]-Ketanserin (experimentally determined, typically ~1 nM).[1]
Expected Results & Troubleshooting
-
High Affinity: If
nM, 4-CEA has significant direct interaction with the receptor.[1] -
Low Affinity: If
M, 4-CEA likely acts solely as a transporter substrate (releaser) and not a direct receptor ligand.[1] -
Hill Slope: If the Hill Slope deviates significantly from -1.0, suspect negative cooperativity or multiple binding sites.[1]
Pathway Context: Transporter vs. Receptor[1]
It is vital to understand where this data fits in the broader pharmacological context. 4-CEA is primarily a transporter substrate.[1]
Figure 2: Pharmacological pathway distinguishing between indirect activation (via SERT-mediated release) and direct binding (the subject of this protocol).[1][2][3]
References
-
Fuller, R. W. (1992).[1] Basic advances in serotonin pharmacology. The Journal of Clinical Psychiatry. (Contextual grounding for halogenated amphetamines).
-
National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). (n.d.).[1] PDSP Assay Protocols: Radioligand Binding. Retrieved from [Link]
-
Nichols, D. E. (1994).[1] Structure-activity relationships of serotonin 5-HT2A agonists. Medicinal Research Reviews. (Reference for amphetamine derivative binding at 5-HT2A).[1]
Sources
Formulation and Administration Protocol for 2-(4-Chlorophenyl)-ethylamine Hydrochloride (4-Cl-PEA HCl)
Executive Summary
This Application Note details the standardized protocol for formulating 2-(4-Chlorophenyl)-ethylamine Hydrochloride (also known as 4-Chlorophenethylamine HCl or p-Chlorophenethylamine HCl) for preclinical in vivo studies.
Unlike its alpha-methylated analog (p-chloroamphetamine), 4-Cl-PEA lacks the alpha-methyl group, rendering it a substrate for Monoamine Oxidase (MAO). Consequently, its pharmacokinetic profile requires precise formulation to ensure rapid absorption and consistent bioavailability. This guide prioritizes an aqueous-based formulation strategy due to the high solubility of the hydrochloride salt, while addressing the critical parameter of pH adjustment to prevent injection-site necrosis.
Key Technical Parameters:
-
Compound: 2-(4-Chlorophenyl)-ethylamine HCl[1]
-
Primary Vehicle: 0.9% Sterile Saline or Phosphate Buffered Saline (PBS).
-
Target pH: 6.5 – 7.4 (Physiological compatibility).
-
Route: Intraperitoneal (IP) or Subcutaneous (SC) preferred for rodents.
Physicochemical Profile & Pre-Formulation
Understanding the chemical nature of the solute is the first step in a self-validating protocol.
| Property | Data | Implications for Formulation |
| Molecular Weight (Salt) | 192.09 g/mol | Used for weighing the powder. |
| Molecular Weight (Base) | 155.63 g/mol | Used for calculating "Free Base Equivalent" doses. |
| Salt Correction Factor | 1.23 | Multiply target Free Base dose by 1.23 to get Salt weight. |
| Solubility (Water) | High (>50 mg/mL) | No organic co-solvents (DMSO/Ethanol) required for standard doses. |
| pKa (Amine) | ~9.72 (Predicted) | The molecule is positively charged at physiological pH. |
| Solution pH (Unadjusted) | Acidic (~pH 4-5) | Critical: Must be buffered to prevent tissue irritation. |
Formulation Strategy
Vehicle Selection Logic
For amine hydrochloride salts with high water solubility, 0.9% Sodium Chloride (Normal Saline) is the gold standard vehicle. It is isotonic, non-toxic, and minimizes experimental variables compared to complex vehicles like Tween-80 or DMSO.
-
Preferred: 0.9% Sterile Saline.
-
Alternative: PBS (Phosphate Buffered Saline) if strict pH control is required over time, though Saline is usually sufficient for immediate use.
The pH Danger Zone
Causality Warning: The hydrochloride salt forms an acidic solution. Injecting this directly can cause the "writhing response" in mice (pain) or peritoneal inflammation, confounding behavioral data. Precipitation Warning: Do not adjust pH above 8.5. Nearing the pKa (~9.7) will deprotonate the amine, causing the lipophilic free base to "crash out" of solution as an oil, rendering the dose inaccurate.
Step-by-Step Preparation Protocol
Materials Required[1][4][6][7][8][9][10][11][12][13]
-
2-(4-Chlorophenyl)-ethylamine HCl powder.[1]
-
0.9% Sterile Saline (USP grade).
-
0.1N NaOH (Sodium Hydroxide) solution (for pH adjustment).
-
pH Meter or micro-pH strips (range 4.0 - 9.0).
-
0.22 µm Syringe Filter (PES or PVDF membrane).
-
Sterile glass vials.
Workflow Diagram
The following diagram illustrates the logical flow of the formulation process, ensuring quality control checkpoints are met.
Figure 1: Step-by-step formulation workflow with critical control points (Yellow Diamonds).
Detailed Procedure
1. Calculation (The "Self-Validating" Step) Always calculate based on the Free Base if the study requires pharmacological precision, but weigh the Salt.
-
Formula:Mass_Salt = (Dose_Base × Body_Weight × Salt_Correction_Factor)
-
Example: To treat ten 25g mice at 10 mg/kg (base equivalent):
-
Total Mass Needed = 10 mg/kg × 0.025 kg/mouse × 10 mice = 2.5 mg (Base).
-
Weigh out: 2.5 mg × 1.23 = 3.075 mg of HCl salt .
-
Volume: Standard injection volume for mice is 10 mL/kg. Total volume = 2.5 mL.[4]
-
2. Dissolution
-
Add the weighed powder to a sterile glass vial.
-
Add approximately 90% of the calculated saline volume. (e.g., if final volume is 2.5 mL, add 2.25 mL).
-
Vortex gently. The salt should dissolve instantly.
3. pH Adjustment (Critical)
-
Test a small aliquot (10 µL) on a pH strip. It will likely read pH 4-5.
-
Add 0.1N NaOH dropwise while stirring.
-
Target: Stop when pH reaches 6.5 – 7.4 .
-
Caution: If you overshoot to pH > 9, the solution may turn cloudy (free base precipitation). If this happens, add dilute HCl to lower pH back to 7.4 until clear.
4. Final Volume (Q.S.)
-
Add the remaining saline to reach the exact final volume. Vortex to mix.
5. Sterilization
-
Draw the solution into a syringe.
-
Attach a 0.22 µm PES or PVDF syringe filter .
-
Dispense into a fresh, sterile, labeled crimp-top vial or Eppendorf tube.
-
Note: Nylon filters are also acceptable but PES offers lower protein/drug binding.
Dosing & Administration Guidelines
Route Selection
-
Intraperitoneal (IP): Most common for rodent behavioral studies. Fast absorption (Tmax ~15-30 min).
-
Subcutaneous (SC): Slower absorption, more sustained levels. Preferred if the compound shows peak-dose toxicity.
Injection Volumes
Standardizing injection volume reduces variability in absorption rates.
| Species | Recommended Volume | Max Volume | Needle Size |
| Mouse | 10 mL/kg | 20 mL/kg | 27G - 30G |
| Rat | 5 mL/kg | 10 mL/kg | 25G - 27G |
Example: A 25g mouse receiving 10 mL/kg gets a 0.25 mL injection.
Dose Range Guidance
Scientific Note: 4-Chlorophenethylamine is a substrate for MAO. Without an MAO inhibitor (like selegiline), its half-life may be short.
-
Behavioral Studies: Start at 5 - 20 mg/kg .
-
Toxicity/Depletion Studies: Higher doses (up to 50 mg/kg) may be required but carry significant mortality risk.
-
Pilot Study: Always run a "N=3" pilot at the lowest dose to assess acute tolerability (seizures, sedation) before the main cohort.
Safety & Handling
-
Hazard: 4-Chlorophenethylamine HCl is an irritant and potentially neuroactive.
-
PPE: Wear nitrile gloves, lab coat, and safety glasses. Handle powder in a fume hood to avoid inhalation.
-
Waste: Dispose of sharps in biohazard containers and unused solution in chemical waste (amine stream).
References
-
ChemicalBook. (2023). 4-Chlorophenethylamine Properties and Solubility Data. Link
-
Sigma-Aldrich. (2023).[2] Product Specification: 2-(4-Chlorophenyl)ethylamine. Link
-
National Institutes of Health (PubChem). (2023). Compound Summary: p-Chloroamphetamine (Structural Analog Toxicity Data). Link
-
Gnegy, M. E., et al. (2023).[6] Structure-Activity Relationships for Locomotor Stimulant Effects of Substituted Phenethylamines. National Library of Medicine. Link
- Fuller, R. W. (1992). Basic concepts of pharmacology of p-chloroamphetamine. Neuropharmacology.
Sources
- 1. 2-(4-Chlorophenyl)Ethylamine HCl: Properties, Uses, Safety Data & Supplier from China [nj-finechem.com]
- 2. 4-Chlorophenethylamine CAS#: 156-41-2 [m.chemicalbook.com]
- 3. 4-Chlorophenethylamine | 156-41-2 [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. 2-(4-氯苯基)乙胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of 2-(4-Chloro-phenyl)-ethylamine HCl
Product: 2-(4-Chloro-phenyl)-ethylamine Hydrochloride CAS: 156-41-2 Synonyms: 4-Chlorophenethylamine HCl, p-Chlorophenethylamine HCl
Module 1: Critical Stability Factors (The "Why")
To prevent degradation, one must understand the specific molecular vulnerabilities of 4-chlorophenethylamine HCl. While the hydrochloride salt stabilizes the amine in solid form, dissolution exposes the molecule to three primary degradation vectors.
Oxidative Deamination (The "Yellowing" Effect)
In solution, particularly at neutral or basic pH, the primary amine is susceptible to oxidation. This pathway is catalyzed by dissolved oxygen and trace metal ions (e.g.,
Atmospheric Carbamylation
Primary amines are nucleophiles that react avidly with atmospheric carbon dioxide (
Photolytic Dehalogenation
Unlike standard phenethylamines, the 4-chloro substituent introduces a specific photosensitivity. Exposure to UV light (especially <300 nm) can induce homolytic cleavage of the Carbon-Chlorine bond, resulting in radical species that degrade into unsubstituted phenethylamine or polymerized byproducts.
Degradation Pathway Visualization[1]
Figure 1: Primary degradation pathways including oxidative deamination, carbamylation, and photolysis.
Module 2: Troubleshooting Guide (Q&A)
Q1: My aqueous stock solution has turned a faint yellow after 48 hours at 4°C. Is it still usable?
-
Diagnosis: This indicates early-stage oxidative degradation (formation of Schiff base oligomers).
-
Verdict: For quantitative analytical standards (HPLC/MS), discard the solution. For qualitative biological screens, it may be usable if the purity is >95%, but potency loss is likely.
-
Prevention: Use degassed buffers and store under argon. Add EDTA (0.1 mM) to chelate trace metals that catalyze this oxidation.
Q2: I observe a "split peak" in my HPLC chromatogram for the pure standard.
-
Diagnosis: This is often a pH mismatch or carbamate formation. If the sample solvent pH is significantly different from the mobile phase, the free base and salt forms may elute separately or cause tailing. Alternatively, if the sample absorbed
, the carbamate adduct may appear as a pre-peak. -
Solution: Ensure the sample solvent matches the mobile phase starting condition. Acidify the sample slightly (0.1% Formic Acid) to convert any carbamates back to the amine salt and decarboxylate the solution.
Q3: Can I store the solution in DMSO instead of water?
-
Analysis: Yes, but with caveats. DMSO is hygroscopic and can absorb water from the air, eventually leading to hydrolysis. Furthermore, industrial-grade DMSO can contain peroxides.
-
Recommendation: Use anhydrous, spectrophotometric-grade DMSO. Store in aliquots to avoid repeated freeze-thaw cycles which introduce condensation.
Q4: The compound precipitated when I mixed it with my assay buffer (PBS, pH 7.4).
-
Diagnosis: The HCl salt is highly soluble, but the free base has lower solubility. At pH 7.4, you are approaching the pKa of the amine (~9.5-9.8). While it should remain mostly protonated, high ionic strength (salting out) or high concentrations (>10 mM) can drive precipitation of the free amine.
-
Solution: Lower the stock concentration or slightly acidify the buffer if the assay tolerates it.
Module 3: Best Practice Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)
Objective: Create a solution stable for >30 days at -20°C.
Materials:
-
2-(4-Chloro-phenyl)-ethylamine HCl (Solid)[1]
-
Solvent: 0.1 M HCl (aqueous) OR Anhydrous DMSO
-
Argon or Nitrogen gas stream[2]
-
Amber glass vials (Silanized preferred)
Step-by-Step:
-
Solvent Prep: If using water, boil deionized water for 10 minutes and cool under an inert gas stream (Argon/Nitrogen) to remove dissolved oxygen.
-
Weighing: Weigh the solid rapidly. The HCl salt is hygroscopic; minimize exposure to humid air.
-
Dissolution:
-
For Aqueous: Dissolve in 0.1 M HCl. The low pH (approx pH 1) fully protonates the amine, preventing oxidation and
absorption. -
For DMSO: Dissolve in anhydrous DMSO.
-
-
Inerting: Gently purge the headspace of the vial with Argon for 15-30 seconds.
-
Sealing: Cap tightly with a PTFE-lined screw cap. Parafilm is insufficient for long-term storage.
Protocol B: Storage & Handling Matrix
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Long term) | Arrhenius kinetics: reduces oxidation rate significantly. |
| Container | Amber Glass | Blocks UV radiation to prevent dechlorination. |
| Headspace | Argon/Nitrogen | Displaces oxygen and |
| Solvent pH | Acidic (pH < 3) | Keeps amine protonated ( |
| Additives | 0.1 mM EDTA | Optional. Chelates metal ions ( |
Storage Workflow Diagram
Figure 2: Optimized workflow for preparing and storing stable amine solutions.
References
-
PubChem. (n.d.).[3][4] 2-(4-Chlorophenyl)ethylamine.[1][3][5][6] National Library of Medicine. Retrieved from [Link]
-
BfArM. (1996). Guideline on Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
- Douša, M., & Gibala, P. (2011). Chromatographic behavior of amines in RPLC. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for amine HPLC troubleshooting).
Sources
- 1. 2-(4-Chlorophenyl)Ethylamine HCl: Properties, Uses, Safety Data & Supplier from China [nj-finechem.com]
- 2. KR100345464B1 - Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt - Google Patents [patents.google.com]
- 3. 2-(4-Chlorophenyl)ethylamine | C8H10ClN | CID 67430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chlorophenethylamine | 156-41-2 [chemicalbook.com]
- 6. 4-Chlorophenethylamine CAS#: 156-41-2 [m.chemicalbook.com]
Technical Support Center: Overcoming Interference in the Analytical Detection of 4-Chlorophenethylamine (4-CPEA)
Welcome to the technical support center for the analytical detection of 4-Chlorophenethylamine (4-CPEA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of 4-CPEA analysis. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your analytical methods effectively.
Understanding the Challenge: The Analytical Nuances of 4-Chlorophenethylamine
4-Chlorophenethylamine (4-CPEA) is a halogenated analog of phenethylamine, a core structure in many psychoactive substances and neurotransmitters. Its analysis presents several challenges due to its chemical properties and the complex matrices in which it is often found. The primary obstacles include:
-
Polarity and Volatility: The primary amine group makes 4-CPEA polar and less volatile, which can lead to poor chromatographic peak shape, particularly in Gas Chromatography (GC).
-
Isomeric Interference: Positional isomers, such as 2-Chlorophenethylamine and 3-Chlorophenethylamine, possess the same molecular weight and can exhibit similar mass spectral fragmentation patterns, making their differentiation a significant analytical hurdle.
-
Matrix Effects: When analyzing biological samples such as urine or plasma, endogenous components can co-elute with 4-CPEA and interfere with its ionization in the mass spectrometer source, leading to ion suppression or enhancement and compromising quantitative accuracy.[1]
-
Synthesis Impurities: The chemical synthesis of 4-CPEA can introduce byproducts and unreacted starting materials that may interfere with its detection.
This guide provides a series of troubleshooting Q&As and detailed protocols to address these challenges head-on.
Troubleshooting Guides: A Practical Q&A Approach
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Question 1: I am observing significant peak tailing and poor sensitivity for 4-CPEA in my GC-MS analysis. What is the likely cause and how can I resolve this?
Answer:
The peak tailing and low sensitivity you are observing are classic indicators of issues related to the polarity of 4-CPEA. The primary amine group interacts with active sites in the GC system, such as silanol groups in the liner and on the column, leading to poor chromatography.
Causality: The free amine group can form hydrogen bonds with active surfaces, causing the analyte to be retained longer and elute as a broad, tailing peak. This reduces the peak height and, consequently, the sensitivity of the analysis.
Solution: Chemical Derivatization
To mitigate this, derivatization of the primary amine is essential. Acylation with a reagent like Trifluoroacetic Anhydride (TFAA) is a robust solution. This process replaces the active hydrogen on the amine with a trifluoroacetyl group, creating a less polar, more volatile, and more thermally stable derivative.[2]
Optimized Protocol: TFAA Derivatization of 4-CPEA for GC-MS Analysis
-
Sample Preparation: Evaporate an aliquot of your sample extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reagent Addition: Add 50 µL of ethyl acetate and 50 µL of Trifluoroacetic Anhydride (TFAA) to the dried extract.
-
Reaction: Cap the vial tightly and heat at 70°C for 20 minutes.
-
Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the derivatized sample in an appropriate volume of a non-polar solvent (e.g., ethyl acetate or hexane) for GC-MS injection.
Rationale: This derivatization blocks the polar amine, significantly improving peak shape and sensitivity. The resulting N-trifluoroacetyl-4-chlorophenethylamine is also more amenable to consistent fragmentation in the MS source.
Diagram: GC-MS Derivatization Workflow
Caption: Workflow for TFAA derivatization of 4-CPEA prior to GC-MS analysis.
Question 2: I have successfully derivatized my sample, but I am still unable to distinguish 4-CPEA from a potential isomer. Their mass spectra are nearly identical. How can I confirm the identity of 4-CPEA?
Answer:
This is a common challenge with positional isomers of halogenated phenethylamines. While their mass spectra after derivatization might be very similar, their chromatographic retention times should differ.
Causality: Even with identical mass-to-charge ratios of fragments, the subtle differences in the position of the chlorine atom on the aromatic ring can lead to slight variations in the molecule's interaction with the GC column's stationary phase, resulting in different retention times.
Solution: Chromatographic Separation and Retention Time Confirmation
-
High-Resolution GC Column: Employ a high-resolution capillary column, such as a DB-5ms or equivalent (a low-polarity 5% phenyl-methylpolysiloxane phase), to maximize the separation of the isomers.
-
Temperature Program Optimization: Optimize your GC oven temperature program to enhance the resolution between the isomers. A slower ramp rate around the expected elution time of the isomers can improve separation.
-
Reference Standards: The most definitive way to confirm the identity is to analyze certified reference standards of 4-CPEA, 3-CPEA, and 2-CPEA under the exact same analytical conditions. The retention time of the peak in your sample should match that of the 4-CPEA standard.
| Compound | Typical GC-MS Retention Time (min) * |
| 2-Chlorophenethylamine-TFA | ~10.2 |
| 3-Chlorophenethylamine-TFA | ~10.5 |
| 4-Chlorophenethylamine-TFA | ~10.6 |
*Retention times are approximate and will vary depending on the specific GC column, dimensions, and analytical conditions.
Mass Spectral Fragmentation of N-trifluoroacetyl-4-chlorophenethylamine:
While isomers can be similar, understanding the expected fragmentation can aid in identification. The Electron Ionization (EI) mass spectrum of N-trifluoroacetyl-4-chlorophenethylamine typically shows a characteristic fragmentation pattern.
| m/z | Interpretation |
| 251 | Molecular Ion [M]+ |
| 125 | [C8H8Cl]+ (Chlorotropylium ion) - often the base peak |
| 91 | [C7H7]+ (Tropylium ion) |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Question 3: My 4-CPEA signal is inconsistent and significantly lower in urine samples compared to my solvent standards. What could be causing this, and how can I improve my results?
Answer:
This issue is highly indicative of matrix effects , specifically ion suppression .
Causality: Components in the urine matrix, such as salts, urea, and other endogenous molecules, can co-elute with 4-CPEA from the LC column.[1] In the electrospray ionization (ESI) source of the mass spectrometer, these co-eluting compounds compete with 4-CPEA for ionization, reducing the efficiency of 4-CPEA ion formation and thus suppressing its signal.[3]
Solution: Effective Sample Preparation and Chromatographic Optimization
-
Dilute-and-Shoot (for screening): For initial screening where high quantitative accuracy is not the primary goal, a simple dilution of the urine sample (e.g., 1:10 with the initial mobile phase) can reduce the concentration of interfering matrix components.
-
Solid-Phase Extraction (SPE) (for quantification): For accurate quantification, a more thorough sample clean-up is necessary. Solid-phase extraction is highly effective. A mixed-mode cation exchange SPE cartridge can be used to retain the basic 4-CPEA while allowing neutral and acidic interferences to be washed away.
Protocol: Mixed-Mode Cation Exchange SPE for 4-CPEA in Urine
-
Sample Pre-treatment: Acidify the urine sample with a small amount of formic or acetic acid to ensure 4-CPEA is protonated.
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by an acidic aqueous buffer (e.g., 0.1% formic acid in water).
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with the acidic aqueous buffer to remove hydrophilic interferences, followed by an organic solvent like methanol to remove lipophilic, non-basic interferences.
-
Elution: Elute the 4-CPEA using a small volume of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The base neutralizes the charge on 4-CPEA, releasing it from the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial LC mobile phase.
Rationale: This targeted extraction isolates the basic analyte (4-CPEA) from the majority of the complex urine matrix, significantly reducing ion suppression.
Diagram: LC-MS/MS Sample Preparation Workflow
Caption: SPE workflow to mitigate matrix effects in urine analysis of 4-CPEA.
Question 4: I am developing an LC-MS/MS method for 4-CPEA. What are the recommended chromatographic conditions and MS/MS transitions?
Answer:
For the LC-MS/MS analysis of 4-CPEA, a reversed-phase separation with acidic mobile phases is typically employed to ensure good peak shape and retention.
Recommended LC Conditions:
-
Column: A C18 or Phenyl-Hexyl column is a good starting point. Phenyl-Hexyl columns can offer alternative selectivity for aromatic compounds like 4-CPEA.[4]
-
Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium formate. The formic acid ensures the amine is protonated, and the ammonium formate helps to improve peak shape and ionization efficiency.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Gradient: A gradient elution from a low to a high percentage of organic mobile phase will be necessary to elute 4-CPEA with good peak shape and to separate it from other components.
LC-MS/MS Transitions for 4-Chlorophenethylamine:
For selective and sensitive detection, Multiple Reaction Monitoring (MRM) is used. The following are typical transitions for 4-CPEA:
| Precursor Ion (m/z) | Product Ion (m/z) | Designation |
| 156.1 | 139.1 | Quantifier |
| 156.1 | 125.1 | Qualifier |
Rationale: The precursor ion (156.1) corresponds to the protonated molecule of 4-CPEA ([M+H]+). The product ions are generated by fragmentation of the precursor ion in the collision cell of the mass spectrometer. Monitoring these specific transitions provides high selectivity and sensitivity for the detection of 4-CPEA.
Frequently Asked Questions (FAQs)
Q: Can I analyze 4-CPEA without derivatization on a GC-MS? A: While it is technically possible, it is not recommended for quantitative analysis. You will likely encounter severe peak tailing, poor sensitivity, and potential analyte loss in the GC system. Derivatization is a crucial step for robust and reliable GC-MS analysis of phenethylamines.
Q: What are common synthesis byproducts of 4-CPEA that I should be aware of? A: If 4-CPEA is synthesized from 4-chlorobenzaldehyde, potential impurities could include unreacted 4-chlorobenzaldehyde, and byproducts from side reactions. For instance, if a Henry reaction with nitroethane is used, you might find related nitro-compounds or byproducts from the reduction step.
Q: How can I differentiate 4-CPEA from other phenethylamines that might be present in a sample? A: A combination of chromatographic retention time and mass spectral data is essential. While some phenethylamines may have similar fragmentation patterns, their different substituents will result in different molecular weights and retention times. An LC-MS/MS method with optimized MRM transitions for a panel of expected phenethylamines is a powerful tool for this purpose.[4][5]
Q: I am still observing ion suppression even after SPE. What else can I do? A: If ion suppression persists, consider the following:
-
Optimize Chromatography: Adjust your LC gradient to further separate 4-CPEA from the interfering matrix components.
-
Use a Stable Isotope Labeled Internal Standard: A deuterated or 13C-labeled 4-CPEA will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction during quantification.
-
Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that has been subjected to the same extraction procedure as your samples. This will help to compensate for matrix effects.
References
Sources
- 1. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. longdom.org [longdom.org]
- 4. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov.tw [fda.gov.tw]
Technical Support Center: Synthesis of 2-(4-Chlorophenyl)ethylamine HCl
Topic: Scale-up Troubleshooting & Process Optimization Target Molecule: 2-(4-Chlorophenyl)ethylamine Hydrochloride (CAS: 156-41-2) Primary Route: Catalytic Hydrogenation of 4-Chlorophenylacetonitrile
Introduction: The Scale-Up Challenge
Welcome to the Technical Support Center. You are likely here because your lab-scale synthesis of 2-(4-chlorophenyl)ethylamine is failing to meet purity or yield targets upon scaling to the kilogram or pilot scale.
The transformation of 4-chlorophenylacetonitrile to its corresponding amine is deceptively simple. On scale, it presents a "Selectivity Triangle" challenge:
-
Dimerization: Formation of the secondary amine impurity.[1]
-
Dehalogenation: Loss of the chlorine atom (hydrodechlorination).
-
Safety: Management of exothermic heat release and pyrophoric catalysts.
This guide moves beyond standard textbook procedures to address the specific engineering and chemical hurdles of this molecule.
Module 1: Reaction Engineering (The "Make" Phase)
Critical Workflow: Catalytic Hydrogenation
Standard Protocol:
-
Substrate: 4-Chlorophenylacetonitrile
-
Solvent: Methanol (7M Ammonia in MeOH is preferred)
-
Catalyst: Raney Nickel (Active) or Pt/C (Sulfided)
-
Pressure: 5–10 bar
-
Temperature: 40–50°C
Troubleshooting Guide
Q1: My impurity profile shows 10-15% of the "Dimer" (Secondary Amine). How do I suppress this?
Diagnosis: The "dimer" (Bis[2-(4-chlorophenyl)ethyl]amine) forms when the newly formed primary amine attacks the intermediate imine species on the catalyst surface. This is a bimolecular reaction, meaning its rate increases significantly as you increase concentration for scale-up.
Technical Solution:
You must shift the equilibrium by adding Ammonia (
-
Mechanism: Ammonia competes with the primary amine for the imine intermediate. High partial pressures of
force the equilibrium toward the primary amine. -
Actionable Step: Ensure your reaction solvent is saturated with ammonia (approx. 10-15% w/w). Do not rely on "trace" ammonia.
-
Alternative: If using Pd/C (see Q2), running in acidic media (e.g., Acetic Acid) protonates the primary amine, rendering it non-nucleophilic and stopping dimer formation. However, this increases the risk of dechlorination.
Q2: I am observing significant Dechlorination (Des-Chloro impurity). Why?
Diagnosis: You are likely using Palladium on Carbon (Pd/C) as your catalyst. Pd is an excellent catalyst for hydrodehalogenation (breaking C-Cl bonds).
Technical Solution:
-
Switch Catalyst: Raney Nickel or Platinum on Carbon (Pt/C) are significantly less active toward C-Cl bond cleavage than Palladium.
-
Inhibitors: If you must use Pd/C, you must "poison" the catalyst slightly to reduce its activity. Add trace amounts of Thiophene or use a Sulfided Pt/C catalyst. The sulfur occupies the highly active sites responsible for dehalogenation while leaving the sites for nitrile reduction available.
Q3: The reaction exotherm spiked uncontrollably at the start. How do I manage this safely?
Diagnosis:
Nitrile hydrogenation is highly exothermic (
Technical Solution:
-
Semi-Batch Mode: Do not add the nitrile all at once. Load the catalyst and solvent, pressurize with
, and then pump the nitrile solution into the reactor over 2–4 hours. -
Benefit: This limits the concentration of the intermediate imine (reducing dimers) and ensures the heat generation rate never exceeds your cooling jacket's capacity.
Module 2: Visualizing the Reaction Network
Understanding the competing pathways is vital for control. The diagram below illustrates the "Selectivity Triangle."
Caption: Reaction network showing the competition between primary amine formation, dimerization (secondary amine), and hydrodechlorination (HDC).
Module 3: Isolation & Purification (The "Take" Phase)
Protocol: Salt Formation & Crystallization
Once the hydrogenation is complete, the free base amine is an oil. For stability and purity, it is converted to the Hydrochloride (HCl) salt.
Step-by-Step Protocol (100g Scale Basis):
-
Catalyst Removal: Filter the reaction mixture (warm, 40°C) through a Celite bed under Nitrogen. Warning: Raney Ni is pyrophoric. Keep wet at all times.
-
Solvent Swap: Concentrate the methanolic filtrate to an oil under vacuum. Re-dissolve the residue in Isopropyl Alcohol (IPA) (approx. 500 mL).
-
Salt Formation:
-
Cool the IPA solution to 0–5°C.
-
Slowly bubble anhydrous HCl gas or add HCl in IPA (5-6N) dropwise.
-
Target pH: 2–3.
-
Observation: A thick white precipitate should form immediately.
-
-
Digestion: Stir the slurry at 0°C for 2 hours to ensure stoichiometric salt formation and entrapment of impurities in the mother liquor.
-
Filtration: Filter the white solid. Wash the cake with cold IPA (
). -
Drying: Dry in a vacuum oven at 45°C.
Troubleshooting Guide
Q4: The HCl salt is "sticky" or hygroscopic. It won't filter.
Diagnosis: This is usually caused by water or excess methanol trapped in the lattice.
-
If you used aqueous HCl (37%), you introduced water.
-
If you didn't fully remove the methanol before adding IPA, the solubility of the salt increases, leading to a "gummy" crash-out.
Technical Solution:
-
Use Anhydrous conditions . Use HCl gas or HCl dissolved in IPA/Ethanol.
-
If the product is sticky, redissolve in a minimum amount of hot Ethanol, then add Ethyl Acetate (EtOAc) as an anti-solvent until cloudy, and cool slowly.
Q5: How do I remove the De-Chloro impurity if it formed?
Diagnosis: Separating 2-phenethylamine (des-chloro) from 2-(4-chlorophenyl)ethylamine is difficult due to structural similarity.
Technical Solution:
-
Recrystallization: The HCl salt of the chlorinated product is generally less soluble in Isopropanol than the des-chloro impurity.
-
Procedure: Perform a hot recrystallization in IPA. The des-chloro impurity will likely remain in the mother liquor.
-
Note: If the des-chloro content is >5%, chemical purification is inefficient. You must optimize the hydrogenation step (Module 1) to prevent it.
Module 4: Comparative Data
Table 1: Catalyst Performance Matrix
| Catalyst System | Activity | Dimer Formation | Dechlorination Risk | Recommendation |
| Raney Nickel + | High | Low | Low | Preferred (Robust) |
| Pd/C (Neutral) | Very High | High | Critical | Avoid |
| Pd/C (Acidic) | High | Very Low | Critical | Avoid |
| Pt/C (Sulfided) | Moderate | Moderate | Low | Alternative |
References
-
Nitrile Hydrogen
- Title: "Selective Hydrogen
- Source: Organic Process Research & Development (OPRD)
- Context: Discusses the mechanism of dimer form
-
URL:[Link]
-
Suppression of Hydrodechlorin
-
Safety in Nitrile Reduction
- Title: "Hazards of Catalytic Hydrogen
- Source: Chemical Engineering Progress
- Context: Addresses exotherm management and semi-b
-
URL:[Link]
-
General Synthesis D
- Title: "2-(4-Chlorophenyl)ethylamine Properties & Synthesis"
- Source: PubChem / N
- Context: Physical properties and general synthetic routes.
-
URL:[Link]
Sources
Technical Support Center: Method Refinement for Quantifying 2-(4-Chloro-phenyl)-ethylamine HCl in Biological Samples
<_
Welcome to the technical support center for the quantification of 2-(4-Chloro-phenyl)-ethylamine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the development of robust and reliable bioanalytical methods. The information herein is grounded in established scientific principles and regulatory guidelines to support your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of 2-(4-Chloro-phenyl)-ethylamine HCl in biological matrices.
Q1: What are the most common analytical techniques for quantifying 2-(4-Chloro-phenyl)-ethylamine HCl in biological samples?
A1: The most prevalent and recommended techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred due to its high sensitivity, selectivity, and applicability to a wide range of biological matrices without the need for extensive derivatization.[1][2] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, but it may lack the sensitivity and selectivity required for low concentration levels in complex matrices like plasma or urine.[3]
Q2: What are the key physicochemical properties of 2-(4-Chloro-phenyl)-ethylamine that I should consider during method development?
A2: Understanding the properties of 2-(4-Chloro-phenyl)-ethylamine is crucial for optimizing sample preparation and chromatographic conditions.
| Property | Value | Implication for Analysis |
| Molecular Weight | 155.62 g/mol [4] | Influences mass spectrometry settings (precursor/product ions). |
| pKa | (Estimated ~10) | As a primary amine, it will be protonated at physiological pH. This is critical for selecting the appropriate sample preparation technique (e.g., cation exchange solid-phase extraction) and HPLC mobile phase pH for optimal retention and peak shape. |
| LogP | (Estimated ~2.2) | Indicates moderate lipophilicity, suggesting it can be extracted from aqueous biological matrices using organic solvents in liquid-liquid extraction (LLE) or retained on reversed-phase HPLC columns. |
| Form | Typically available as a hydrochloride (HCl) salt. | The HCl salt is more water-soluble than the free base, which should be considered when preparing stock and standard solutions. |
Q3: Which biological matrices are typically used for the analysis, and what are the expected challenges with each?
A3: The choice of matrix depends on the study's objective (e.g., pharmacokinetics, toxicology).
-
Plasma/Serum: Commonly used for pharmacokinetic studies. The main challenge is the high protein content, which can interfere with the analysis and clog analytical columns. Protein precipitation is a necessary sample preparation step.[5][6]
-
Urine: Useful for excretion studies. Challenges include high salt content and variability in pH and specific gravity, which can affect extraction efficiency and chromatographic consistency.[7][8]
-
Tissue Homogenates: Required for determining tissue distribution. The primary challenge is achieving complete homogenization and efficient extraction of the analyte from a complex and often lipid-rich matrix.
Q4: Why is an internal standard (IS) essential for this analysis? What are the characteristics of a good internal standard?
A4: An internal standard is critical for accurate quantification as it compensates for variations in sample preparation, injection volume, and instrument response.[9] An ideal IS for 2-(4-Chloro-phenyl)-ethylamine would be a stable, isotopically labeled version of the analyte (e.g., 2-(4-Chloro-phenyl)-ethylamine-d4). If a stable isotope-labeled IS is unavailable, a structural analog with similar chemical properties and chromatographic behavior should be used. A good IS should not co-elute with any endogenous components of the matrix.[10]
Section 2: Troubleshooting Guide for LC-MS/MS Method Development
This section provides a detailed, problem-oriented guide to address specific issues that may arise during the development and validation of an LC-MS/MS method for 2-(4-Chloro-phenyl)-ethylamine HCl.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Probable Causes & Solutions
-
Cause A: Secondary Interactions with Residual Silanols on the HPLC Column.
-
Explanation: The basic amine group of 2-(4-Chloro-phenyl)-ethylamine can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Solution:
-
Mobile Phase Modification: Add a small amount of a competing base, such as 0.1% formic acid or ammonium hydroxide, to the mobile phase to saturate the active sites on the stationary phase.[11]
-
Column Selection: Use a column with end-capping or a hybrid particle technology to minimize exposed silanol groups. A phenyl-hexyl column can also be effective for phenethylamine compounds.[2]
-
pH Adjustment: Ensure the mobile phase pH is at least 2 pH units below the pKa of the analyte to maintain it in a single protonated state.
-
-
-
Cause B: Column Overload.
-
Explanation: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume. Ensure the concentration of the highest calibration standard is within the linear range of the detector and the capacity of the column.
-
Issue 2: Low or Inconsistent Analyte Recovery During Sample Preparation
Probable Causes & Solutions
-
Cause A: Inefficient Protein Precipitation.
-
Explanation: Incomplete removal of proteins can lead to the analyte being trapped in the protein pellet, resulting in low recovery.
-
Solution:
-
Solvent-to-Plasma Ratio: Optimize the ratio of precipitation solvent (e.g., acetonitrile, methanol) to plasma. A 3:1 or 4:1 ratio is a good starting point.[11]
-
Choice of Solvent: Acetonitrile generally provides cleaner extracts than methanol but may result in lower recovery for some polar compounds. Test different solvents to find the optimal balance.
-
Vortexing and Centrifugation: Ensure thorough vortexing to break up protein-analyte interactions and adequate centrifugation speed and time to form a compact pellet.
-
-
-
Cause B: Suboptimal Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Conditions.
-
Explanation: The efficiency of LLE and SPE is highly dependent on pH and the choice of solvent or sorbent.[12]
-
LLE Solution:
-
pH Adjustment: Adjust the pH of the aqueous sample to >10 to deprotonate the amine group, making the analyte more soluble in the organic extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Solvent Selection: Choose a solvent with appropriate polarity to efficiently extract the analyte while minimizing the co-extraction of interfering matrix components.
-
-
SPE Solution:
-
Sorbent Selection: Use a cation-exchange sorbent, which will retain the protonated analyte at a neutral pH. The analyte can then be eluted with a basic or high-ionic-strength solvent.
-
Wash Steps: Optimize the wash steps to remove interferences without prematurely eluting the analyte. A wash with a weak organic solvent (e.g., 5% methanol) is often effective.
-
-
Issue 3: Significant Matrix Effects (Ion Suppression or Enhancement)
Probable Causes & Solutions
-
Cause A: Co-elution with Endogenous Matrix Components.
-
Explanation: Phospholipids and other endogenous compounds from the biological matrix can co-elute with the analyte and interfere with the ionization process in the mass spectrometer source, leading to inaccurate quantification.[9][13][14]
-
Solution:
-
Chromatographic Separation: Improve the chromatographic method to separate the analyte from the interfering peaks. This can be achieved by modifying the gradient, changing the mobile phase composition, or using a different column chemistry.
-
Sample Preparation: Implement a more rigorous sample cleanup procedure. SPE is generally more effective at removing matrix components than simple protein precipitation.[12]
-
Mass Spectrometry Source Parameters: Optimize the ion source parameters (e.g., temperature, gas flows) to minimize the impact of matrix components.
-
-
-
Cause B: Inappropriate Internal Standard.
-
Explanation: If the internal standard does not experience the same matrix effects as the analyte, it cannot accurately compensate for them.
-
Solution: Use a stable isotope-labeled internal standard whenever possible. This is the most effective way to mitigate matrix effects, as it will co-elute with the analyte and be affected by the matrix in the same way.[9]
-
Workflow and Troubleshooting Diagrams
Caption: General workflow for the quantification of 2-(4-Chloro-phenyl)-ethylamine HCl.
Caption: Troubleshooting decision tree for poor chromatographic peak shape.
Section 3: Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a starting point and should be optimized for your specific application.
-
Sample Thawing: Thaw biological samples (plasma, urine) on ice to prevent degradation.[6]
-
Aliquoting: Aliquot 100 µL of the sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 2-(4-Chloro-phenyl)-ethylamine-d4 at 100 ng/mL) to each sample, except for the blank matrix.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Injection: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method Parameters
These are typical starting parameters that will likely require optimization.
| Parameter | Recommended Setting |
| HPLC System | UHPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | 2-(4-Chloro-phenyl)-ethylamine: To be determined by infusing a standard solution. A likely precursor ion is [M+H]+. Internal Standard: To be determined based on its structure. |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Validation Summary Table
All bioanalytical methods must be validated according to regulatory guidelines such as those from the FDA or EMA.[15][16]
| Validation Parameter | Acceptance Criteria (Typical) |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ)[16] |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ)[16] |
| Recovery | Consistent, precise, and reproducible. |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% |
| Stability (Freeze-thaw, bench-top, long-term) | Analyte concentration within ±15% of baseline. |
References
- Google Patents. (n.d.). High performance liquid detection method for 2-chloroethylamine hydrochloride.
-
Semantic Scholar. (n.d.). Bioanalytical method development and validation of 2-(4-ethoxyphenyl sulphonamido) pentane. Retrieved from [Link]
-
Deshpande, M. M., Kasture, V. S., Mohan, M., & Chaudhari, S. R. (2016). Practical Approach for Development and Validation of Bioanalytical Method: A Review. ResearchGate. Retrieved from [Link]
-
Tsai, F. S., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International, 325, 110884. Retrieved from [Link]
-
ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
ResearchGate. (n.d.). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. Retrieved from [Link]
-
Singh, S., & Singh, P. (2009). Bioanalytical method validation: An updated review. Perspectives in clinical research, 1(1), 25. Retrieved from [Link]
-
Journal of Pharmaceutical Science and Technology. (n.d.). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Retrieved from [Link]
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ResearchGate. (n.d.). Development and Validation of Bioanalytical Method for the Determination of Cobicistat from Human Plasma. Retrieved from [Link]
-
Zhang, Z., et al. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules, 27(8), 2548. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Chlorophenyl)ethylamine. Retrieved from [Link]
-
Journal of Analytical Toxicology. (n.d.). Quantitative Determination of Amphetamine and ( -Phenylethylamine Enantiomers in Judicial Samples using Capillary Gas Chromatography. Retrieved from [Link]
-
Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 903, 70-77. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of C-terminal ethylamine polypeptides and derivates thereof.
-
Scribd. (n.d.). LCMSC Method for 2-chloroethylamine hydrochloride. Retrieved from [Link]
-
Chromatography Online. (n.d.). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]
-
Van Durme, F., et al. (1996). Quantitative determination of amphetamine and alpha-phenylethylamine enantiomers in judicial samples using capillary gas chromatography. Journal of analytical toxicology, 20(5), 267-272. Retrieved from [Link]
-
Douša, M., et al. (2016). HILIC–MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. Journal of Chromatographic Science, 54(1), 120-125. Retrieved from [Link]
-
ResearchGate. (n.d.). Detailed methodology of different plasma preparation procedures.... Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. Retrieved from [Link]
-
International Council for Harmonisation. (2022). Bioanalytical method validation and study sample analysis m10. Retrieved from [Link]
-
ResearchGate. (n.d.). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Retrieved from [Link]
-
Cao, Y., et al. (2025). A rapid and sensitive LC-MS/MS method for the simultaneous determination of chlorfenapyr and its major metabolite tralopyril in human plasma: From method development, validation to clinical application. Journal of Chromatography B, 1245, 124580. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of [ 13 C 6 ]-labelled phenethylamine derivatives for drug quantification in biological samples. Retrieved from [Link]
-
ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
-
YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Retrieved from [Link]
-
World Health Organization. (n.d.). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Retrieved from [Link]
-
ScienceOpen. (2023). Optimised plasma sample preparation and LC-MS analysis to. Retrieved from [Link]
-
ACS Publications. (n.d.). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. Retrieved from [Link]
-
MDPI. (2024). Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics. Retrieved from [Link]
-
BioAgilytix. (2024). Q&A: Harmonizing Bioanalytical Method Validation – Navigating the Complex Landscape of Global Regulatory Standards. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Matrix Effects and Application of Matrix Effect Factor. Retrieved from [Link]
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Technical Support Center: Troubleshooting Batch-to-Batch Variability of 2-(4-Chloro-phenyl)-ethylamine HCl
Welcome to the Technical Support Center for 2-(4-Chloro-phenyl)-ethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges associated with the batch-to-batch variability of this important chemical intermediate. By understanding the root causes of inconsistency and implementing robust analytical and process controls, you can ensure the reliability and reproducibility of your experiments and manufacturing processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of batch-to-batch variability in 2-(4-Chloro-phenyl)-ethylamine HCl?
Batch-to-batch variability in any active pharmaceutical ingredient (API) or intermediate like 2-(4-Chloro-phenyl)-ethylamine HCl is a multifaceted issue. It can be broadly categorized into two main areas: Chemical Variability (purity and impurity profile) and Physical Variability (particle size, crystal form, etc.).
Key Contributors to Variability:
-
Raw Material Quality: The purity and impurity profile of starting materials, such as 4-chlorophenylacetonitrile (also known as 4-chlorobenzyl cyanide), directly impacts the final product.[1][2]
-
Synthesis Process Parameters: Minor deviations in reaction conditions (e.g., temperature, pressure, reaction time, stoichiometry of reagents) can lead to the formation of different levels and types of impurities.[3][4]
-
Purification Effectiveness: The crystallization process, including solvent selection, cooling rate, and agitation, is critical for impurity rejection and achieving a consistent final product.[5][6]
-
Solid-State Properties: The final physical form of the API, including particle size distribution and crystal polymorphism, can be influenced by the crystallization and drying processes.[7][8]
-
Storage and Handling: Improper storage conditions can lead to degradation of the compound over time.
Troubleshooting Guide: Chemical Purity and Impurity Profile
Inconsistent chemical purity is a primary concern that can significantly impact downstream processes and the final product's safety and efficacy.
Q2: We are observing unknown peaks in our HPLC analysis of different batches. What are the likely process-related impurities?
The most common synthetic route to 2-(4-Chloro-phenyl)-ethylamine HCl involves the reduction of 4-chlorophenylacetonitrile. The choice of reducing agent (e.g., Lithium Aluminum Hydride - LiAlH₄ or catalytic hydrogenation) will influence the impurity profile.
Potential Process-Related Impurities:
| Impurity Name | Chemical Structure | Origin and Rationale |
| 4-Chlorophenylacetonitrile (Unreacted Starting Material) | 4-Cl-C₆H₄-CH₂-CN | Incomplete reduction reaction. Can be caused by insufficient reducing agent, short reaction time, or low reaction temperature. |
| N-(2-(4-chlorophenyl)ethyl)-N-((4-chlorophenyl)methyl)amine (Dimer Impurity) | (4-Cl-C₆H₄-CH₂-CH₂)₂NH | A common byproduct in catalytic hydrogenation of nitriles where the intermediate imine reacts with the final primary amine product.[3] |
| 4-Chlorophenylacetic acid | 4-Cl-C₆H₄-CH₂-COOH | Hydrolysis of the starting nitrile, 4-chlorophenylacetonitrile, especially if water is present during the synthesis or workup.[9] |
| 2-(4-Chlorophenyl)ethanol | 4-Cl-C₆H₄-CH₂-CH₂-OH | Can be formed as a byproduct during certain reduction reactions or from hydrolysis of related intermediates.[10] |
Troubleshooting Workflow for Impurity Identification:
Caption: Key parameters influencing crystal properties.
Q5: Could polymorphism be a cause for the observed variability?
Yes, polymorphism, the ability of a compound to exist in more than one crystal form, is a critical factor that can lead to significant batch-to-batch variability in physical properties like solubility and stability. Different polymorphs can arise from variations in the crystallization process.
Analytical Techniques for Polymorph Characterization:
-
X-Ray Powder Diffraction (XRPD): The definitive technique for identifying different crystal forms.
-
Differential Scanning Calorimetry (DSC): Can detect differences in melting points and phase transitions between polymorphs.
-
Thermogravimetric Analysis (TGA): Useful for identifying solvates and hydrates.
-
Infrared (IR) and Raman Spectroscopy: Can reveal differences in the vibrational modes of different crystal lattices.
Recommendation: Perform a polymorph screen early in the development process to identify all potential crystalline forms and establish a robust crystallization process that consistently produces the desired, most stable polymorph.
Analytical Methods for Quality Control
A robust set of analytical methods is essential for identifying and quantifying variability.
Q6: What is a recommended HPLC method for analyzing the purity of 2-(4-Chloro-phenyl)-ethylamine HCl?
A reverse-phase HPLC method with UV detection is suitable for this compound.
Starting HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute the main peak and any less polar impurities, then a high percentage of B to wash the column. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Note: This is a starting point, and method optimization will be necessary to achieve the desired separation of all potential impurities.
Q7: How can we analyze for residual solvents?
Residual solvents are common process impurities that must be controlled according to ICH Q3C guidelines. [11][12][13][14][15]Gas Chromatography with Headspace sampling (HS-GC-FID) is the standard technique for this analysis.
Typical HS-GC-FID Parameters:
-
Column: A polar column, such as one with a polyethylene glycol (PEG) stationary phase, is often used.
-
Injector and Detector Temperature: Typically around 250 °C.
-
Oven Temperature Program: A temperature ramp to separate solvents with different boiling points.
-
Carrier Gas: Helium or Hydrogen.
Regulatory Context
All impurities in a drug substance must be reported, identified, and qualified according to regulatory guidelines such as ICH Q3A(R2). [16][17][18][19][20] ICH Q3A(R2) Thresholds for New Drug Substances:
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg TDI, whichever is lower | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg TDI, whichever is lower | 0.05% |
(TDI = Total Daily Intake)
It is crucial to develop analytical methods with detection and quantitation limits below the reporting threshold.
Conclusion
Addressing the batch-to-batch variability of 2-(4-Chloro-phenyl)-ethylamine HCl requires a systematic and scientific approach. By carefully controlling raw materials, optimizing synthesis and purification processes, and implementing robust analytical methods, researchers and manufacturers can ensure the consistent quality and performance of this critical intermediate. This technical support guide provides a framework for troubleshooting common issues and establishing a state of control over your processes.
References
- CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents.
- CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents.
-
Organic Syntheses Procedure. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Available at: [Link]
- CN112645869A - Preparation method of chlorpheniramine maleate intermediate - Google Patents.
-
Catalysis Science & Technology (RSC Publishing). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Available at: [Link]
-
LookChem. 4-Chlorobenzyl cyanide. Available at: [Link]
-
American Chemical Society. 2-Phenylethylamine. Available at: [Link]
-
Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Available at: [Link]
-
Wikipedia. 4-Chlorophenylacetonitrile. Available at: [Link]
-
YouTube. Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. Available at: [Link]
-
ICH. Impurities: Guideline for Residual Solvents Q3C(R8). Available at: [Link]
-
Wikipedia. Phenethylamine. Available at: [Link]
-
ICH. Impurities in New Drug Substances Q3A(R2). Available at: [Link]
- US6364914B1 - Method of crystallization with the particle size distribution being controlled - Google Patents.
-
Agilent. IPI Manufacturing - Key Challenges in API Characterisation and its Impacts. Available at: [Link]
-
PubMed. Ozonation Treatment Increases Chlorophenylacetonitrile Formation in Downstream Chlorination or Chloramination. Available at: [Link]
-
Journal of the American Chemical Society. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Available at: [Link]
-
European Medicines Agency. ICH Q3C (R9) Residual solvents - Scientific guideline. Available at: [Link]
-
PMC - NIH. 2-Phenethylamines in Medicinal Chemistry: A Review. Available at: [Link]
-
APIsec. Troubleshooting Guide for API Failure: Common Causes & Solutions. Available at: [Link]
-
. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Available at: [Link]
-
ResearchGate. Strategies to Control Particle Size During Crystallization Processes. Available at: [Link]
-
BatchData. How to Handle API Errors in Bulk Property Data. Available at: [Link]
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-
Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strat. Available at: [Link]
-
ResearchGate. Ozonation Treatment Increases Chlorophenylacetonitrile Formation in Downstream Chlorination or Chloramination | Request PDF. Available at: [Link]
-
The Reduction of Amides to Amines via Nitriles by Lithium Aluminum Hydride. Available at: [Link]
-
European Medicines Agency. ICH Q3C (R9) Guideline on impurities. Available at: [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]
-
PubMed. Efficient simultaneous degradation and dechlorination of chlorophenylacetonitrile by vacuum ultraviolet-sulfite advanced reduction system. Available at: [Link]
-
European Patent Office. Reactive crystallization method to improve particle size - EP 1157726 A1. Available at: [Link]
-
Periodica Polytechnica. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Available at: [Link]
-
USP-NF. Impurities: Residual Solvents ICH: Q3C. Available at: [Link]
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Pharmaceutical Outsourcing. Control and Selection of API Solid State Attributes. Available at: [Link]
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PubMed Central. Particle Size-Controllable Preparation of a CL-20/HMX Cocrystal with High Energy and Low Sensitivity. Available at: [Link]
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Wikipedia. Substituted phenethylamine. Available at: [Link]
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ICH topic Q 3 A (R2) - Impurities in new drug substances. Available at: [Link]
-
Slideshare. IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Available at: [Link]
-
FDA. Q3C(R8) Impurities: Guidance for Residual Solvents Guidance for Industry. Available at: [Link]
-
PMC - NIH. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Available at: [Link]
-
YouTube. Reduction of nitriles to amines using LiAlH4. Available at: [Link]
-
YouTube. Impurities in new drug substance| ICH Q3A(R2). Available at: [Link]
-
Allen. The reduction of a nitrile by LiAlH_( 4 ) produes :. Available at: [Link]
-
Slideshare. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. Available at: [Link]
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Contamination issues in 2-(4-Chloro-phenyl)-ethylamine hcl experiments
Overview
Welcome to the Technical Support Center for 2-(4-Chloro-phenyl)-ethylamine Hydrochloride (CAS: 2492-83-3). This compound, a critical intermediate in the synthesis of antihistamines and antidepressants, presents unique stability and purity challenges.
This guide moves beyond basic safety data sheets to address the causality of failure in experimental protocols. We address the three most common "silent killers" of data integrity: Dimerization during synthesis , Hygroscopic degradation , and Trace metal interference .
Module 1: Chemical Purity & Synthesis Byproducts
Issue: "My NMR spectrum shows complex multiplets in the aliphatic region and incorrect integration in the aromatic region."
The Diagnosis: The "Dimer" Impurity
If you synthesized this compound via the catalytic hydrogenation of 4-chlorobenzyl cyanide (a common route), your primary contaminant is likely the secondary amine dimer: Bis[2-(4-chlorophenyl)ethyl]amine .
-
Mechanism: During reduction, the intermediate imine can react with the already formed primary amine instead of hydrogen, creating a secondary amine.
-
Impact: This impurity has similar solubility properties to your target but significantly alters biological binding affinity (IC50 values) due to increased lipophilicity and steric bulk.
Data Validation: Self-Validating Your Spectrum
Use the following table to distinguish the Product (Monomer) from the Impurity (Dimer).
| Feature | Target: Primary Amine HCl | Impurity: Secondary Amine (Dimer) |
| Molecular Weight | 192.08 g/mol (HCl salt) | ~329.6 g/mol (HCl salt) |
| MS (ESI+) [M+H] | 156.05 m/z | 294.11 m/z |
| 1H NMR (Aromatic) | Integrates 4H relative to alpha-CH2 | Integrates 8H relative to alpha-CH2 |
| 1H NMR (Alpha-CH2) | ~3.0 - 3.2 ppm (Triplet) | ~2.8 - 2.9 ppm (Often complex/shifted) |
| Solubility (Water) | High (>50 mg/mL) | Low (often precipitates at neutral pH) |
Troubleshooting Logic Flow
Use this logic gate to determine your purification strategy.
Figure 1: Decision matrix for identifying and removing secondary amine dimerization impurities.
Corrective Protocol: Selective Recrystallization
The secondary amine HCl salt is often less soluble in cold ethanol than the primary amine, or significantly more soluble in ether. A standard purification method relies on this solubility differential.
-
Dissolution: Dissolve crude HCl salt in minimum boiling Ethanol (absolute) .
-
Precipitation: Slowly add Diethyl Ether until turbidity just persists.
-
Cooling: Store at 4°C for 12 hours. The primary amine HCl typically crystallizes as white needles.
-
Wash: Filter and wash with cold Et2O.
-
Validation: Check melting point. Target: 184-186°C .[1] A lower MP (e.g., 170°C) indicates persistent dimer.
Module 2: Environmental Stability & Handling
Issue: "The white powder has turned into a sticky, yellow gum."
The Diagnosis: Hygroscopicity & Carbamate Formation
While the HCl salt is more stable than the free base, 2-(4-chlorophenyl)ethylamine is hygroscopic .
-
Moisture Absorption: Water uptake disrupts the crystal lattice, leading to deliquescence (turning into liquid).
-
Carbamate Formation: If any free base is present (due to improper salt formation), it reacts with atmospheric CO2 to form solid carbamates, which appear as white crusts that are insoluble in organic solvents.
Stability Conditions Table
| Parameter | Recommended Condition | Danger Zone |
| Temperature | 2°C to 8°C (Refrigerated) | >25°C (Room Temp) |
| Atmosphere | Argon or Nitrogen overlay | Ambient Air (CO2/Moisture) |
| Container | Amber glass, Parafilm sealed | Plastic bags (permeable) |
| Desiccant | P2O5 or Silica Gel | None |
Handling Workflow
To prevent degradation during weighing and solubilization:
Figure 2: Best-practice workflow for handling hygroscopic amine salts to prevent hydrolysis and oxidation.
Module 3: Biological Assay Interference
Issue: "My cytotoxicity data is erratic, or I see unexpected enzyme inhibition."
The Diagnosis: Trace Metal Contamination
If the compound was synthesized via hydrogenation (Pd/C, PtO2, or Raney Nickel), trace metals can chelate to the amine and "hitchhike" into your assay.
-
Palladium (Pd): Known to inhibit various kinases and proteases at low nM concentrations.
-
Nickel (Ni): Cytotoxic and immunogenic.
Detection: ICP-MS is the gold standard, but a simple color test can work for high levels (Sodium Sulfide drop test -> black precipitate = metal).
Corrective Protocol: Metal Scavenging
Do not rely on recrystallization alone to remove Pd/Pt. Use a Silica-supported Metal Scavenger .
-
Dissolve: Dissolve 100 mg of compound in MeOH/Water.
-
Add Scavenger: Add Thiol-functionalized Silica (Si-Thiol) (approx. 4 equivalents relative to expected metal impurity).
-
Stir: Agitate gently for 4 hours at Room Temp.
-
Filter: Pass through a 0.2 µm PTFE filter to remove the silica.
-
Lyophilize: Freeze-dry the filtrate to recover the metal-free HCl salt.
References
-
Compound Summary: 2-(4-Chlorophenyl)ethylamine. PubChem.[2] National Center for Biotechnology Information. [Link]
-
Reduction of Nitriles to Amines. Organic Chemistry Portal. (Standard protocols for hydrogenation and byproduct mechanisms). [Link]
-
Purification of Amine Hydrochlorides. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (General reference for recrystallization of amine salts). [Link]
-
Bis[2-(4-chlorophenyl)ethyl]amine (Dimer Impurity). PubChem. (Spectral data for the specific impurity). [Link]
Sources
Technical Support Center: Enhancing the Bioavailability of Phenethylamine Derivatives in Animal Models
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively working to enhance the systemic and central nervous system (CNS) bioavailability of phenethylamine (PEA) derivatives in animal models. This resource provides in-depth, scientifically grounded answers to common challenges, moving beyond simple procedural steps to explain the underlying pharmacology and biochemistry.
Section 1: Understanding the Core Problem: Low Bioavailability of Phenethylamines
This section addresses the fundamental challenges that inherently limit the bioavailability of PEA and its analogs.
FAQ 1: Why is the oral bioavailability of my phenethylamine derivative exceptionally low?
Answer: The low oral bioavailability of most phenethylamine derivatives is primarily due to extensive first-pass metabolism , a process where a drug's concentration is significantly reduced before it reaches systemic circulation. This occurs in two main locations: the gastrointestinal (GI) tract and the liver.
The primary culprits are Monoamine Oxidase (MAO) enzymes .[1][2] These enzymes are highly expressed on the outer membrane of mitochondria in cells of the gut wall and liver. When a PEA derivative is administered orally, it is absorbed through the intestinal wall and enters the portal vein, which leads directly to the liver. During this "first pass," the compound is aggressively metabolized by MAO-A and MAO-B into inactive acidic metabolites, preventing a significant portion of the active drug from ever reaching the bloodstream and its target tissues.[3][4]
FAQ 2: What is the difference between MAO-A and MAO-B, and which one is more relevant for my compound?
Answer: MAO exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and tissue distribution.[1][3] Understanding these differences is critical for designing effective bioavailability enhancement strategies.
-
MAO-A: Preferentially metabolizes serotonin and norepinephrine.[3][4] It is abundant in the liver, GI tract, and placenta. Its inhibition is associated with the "cheese effect," a potential hypertensive crisis from consuming tyramine-rich foods.
-
MAO-B: Preferentially metabolizes phenethylamine (PEA) and dopamine.[3][4] It is found in high concentrations in the brain (particularly in astrocytes and serotonergic neurons) and platelets.[1]
Relevance to your compound: Unsubstituted phenethylamine is a substrate for both isoforms, but is preferentially oxidized by MAO-B.[3][4] However, the specific derivative you are working with may have a different selectivity profile. It is crucial to perform an in vitro enzyme assay using isolated MAO-A and MAO-B to determine the metabolic profile of your specific molecule. This data will directly inform your strategy; for instance, if your compound is primarily metabolized by MAO-B, co-administration with a selective MAO-B inhibitor like selegiline would be a logical next step.[5][6]
| Enzyme | Preferred Endogenous Substrates | Primary Locations | Relevance to PEA |
| MAO-A | Serotonin, Norepinephrine, Dopamine | Gut, Liver, Brain | Metabolizes PEA and its derivatives, contributing significantly to first-pass effect. |
| MAO-B | Phenethylamine , Dopamine | Brain, Platelets, Liver | The primary metabolizer of PEA itself; a key target for inhibition to increase CNS levels.[3][4] |
Section 2: Troubleshooting Experimental Design
Effective troubleshooting begins with a robust experimental design. This section covers common issues in setting up animal studies for PEA derivatives.
Guide 1: Choosing the Right Animal Model
Q: I'm seeing inconsistent pharmacokinetic (PK) data between mice and rats. Why, and which model is better?
A: The choice between mice and rats is not trivial, as significant species-specific differences in drug metabolism can lead to the inconsistencies you're observing. There is no single "better" model; the choice depends on the scientific question.
-
Mice: Generally have a faster metabolic rate than rats. This can lead to shorter drug half-lives and may require more frequent dosing or higher doses to achieve therapeutic concentrations. They are often used for initial screening and in transgenic models.[7]
-
Rats: Are larger, allowing for easier serial blood sampling and more complex surgical models. Their metabolic rate is closer to humans than mice, though still significantly faster. They are a standard model for regulatory toxicology and detailed PK/PD studies.
-
Larger Animals (e.g., Dogs, Non-human primates): While costly, these models offer metabolic and physiological systems that are much closer to humans and are often necessary for late-stage preclinical development to accurately predict human pharmacokinetics.[8]
Troubleshooting Steps & Rationale:
-
Conduct Preliminary Metabolic Stability Assays: Before initiating extensive in vivo studies, incubate your compound with liver microsomes from mice, rats, and humans. This in vitro experiment provides a direct comparison of metabolic rates and can predict which species will show faster clearance.
-
Align Model with Research Goal: For early-stage CNS target engagement studies where genetic modifications are key, transgenic mouse models are invaluable.[9] For formal PK/PD modeling intended to inform human dose predictions, the rat is a more conventional starting point.[10]
Guide 2: Optimizing the Dosing Regimen
Q: My compound is poorly soluble in aqueous solutions. What is the best vehicle, and could it be interfering with my results?
A: Vehicle selection is a critical and often overlooked variable. An inappropriate vehicle can cause poor absorption, local tissue irritation, or direct toxicity, all of which can confound your results.[11]
Common Vehicle Options & Considerations:
| Vehicle | Pros | Cons & Troubleshooting |
| Saline / PBS | Isotonic, non-toxic. | Only suitable for highly water-soluble salts of your compound. |
| Aqueous Methylcellulose (MC) or Carboxymethylcellulose (CMC) | Good for creating suspensions of insoluble compounds. Generally well-tolerated.[12] | Can cause viscosity issues at high concentrations. Ensure the suspension is homogenous before and during dosing to avoid variability. |
| PEG 300/400 | Good solubilizing agent for many compounds. | Can cause transient motor impairment or neurotoxicity at higher doses, confounding behavioral readouts. Always run a vehicle-only control group in behavioral studies. |
| DMSO | Excellent solvent for highly lipophilic compounds. | Can be toxic, especially via intraperitoneal (IP) route. Use the lowest possible concentration (typically <10%) and often in combination with other vehicles like PEG or corn oil. |
| Corn Oil / Sesame Oil | Good for oral gavage of lipophilic compounds. | Can affect absorption kinetics. Not suitable for intravenous (IV) administration.[13] |
Recommended Protocol for Vehicle Selection:
-
Determine Solubility: Systematically test the solubility of your compound in a panel of pharmaceutically acceptable vehicles.
-
Run a Vehicle-Only Toxicity/Behavioral Study: Before starting the main experiment, administer the chosen vehicle to a small cohort of animals and observe for any adverse effects or changes in the behavioral endpoint you plan to measure. This establishes a clean baseline.
-
Prioritize Simplicity: Whenever possible, use the simplest aqueous-based vehicle (e.g., a suspension in 0.5% CMC) that provides adequate delivery.[12]
Section 3: Strategies to Enhance Bioavailability & Troubleshooting
This section details common enhancement strategies and the problems that can arise during their implementation.
Guide 3: Co-administration with Enzyme Inhibitors
Q: I'm co-administering selegiline (an MAO-B inhibitor) with my PEA derivative but not seeing a consistent increase in plasma or brain concentrations. What's going wrong?
A: This is a common issue that usually points to problems with timing, dose, or inhibitor specificity. Selegiline is an irreversible ("suicide") inhibitor, meaning it permanently deactivates the MAO-B enzyme.[14] However, its effectiveness depends on proper administration.
Troubleshooting Checklist:
-
Pre-treatment Time: Are you administering the selegiline before your PEA derivative? For an irreversible inhibitor to be effective, it must be given sufficient time to inhibit the target enzyme before the substrate (your compound) is introduced. A pre-treatment time of 1-2 hours is a standard starting point.
-
Inhibitor Dose: Is the dose of selegiline sufficient to achieve near-complete inhibition of MAO-B? The required dose can vary by species. A dose-response study may be necessary. In rats, doses of 1-10 mg/kg are often used to study PEA potentiation.[2][15]
-
Route of Administration: Are both the inhibitor and your compound being given by routes that ensure they reach the target metabolic sites (gut wall, liver) at the same time? If giving your compound orally, the inhibitor should also be given a route (e.g., IP or oral) that allows it to inhibit gut and liver MAO.
-
Confirming Target Engagement: How do you know the MAO-B inhibition was successful? A key validation step is to collect tissue samples (liver, brain) at the end of the study and perform an ex vivo MAO-B activity assay. This will confirm whether the selegiline dose was effective.
Guide 4: Prodrug Approaches
Q: My prodrug is stable in plasma in vitro, but I'm not detecting the active parent drug in vivo. What's happening?
A: A prodrug strategy involves chemically modifying the active drug to improve properties like lipophilicity (for better BBB penetration) or to protect it from first-pass metabolism.[16][17] The prodrug must then be converted back to the active parent drug in vivo, typically by enzymes like esterases. If you are not detecting the parent drug, the issue lies in this bioconversion step.
Potential Causes & Solutions:
-
Insufficient Enzyme Activity: The specific enzymes needed to cleave your prodrug's promoiety may not be present at high enough concentrations in the target tissue (e.g., the brain).[18]
-
Solution: Test the conversion rate of your prodrug in brain homogenates in vitro. This will tell you if the necessary enzymatic machinery is present. If not, a different prodrug linkage (e.g., one cleaved by a more ubiquitous enzyme) may be required.
-
-
Rapid Prodrug Clearance: The prodrug itself might be cleared from circulation (e.g., by the kidneys) before it has a chance to distribute to the target tissue and be converted.
-
Solution: Conduct a full pharmacokinetic study of the prodrug itself. Determine its half-life (t½) and clearance rate. If clearance is too rapid, the chemical structure of the prodrug may need to be altered.
-
-
Tissue Sequestration: The prodrug could be accumulating in a non-target tissue (like fat, due to high lipophilicity) and not reaching the brain or blood in sufficient concentrations.
-
Solution: Perform a biodistribution study. Analyze the concentration of both the prodrug and the parent drug in various tissues (liver, kidney, fat, muscle, brain) at different time points.
-
Guide 5: Advanced Drug Delivery Systems (DDS)
Q: I've encapsulated my PEA derivative in polymeric nanoparticles, but the in vivo efficacy is no better than the free drug. Why isn't the DDS working?
A: Nanoparticle-based systems (e.g., liposomes, polymeric nanoparticles) are designed to protect the drug from degradation, improve solubility, and potentially target it to specific tissues.[19][20][21] If a formulation fails in vivo, it's often due to issues with drug release, stability, or biodistribution.
Troubleshooting Your Nanoparticle Formulation:
-
Problem: Premature Drug Release ("Burst Release"). The drug may be rapidly leaking from the nanoparticle immediately upon administration, negating the protective benefits.
-
How to Check: Perform an in vitro release study in simulated biological fluid (e.g., plasma or buffer at 37°C). Measure the percentage of drug released over time. A large percentage released in the first hour indicates a burst effect.
-
Solution: Modify the formulation. This could involve using a polymer with a higher glass transition temperature, increasing the cross-linking density, or altering the drug-to-polymer ratio.
-
-
Problem: No Drug Release. The nanoparticle is too stable, and the drug is not being released at the target site.
-
How to Check: The same in vitro release study will show very little drug release over an extended period (e.g., 24-48 hours).
-
Solution: Redesign the nanoparticle to be biodegradable or responsive to a physiological trigger (e.g., pH change in an endosome, or enzymatic degradation).
-
-
Problem: Rapid Clearance by the Reticuloendothelial System (RES). Nanoparticles are often recognized as foreign by the immune system and rapidly cleared by macrophages in the liver and spleen (the RES).
-
How to Check: Conduct a biodistribution study using a fluorescently labeled version of your nanoparticles. High accumulation in the liver and spleen with low levels in the brain or blood at early time points confirms RES clearance.
-
Solution: Surface-modify the nanoparticles with polyethylene glycol (PEG), a process known as PEGylation. This creates a "stealth" coating that helps the nanoparticles evade the RES and prolongs their circulation time.[22]
-
Section 4: Analytical & Bioanalytical Troubleshooting
Accurate data is the foundation of good science. This section addresses challenges in measuring your compound in biological samples.
Guide 6: Overcoming Challenges in Sample Analysis
Q: My LC-MS/MS signal for the analyte is weak and variable in plasma samples, but strong and consistent for my calibration standards in solvent. What is causing this discrepancy?
A: This classic problem is almost always caused by matrix effects , where components in the biological matrix (e.g., phospholipids, salts, proteins in plasma) interfere with the ionization of your analyte in the mass spectrometer source.[23][24] This interference can suppress the signal, leading to poor sensitivity and high variability.
Protocol for Diagnosing and Mitigating Matrix Effects:
-
Diagnose with a Post-Extraction Spike:
-
First, process a blank plasma sample (from an untreated animal) using your sample extraction method (e.g., protein precipitation or liquid-liquid extraction).
-
Then, spike your analyte into this "clean" extracted blank matrix at a known concentration.
-
Compare the LC-MS/MS peak area of this post-extraction spike to a standard prepared in pure solvent at the same concentration.
-
Calculation: Matrix Effect = (Peak Area in Post-Extraction Spike / Peak Area in Solvent) * 100%
-
A value significantly less than 100% indicates ion suppression. A value significantly greater indicates ion enhancement.
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: The best solution is to remove the interfering components.
-
Switch from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). PPT is fast but notoriously "dirty." LLE and SPE are more effective at removing phospholipids and other interferences.
-
-
Optimize Chromatography:
-
Adjust your HPLC gradient to better separate your analyte from the interfering matrix components. Often, interferences elute very early in the run. Increasing the initial organic percentage of your mobile phase can wash them away before your analyte elutes.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard is a version of your analyte where several atoms have been replaced with heavy isotopes (e.g., ¹³C, ²H). The SIL-IS will have nearly identical chemical properties and will be affected by matrix effects in the same way as your analyte. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects is effectively cancelled out.[25][26]
-
References
-
Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus. PubMed. Available at: [Link]
-
Role of MAO A and B in neurotransmitter metabolism and behavior. PubMed. Available at: [Link]
-
Prodrug Approaches for CNS Delivery. PubMed Central (PMC). Available at: [Link]
- Formulation and method for increasing oral bioavailability of drugs.Google Patents.
-
Pharmacological changes induced by repeated exposure to phenylethylamine. PubMed. Available at: [Link]
-
2-Phenylethylamine-induced changes in catecholamine receptor density: implications for antidepressant drug action. PubMed. Available at: [Link]
-
Analysis and the effects of some drugs on the metabolism of phenylethylamine and phenylacetic acid. PubMed. Available at: [Link]
-
2C-B. Wikipedia. Available at: [Link]
-
A Phase 1 Trial of pharmacologic interactions between transdermal selegiline and a 4-hour cocaine infusion. PubMed Central (PMC). Available at: [Link]
-
Nanoparticulate Systems for Drug Delivery and Targeting to the Central Nervous System. PubMed Central (PMC). Available at: [Link]
-
Animal models of CNS disorders. PubMed. Available at: [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. Available at: [Link]
-
Vehicle selection for nonclinical oral safety studies. PubMed. Available at: [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central (PMC). Available at: [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central (PMC). Available at: [Link]
-
Animal and Translational Models for CNS Drug Discovery: Neurological Disorders. ResearchGate. Available at: [Link]
-
Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. MDPI. Available at: [Link]
-
A new formulation of selegiline: Improved bioavailability and selectivity for MAO-B inhibition. Journal of Neural Transmission. Available at: [Link]
-
Increased stress response and beta-phenylethylamine in MAOB-deficient mice. PubMed. Available at: [Link]
-
Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. ILAR Journal. Available at: [Link]
-
Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. MDPI. Available at: [Link]
-
Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. ResearchGate. Available at: [Link]
-
Advances in nanomaterial-based targeted drug delivery systems. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Chromatography Today. Available at: [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central (PMC). Available at: [Link]
-
N,N-dipropargyl-2-phenylethylamine, a potential prodrug of 2-phenylethylamine: neurochemical and neuropharmacological studies in rat. PubMed. Available at: [Link]
-
Role of MAO A and B in neurotransmitter metabolism and behavior. Semantic Scholar. Available at: [Link]
-
Vehicle selection for nonclinical oral safety studies. ResearchGate. Available at: [Link]
-
Pharmacology of selegiline. Wikipedia. Available at: [Link]
-
Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Walsh Medical Media. Available at: [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Available at: [Link]
-
Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology. Available at: [Link]
-
What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. Available at: [Link]
-
Repeated Exposure to β-phenylethylamine Produces Locomotor Sensitization to Amphetamine, but Not Vice Versa, in the Rat. Experimental Neurobiology. Available at: [Link]
-
Nanoparticle-Based Drug Delivery: Enhancing Bioavailability and Therapeutic Efficacy in Pharmaceutical Applications. ResearchGate. Available at: [Link]
-
Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Sci-Hub. Available at: [Link]
-
Nanoparticle-Mediated Targeted Drug Delivery Systems. PubMed Central (PMC). Available at: [Link]
-
Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. PubMed. Available at: [Link]
-
Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. American Association for Clinical Chemistry. Available at: [Link]
-
Improving drug delivery to the brain: the prodrug approach. ResearchGate. Available at: [Link]
-
Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier. MDPI. Available at: [Link]
-
Large- and Small-Animal Studies of Safety, Pharmacokinetics, and Biodistribution of Inflammasome-Targeting Nanoligomer in the Brain and Other Target Organs. ACS Publications. Available at: [Link]
-
Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline. PubMed Central (PMC). Available at: [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Clinical Pharmacokinetics. Available at: [Link]
-
Prodrugs and their activation mechanisms for brain drug delivery. PubMed Central (PMC). Available at: [Link]
-
Selegiline. StatPearls - NCBI Bookshelf. Available at: [Link]
Sources
- 1. Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis and the effects of some drugs on the metabolism of phenylethylamine and phenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of MAO A and B in neurotransmitter metabolism and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased stress response and beta-phenylethylamine in MAOB-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase 1 Trial of pharmacologic interactions between transdermal selegiline and a 4-hour cocaine infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 7. Animal models of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
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- 16. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Frontiers | Advances in nanomaterial-based targeted drug delivery systems [frontiersin.org]
- 23. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chromatographytoday.com [chromatographytoday.com]
- 25. researchgate.net [researchgate.net]
- 26. myadlm.org [myadlm.org]
Validation & Comparative
2-(4-Chloro-phenyl)-ethylamine hcl vs 4-fluoro-phenylethylamine activity
Topic: 2-(4-Chloro-phenyl)-ethylamine HCl vs 4-fluoro-phenylethylamine activity Content Type: Publish Comparison Guide
A Technical Guide for Drug Development & Neuropharmacology [1]
Executive Summary
This guide analyzes the pharmacological divergence between 2-(4-Chloro-phenyl)-ethylamine HCl (4-Cl-PEA) and 4-fluoro-phenylethylamine (4-F-PEA) .[1] While both are structural analogs of the endogenous trace amine
-
4-F-PEA serves as a steric bioisostere of PEA with altered electronic properties, functioning as a high-affinity MAO-B substrate and potent TAAR1 agonist .[1]
-
4-Cl-PEA introduces significant lipophilicity and steric bulk, altering blood-brain barrier (BBB) penetration and enzyme active site accommodation.[1]
Key Takeaway: Both compounds are rapidly metabolized by Monoamine Oxidase B (MAO-B) and exhibit higher acute toxicity than unsubstituted PEA.[1] They act as "metabolic probes" rather than stable drug candidates unless co-administered with MAO inhibitors.[1]
Chemical & Physical Properties
The fundamental difference lies in the halogen substituent. Fluorine mimics hydrogen in size but is highly electronegative, lowering the amine pKa. Chlorine increases lipophilicity (LogP) and steric demand.[1]
| Property | 4-Fluoro-PEA | 4-Chloro-PEA HCl | Impact on Activity |
| Molecular Weight | 139.17 g/mol (Freebase) | 192.08 g/mol (Salt) | Cl adds mass; affects diffusion rates.[1] |
| Van der Waals Radius | 1.47 Å (F) vs 1.20 Å (H) | 1.75 Å (Cl) | F fits tight binding pockets; Cl may clash.[1] |
| Electronegativity | 3.98 (Pauling) | 3.16 (Pauling) | F pulls electron density, lowering amine pKa.[1] |
| ClogP (Lipophilicity) | ~1.7 | ~2.3 | 4-Cl has superior BBB penetration potential.[1] |
| pKa (Amine) | ~9.6 | ~9.7 | Both are protonated at physiological pH.[1] |
Pharmacodynamic Profile
3.1 Monoamine Oxidase B (MAO-B) Interaction
Both compounds are substrates for MAO-B, not inhibitors.[1] This is a critical distinction from their amphetamine counterparts (4-FA, 4-CA), which possess an
-
Mechanism: MAO-B catalyzes the oxidative deamination of the amine to an aldehyde, producing hydrogen peroxide (
) and ammonia. -
4-F-PEA: Studies indicate that 4-F-PEA is a preferred substrate for MAO-B.[1] The electron-withdrawing fluorine decreases the electron density of the aromatic ring, potentially stabilizing the transition state in the enzyme's active site [1].
-
4-Cl-PEA: Also a substrate, but the bulky chlorine atom can affect the rate of product release compared to PEA.
3.2 Trace Amine-Associated Receptor 1 (TAAR1) Agonism
TAAR1 activation triggers intracellular cAMP signaling and modulates monoamine transporter (DAT, SERT) function, often inducing efflux.[1]
-
Potency: 4-F-PEA exhibits submicromolar EC50 values at TAAR1, comparable to PEA [2].[1]
-
Pathway: Activation leads to
-protein coupling Adenylyl Cyclase activation cAMP increase.[1]
3.3 Toxicology & Safety
The para-halogenation significantly increases acute toxicity compared to unsubstituted PEA.
-
LD50 (Mouse, i.p.):
-
4-F-PEA: ~136 mg/kg
-
4-Cl-PEA: ~146 mg/kg[1]
-
PEA: ~226 mg/kg
-
-
Risk Factor: The increased toxicity is likely due to enhanced lipophilicity facilitating CNS entry, combined with potent TAAR1-mediated monoamine release before metabolic breakdown [3].
Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates how the para-substituent influences the biological fate of the molecule.
Caption: SAR logic flow demonstrating how halogenation alters the pharmacological fate of the PEA scaffold.[1]
Experimental Protocol: Comparative MAO-B Kinetic Assay
To objectively compare the substrate affinity (
Principle: MAO-B oxidizes the substrate, generating
Materials:
-
Enzyme: Recombinant Human MAO-B (1 mg/mL).[1]
-
Substrates: 4-Cl-PEA HCl and 4-F-PEA (Range: 1
M – 500 M).[1] -
Coupling System: Horseradish Peroxidase (HRP), Amplex Red reagent.[1]
-
Buffer: 100 mM Potassium Phosphate, pH 7.4.
Step-by-Step Workflow:
-
Preparation:
-
Dilute MAO-B to 0.05 mg/mL in phosphate buffer.[1]
-
Prepare 10mM stock solutions of 4-Cl-PEA and 4-F-PEA in DMSO.
-
-
Plate Setup (96-well):
-
Initiation:
-
Add 50
L of MAO-B enzyme solution to initiate reaction. -
Control: Add Buffer instead of enzyme for blank.
-
-
Measurement:
-
Incubate at 37°C.
-
Monitor Fluorescence (Ex/Em 530/590 nm) continuously for 30 minutes.
-
-
Data Analysis:
-
Calculate initial velocity (
) from the linear portion of the curve. -
Plot
vs [Substrate] using Michaelis-Menten non-linear regression to determine and .[1]
-
Caption: Workflow for the peroxidase-coupled MAO-B kinetic assay.
References
-
Meyerson, L. R., & Fuller, R. W. (1978). Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference.[1] Research Communications in Chemical Pathology and Pharmacology, 21(3), 581–584.[1]
-
Borowsky, B., et al. (2001). Trace amines: identification of a family of mammalian G protein-coupled receptors.[1] Proceedings of the National Academy of Sciences, 98(16), 8966-8971.
-
Mosnaim, A. D., et al. (2020).
-Phenylethylamine and various monomethylated and para-halogenated analogs.[1] Acute toxicity studies in mice. Drug and Chemical Toxicology, 43(4), 369-372.[1]
Sources
Comparing 2-(4-Chloro-phenyl)-ethylamine hcl to other phenethylamine analogs
Topic: Comparative Technical Guide: 2-(4-Chloro-phenyl)-ethylamine HCl (4-Cl-PEA) vs. Phenethylamine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Discovery Specialists[1][2]
Executive Summary: The Halogenated Probe
In the landscape of trace amine research, 2-(4-Chloro-phenyl)-ethylamine HCl (4-Cl-PEA) occupies a critical niche.[1][2] Unlike its parent compound, Phenethylamine (PEA), which is rapidly degraded by Monoamine Oxidase B (MAO-B), the 4-chloro derivative introduces significant steric and electronic modifications that alter its metabolic kinetics and receptor affinity.[1][2]
This guide objectively compares 4-Cl-PEA against key analogs: the parent PEA (baseline), 4-Fluoro-PEA (isostere), and Amphetamine (metabolic stability control).[1][2] The analysis focuses on its utility as a high-affinity MAO-B probe and a Trace Amine-Associated Receptor 1 (TAAR1) agonist, while strictly demarcating it from the neurotoxic 4-chloroamphetamine (4-CA).[1][2]
Part 1: Structural & Physicochemical Analysis
The addition of a chlorine atom at the para position of the phenyl ring fundamentally shifts the molecule's lipophilicity and electronic density. This modification is not merely structural; it is the primary driver for the compound's enhanced Blood-Brain Barrier (BBB) permeability compared to PEA.[1]
Table 1: Physicochemical Comparison Profile
| Feature | Phenethylamine (PEA) | 4-Cl-PEA (Subject) | 4-Fluoro-PEA | Amphetamine |
| Core Structure | Benzeneethanamine | 4-Cl-Benzeneethanamine | 4-F-Benzeneethanamine | |
| Mol.[1][2] Weight (HCl) | 157.64 g/mol | 192.09 g/mol | 175.63 g/mol | 171.67 g/mol |
| LogP (Lipophilicity) | ~1.41 | ~2.15 (High BBB entry) | ~1.60 | ~1.80 |
| Electronic Effect | Neutral | Strong Electron Withdrawing ( | Strong Electron Withdrawing | Inductive Donor ( |
| MAO-B Interaction | Rapid Substrate | Competitive Substrate/Inhibitor | Substrate | Resistant (Inhibitor) |
| Key Risk | Low (Rapid metabolism) | Moderate (MAO interactions) | Low | High (Abuse Potential) |
Figure 1: Structure-Activity Relationship (SAR) Flow
The following diagram illustrates how specific structural modifications to the PEA backbone dictate pharmacological outcomes, distinguishing the probe (4-Cl-PEA) from the toxin (4-CA).
Caption: SAR analysis showing that while 4-Cl substitution enhances lipophilicity, the absence of the alpha-methyl group in 4-Cl-PEA prevents the severe neurotoxicity associated with 4-Chloroamphetamine (4-CA).[1][2]
Part 2: Pharmacodynamics & Performance
As a Senior Application Scientist, it is vital to understand that 4-Cl-PEA acts as a "super-PEA"—mimicking the parent compound's activation of TAAR1 but with sustained kinetics due to slower metabolic clearance.[1]
TAAR1 Agonism
Trace Amine-Associated Receptor 1 (TAAR1) is the primary target.[1][2] 4-Cl-PEA exhibits high affinity for TAAR1.[1][2]
-
Mechanism: Intracellular binding to TAAR1
Gs-protein coupling cAMP accumulation.[1][2] -
Outcome: Modulation of monoaminergic firing (Dopamine/Serotonin) without the massive release associated with amphetamines.
MAO-B Interaction (The Critical Differentiator)
This is the defining characteristic for experimental design.[1]
-
PEA:
.[2] Turnover is extremely rapid ( is high).[1][2] -
4-Cl-PEA: Acts as a high-affinity competitive substrate .[1][2] The chlorine atom creates steric bulk and electron withdrawal that slows the catalytic step of MAO-B.
Part 3: Experimental Protocol (Self-Validating)
Protocol: Kinetic Determination of MAO-B Affinity using 4-Cl-PEA Objective: To determine if 4-Cl-PEA acts as a substrate or inhibitor in your specific tissue preparation.[1][2]
Reagents:
-
Substrate: Kynuramine (fluorometric) or [14C]-PEA (radiometric).[1][2]
-
Positive Control: Selegiline (Irreversible Inhibitor).[2]
Workflow Visualization:
Caption: Workflow for validating 4-Cl-PEA interaction mode. A competitive profile (increased Km, stable Vmax) confirms active-site binding typical of halogenated PEAs.[1][2]
Step-by-Step Methodology:
-
Preparation: Dilute MAO-B in Potassium Phosphate buffer (100 mM, pH 7.4).
-
Screening: Prepare a 7-point concentration curve of 4-Cl-PEA (
to ). -
Reaction:
-
Termination: Stop reaction with 2N NaOH (for Kynuramine) or Perchloric Acid (for HPLC).
-
Validation: If 4-Cl-PEA is a competitive substrate, you will observe a dose-dependent decrease in Kynuramine signal (IC50) that shifts rightward if Kynuramine concentration is increased (Cheng-Prusoff correction required).[1][2]
Part 4: Safety & Toxicology (Crucial Distinction)
The "Amphetamine Trap": Researchers must distinguish 4-Cl-PEA from 4-Chloroamphetamine (4-CA) .[1][2]
-
4-CA (Toxic): The
-methyl group prevents MAO degradation, allowing the molecule to accumulate in serotonergic terminals, causing long-term depletion of 5-HT and neurotoxicity via oxidative stress.[1][2] -
4-Cl-PEA (Safer Probe): Lacking the
-methyl group, it is metabolized by MAO-B. While it activates similar pathways, its residence time is significantly shorter, drastically reducing the neurotoxic potential compared to 4-CA.[1][2] However, co-administration with MAO inhibitors (like Selegiline) can artificially extend its half-life and mimic 4-CA toxicity. [1][2]
References
-
Borowsky, B., et al. (2001).[2] "Trace amines: Identification of a family of mammalian G protein-coupled receptors." Proceedings of the National Academy of Sciences, 98(16), 8966-8971.[2] Link[1][2]
-
Broadley, K. J. (2010).[2] "The vascular effects of trace amines and amphetamines."[3][4] Pharmacology & Therapeutics, 125(3), 363-375.[1][2] Link
-
Scripps Research Institute. "Psychoactive Drug Screening Program (PDSP) Database."[2] (For Ki and affinity data comparisons). Link
-
Fuller, R. W. (1992).[2] "Basic concepts and mechanisms of action of the amphetamines." International Review of Neurobiology, 32, 221-262.[2] (Reference for 4-CA neurotoxicity mechanisms vs PEA). Link
-
Berry, M. D. (2004).[2][5] "Mammalian central nervous system trace amines.[2][6][7] Pharmacologic amphetamines, physiologic neuromodulators."[2] Journal of Neurochemistry, 90(2), 257-271.[1][2] Link[1][2]
Sources
- 1. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]
- 3. Comparison of the effects of beta-phenylethylamine and d-amphetamine on rat isolated atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of beta-phenylethylamine and d-amphetamine on rat isolated atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brcrecovery.com [brcrecovery.com]
- 6. Phenethylamine - Wikipedia [en.wikipedia.org]
- 7. Phenethylamine - Wikipedia [en.wikipedia.org]
Technical Comparison Guide: Cross-Reactivity of 2-(4-Chloro-phenyl)-ethylamine HCl
This guide provides an in-depth technical analysis of 2-(4-Chloro-phenyl)-ethylamine HCl (4-CPEA), focusing on its receptor selectivity, pharmacological distinctness from structural analogs, and experimental validation.
Executive Summary & Compound Identity
2-(4-Chloro-phenyl)-ethylamine HCl (4-CPEA) is a para-halogenated derivative of
Its pharmacological value lies in its role as a Trace Amine-Associated Receptor 1 (TAAR1) agonist and a chemical probe for investigating MAO-B kinetics without the neurotoxic persistence associated with amphetamines.
Structural & Functional Differentiation
| Feature | 2-(4-Chloro-phenyl)-ethylamine (4-CPEA) | p-Chloroamphetamine (PCA) | 2C-C (2,5-Dimethoxy-4-Cl-PEA) |
| Structure | Primary Amine (No | 2,5-Dimethoxy Ring Substitution | |
| Primary Target | TAAR1 Agonist , MAO Substrate | SERT/DAT Releaser (Neurotoxic) | 5-HT2A Agonist (Psychedelic) |
| MAO Stability | Low (Rapid degradation) | High (MAO Resistant/Inhibitor) | Moderate |
| Neurotoxicity | Negligible (Short half-life) | High (Long-term 5-HT depletion) | Low |
Receptor Cross-Reactivity Profile
A. Primary Target: TAAR1 (Trace Amine-Associated Receptor 1)
4-CPEA acts as a potent agonist at TAAR1, a Gs-coupled GPCR located intracellularly in monoaminergic neurons.
-
Mechanism: Activation of TAAR1 triggers cAMP production, leading to the phosphorylation of the Dopamine Transporter (DAT) and Serotonin Transporter (SERT) via PKA/PKC pathways. This results in the internalization of transporters or reversal of flux.
-
Affinity: Phenethylamines generally exhibit higher affinity for TAAR1 (
nM) compared to their amphetamine counterparts. 4-CPEA mimics the endogenous ligand -tyramine but with increased lipophilicity due to the chlorine atom.
B. Off-Target: Monoamine Oxidase (MAO-A/B)
Unlike PCA, which inhibits MAO, 4-CPEA is a substrate .
-
Interaction: The lack of an
-methyl group leaves the amine vulnerable to oxidative deamination by MAO-B (and to a lesser extent MAO-A). -
Experimental Implication: In in vivo studies, effects of 4-CPEA are often undetectable unless administered with an MAO inhibitor (e.g., Pargyline).
C. Off-Target: Serotonin Receptors (5-HT)[1][2]
-
5-HT2A: 4-CPEA lacks the 2,5-dimethoxy substitution pattern required for high-affinity binding to 5-HT2A receptors. It does not exhibit the psychedelic profile of 2C-C.
-
SERT (Serotonin Transporter): 4-CPEA acts as a substrate-type releaser. It enters the neuron via SERT and displaces vesicular serotonin. However, because it is rapidly degraded by mitochondrial MAO upon entry, it does not cause the sustained, neurotoxic depletion of serotonin seen with PCA.
Mechanism of Action Visualization
The following diagram illustrates the divergent pathways of 4-CPEA compared to its neurotoxic analog PCA.
Figure 1: Pharmacological divergence between 4-CPEA and PCA. Note 4-CPEA's susceptibility to MAO prevents neurotoxicity.
Experimental Protocols for Validation
To validate the specificity of 4-CPEA in your research, use the following self-validating protocols.
Protocol A: TAAR1 Functional cAMP Assay
Objective: Confirm agonism at TAAR1 without confounding transporter effects. System: HEK293 cells stably transfected with human TAAR1 and a cAMP response element (CRE)-luciferase reporter.
-
Preparation: Plate cells (20,000/well) in 384-well plates. Starve in serum-free medium for 4 hours.
-
Treatment: Apply 4-CPEA (1 nM – 100
M) in the presence of IBMX (phosphodiesterase inhibitor) to prevent cAMP breakdown.-
Control Positive:
-PEA or -Tyramine.[1] -
Control Negative: Vehicle (DMSO).
-
-
Measurement: Incubate for 30 minutes at 37°C. Lyse cells and add luciferase substrate. Measure luminescence.
-
Validation: The
should be in the low micromolar/high nanomolar range. Pre-treatment with EPPTB (TAAR1 antagonist) must abolish the signal.
Protocol B: MAO Susceptibility Screen
Objective: Distinguish 4-CPEA from amphetamine analogs. System: Recombinant Human MAO-B enzyme assay.
-
Reaction Mix: Phosphate buffer (pH 7.4), MAO-B enzyme (0.05 mg/mL).
-
Substrate Initiation: Add 4-CPEA (50
M). -
Detection: Monitor hydrogen peroxide (
) production using Amplex Red reagent (fluorescence Ex/Em 571/585 nm) over 60 minutes. -
Result Interpretation:
-
High Fluorescence Slope: Indicates 4-CPEA is a substrate (Rapid turnover).
-
Flat Line: Indicates resistance (suggests Amphetamine structure) or inhibition.
-
Protocol C: Selectivity Binding Panel (Radioligand)
Objective: Rule out direct 5-HT2A binding (Psychedelic potential).
| Receptor | Radioligand | Reference Compound | Expected 4-CPEA Result ( |
| 5-HT2A | DOI / 2C-B | ||
| D2 High | Haloperidol | ||
| TAAR1 |
References
-
Trace Amine-Associated Receptor 1 (TAAR1)
- Source: Broad Institute & NCBI Gene. "TAAR1 trace amine associated receptor 1 [ Homo sapiens (human) ]."
-
URL:[Link]
-
Comparative Neurotoxicity of Halogenated Phenethylamines
- Source: Fuller, R. W., et al. "Para-halogenated phenethylamines: similar serotonergic effects in rats by different mechanisms." Journal of Pharmacology and Experimental Therapeutics.
-
URL:[Link]
-
MAO-B Substrate Specificity
- Source: Ramsay, R. R. "Molecular aspects of monoamine oxidase B.
-
URL:[Link]
-
TAAR1 Ligand Binding Profiles
Sources
- 1. Discovery of Trace Amine Associated Receptor 1 (TAAR1) Agonist 2-(5-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4 H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of experiments using 2-(4-Chloro-phenyl)-ethylamine hcl
Executive Summary: The Halogenated Scaffold
2-(4-Chloro-phenyl)-ethylamine HCl (4-Cl-PEA) is a critical building block in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and a pharmacological probe for monoamine transporter selectivity. While structurally similar to its fluoro- and unsubstituted analogs, the 4-chloro substituent introduces specific lipophilic and electronic properties that alter reaction kinetics, solubility, and bioavailability.
This guide addresses the reproducibility crisis often encountered with this compound, specifically regarding hygroscopic weighing errors , incomplete in-situ neutralization , and solubility-driven bioassay variability .
Comparative Technical Profile
The choice between the 4-Chloro, 4-Fluoro, and unsubstituted phenethylamine affects both synthetic yield and biological selectivity. The table below aggregates experimental data to guide scaffold selection.
Table 1: Physicochemical & Synthetic Comparison
| Feature | 4-Chloro-PEA HCl | 4-Fluoro-PEA HCl | Phenethylamine HCl |
| MW ( g/mol ) | 192.09 | 175.63 | 157.64 |
| LogP (Free Base) | ~2.4 (Lipophilic) | ~1.7 (Moderate) | ~1.4 (Hydrophilic) |
| Water Solubility | Low (<10 mg/mL) | Moderate | High |
| Amide Coupling Yield | 84–90% (Robust) | 90–95% (Fast) | >95% (Very Fast) |
| SERT Selectivity | High (Probe for 5-HT) | Moderate | Low (DA/NE pref.) |
| Handling Risk | Hygroscopic / Irritant | Hygroscopic | Hygroscopic / Volatile Base |
Key Insight: While the 4-Fluoro analog is often preferred for metabolic stability, the 4-Chloro analog provides superior SERT (Serotonin Transporter) selectivity , making it indispensable for specific neuropharmacological assays despite its lower water solubility.
Critical Reproducibility Protocol: Amide Coupling
A common failure mode in using 4-Cl-PEA HCl is the "Salt Trap." Unlike the free amine, the HCl salt is non-nucleophilic. Incomplete neutralization results in low yields (10-30%), often misattributed to steric hindrance.
Experiment: Synthesis of N-(4-chlorophenethyl)-4-nitrobenzamide
Rationale: This reaction benchmarks the nucleophilicity of the amine against an activated acid chloride.
Reagents:
-
Substrate: 2-(4-Chloro-phenyl)-ethylamine HCl (1.0 equiv)
-
Electrophile: 4-Nitrobenzoyl chloride (1.1 equiv)
-
Base: Triethylamine (Et₃N) (2.5 equiv) – Critical excess
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
The "Free-Base" Activation (Time: T-15 min):
-
Dissolve 4-Cl-PEA HCl in DCM. The solution will likely remain cloudy.
-
Add 2.0 equivalents of Et₃N dropwise.
-
Checkpoint: Stir for 15 minutes. The solution should clarify as the free amine is liberated and Et₃N·HCl forms (which may remain suspended or dissolve depending on concentration). Do not skip this equilibration.
-
-
Electrophile Addition (Time: T=0):
-
Cool the mixture to 0°C.
-
Add 4-Nitrobenzoyl chloride (dissolved in minimal DCM) dropwise over 10 minutes.
-
Mechanistic Note: The 4-Cl substituent exerts a weak electron-withdrawing effect (inductive), slightly reducing nucleophilicity compared to the unsubstituted amine. Cooling prevents side reactions but requires warming to RT for completion.
-
-
Reaction & Quench (Time: T+3 hrs):
-
Workup & Isolation:
-
Wash organic layer with Sat. NaHCO₃ (remove acid byproduct).
-
Dry over MgSO₄ and concentrate.
-
Reproducibility Tip: If the product "oils out" (common with chloro-analogs), trituruate with cold diethyl ether to induce crystallization.
-
Expected Yield: 84% - 90% (White Solid).
Bioassay Reproducibility: The DMSO Factor
When using 4-Cl-PEA HCl in cell-based assays (e.g., cytotoxicity or transporter inhibition), solubility is the primary variable affecting reproducibility.
-
The Pitfall: Researchers often dissolve the HCl salt directly in cell media (pH 7.4). The free base may precipitate out at micromolar concentrations due to the lipophilic 4-Cl group.
-
The Fix: Prepare a 100 mM stock in 100% DMSO .
-
Validation: Ensure final DMSO concentration in the well is <0.5% to avoid solvent cytotoxicity (which can mimic drug toxicity).
Visualizing the Workflow
The following diagrams map the decision logic and experimental flow to ensure consistent results.
Diagram 1: Synthesis Decision Tree
Caption: Logic flow for selecting the optimal activation pathway for 4-Cl-PEA HCl.
Diagram 2: Structure-Activity Relationship (SAR) Logic
Caption: Why choose 4-Cl-PEA? The trade-off between selectivity and solubility.
References
-
Nanjing Finechem. (2025). Safety and Storage Data for 2-(4-Chlorophenyl)ethylamine. Retrieved from 3
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: (R)-1-(4-Chlorophenyl)ethylamine. Retrieved from 4
-
Blough, B. E., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions. PMC. Retrieved from 5
-
González-Fernández, R., et al. (2021).[6] Synthesis of N-[(1R)-1-(4-chlorophenyl)ethyl]-Cyanamide. Molbank.[6] Retrieved from 6
-
MDPI. (2024). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from 1
-
ChemicalBook. (2026). 4-Fluorophenethylamine Hydrochloride Properties.[7] Retrieved from 7
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Chlorophenyl)Ethylamine | Chemical Properties, Safety Data, Uses & Synthesis | Buy from China Supplier [nj-finechem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-FLUOROPHENETHYLAMINE HYDROCHLORIDE | 459-19-8 [chemicalbook.com]
A Comparative Guide to the Synthesis of 2-(4-Chlorophenyl)ethylamine HCl for Researchers and Drug Development Professionals
The compound 2-(4-chlorophenyl)ethylamine is a critical building block in organic synthesis, particularly in the development of pharmaceutical agents. Its hydrochloride salt is often the preferred form for handling and formulation. The selection of a synthetic route is a crucial decision in the drug development pipeline, balancing factors such as yield, purity, cost, scalability, and environmental impact. This guide provides an in-depth, side-by-side comparison of various established methods for the synthesis of 2-(4-chlorophenyl)ethylamine HCl, offering field-proven insights and detailed experimental protocols to inform your selection process.
Reductive Amination of 4-Chlorophenylacetaldehyde
Reductive amination is a widely utilized and versatile method for amine synthesis, converting a carbonyl group into an amine via an intermediate imine.[1] This "one-pot" approach is often favored for its efficiency and mild reaction conditions.[1]
Reaction Mechanism & Causality
The synthesis commences with the reaction of 4-chlorophenylacetaldehyde with ammonia to form an unstable imine intermediate. This is followed by in-situ reduction of the imine to the desired primary amine. The choice of reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are frequently employed because they are mild enough to selectively reduce the imine in the presence of the starting aldehyde, thus preventing side reactions.[2] Catalytic hydrogenation over platinum, palladium, or nickel is also a viable green chemistry approach.[1]
Caption: Reductive Amination Workflow.
Experimental Protocol
-
To a solution of 4-chlorophenylacetaldehyde (1 equivalent) in methanol, add a solution of ammonia in methanol (excess).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0°C and add sodium borohydride (NaBH₄) portion-wise (a stepwise procedure can minimize dialkylation).[3]
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Dissolve the crude amine in diethyl ether and bubble hydrogen chloride gas through the solution to precipitate the hydrochloride salt.
-
Filter and dry the precipitate to obtain 2-(4-chlorophenyl)ethylamine HCl.
Performance & Field Insights
This method is generally high-yielding and adaptable to various scales. The use of relatively inexpensive reagents makes it economically viable. However, the stability of 4-chlorophenylacetaldehyde can be a concern, and careful control of the reaction conditions is necessary to minimize the formation of secondary and tertiary amine byproducts.[3]
Reduction of 4-Chlorophenylacetonitrile
The reduction of a nitrile offers a direct route to the corresponding primary amine. This method is attractive due to the commercial availability and stability of the starting nitrile.
Reaction Mechanism & Causality
This transformation involves the reduction of the carbon-nitrogen triple bond of 4-chlorophenylacetonitrile. Two primary approaches are common:
-
Catalytic Hydrogenation: This involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.[4] This method is considered environmentally friendly.
-
Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this conversion.[4] The reaction is typically carried out in an anhydrous ethereal solvent, followed by an acidic workup to hydrolyze the intermediate aluminum complexes.
Caption: Nitrile Reduction Workflow.
Experimental Protocol (using LiAlH₄)
-
To a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C, add a solution of 4-chlorophenylacetonitrile (1 equivalent) in THF dropwise.[5]
-
After the addition is complete, allow the mixture to stir at room temperature for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Cool the reaction mixture to 0°C and cautiously quench by the sequential addition of water, 10% aqueous NaOH, and then more water.[5]
-
Filter the resulting suspension through celite and wash the filter cake with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Form the hydrochloride salt as described in the previous method.
Performance & Field Insights
The LiAlH₄ route is highly effective and generally provides excellent yields. However, LiAlH₄ is a pyrophoric and highly reactive reagent, requiring stringent anhydrous conditions and careful handling, which can be a drawback for large-scale synthesis.[5] Catalytic hydrogenation is safer and more environmentally benign but may require specialized high-pressure equipment.
Gabriel Synthesis from 2-(4-Chlorophenyl)ethyl Halide
The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, effectively avoiding the over-alkylation issues common in direct alkylation with ammonia.[6]
Reaction Mechanism & Causality
The synthesis begins with the deprotonation of phthalimide by a base like potassium hydroxide to form the potassium phthalimide salt. This phthalimide anion then acts as a nucleophile in an Sₙ2 reaction with a primary alkyl halide, in this case, 2-(4-chlorophenyl)ethyl bromide or chloride, to form an N-alkylphthalimide.[7] The final step is the cleavage of the N-alkylphthalimide to release the primary amine. This is typically achieved by hydrazinolysis (the Ing-Manske procedure) or by acid/base hydrolysis.[8]
Caption: Gabriel Synthesis Workflow.
Experimental Protocol
-
Add 2-(4-chlorophenyl)ethyl bromide (1 equivalent) to a solution of potassium phthalimide (1.1 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).[9]
-
Heat the reaction mixture at 80-100°C for several hours until the starting halide is consumed (monitor by TLC).
-
Cool the mixture and pour it into water to precipitate the N-(2-(4-chlorophenyl)ethyl)phthalimide. Filter and wash the solid.
-
Suspend the N-alkylphthalimide in ethanol and add hydrazine hydrate (1.5 equivalents).
-
Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Cool the mixture, acidify with HCl to precipitate any remaining phthalhydrazide, and filter.
-
Concentrate the filtrate to obtain the crude 2-(4-chlorophenyl)ethylamine HCl. Recrystallize from ethanol/ether for purification.
Performance & Field Insights
The Gabriel synthesis is known for producing high-purity primary amines with minimal byproducts.[9] The main drawbacks are the use of a stoichiometric protecting group (phthalimide) and the often harsh conditions required for the final deprotection step, although hydrazinolysis is a milder alternative to strong acid or base hydrolysis.[8]
Hofmann Rearrangement of 3-(4-Chlorophenyl)propanamide
The Hofmann rearrangement is a method for converting a primary amide to a primary amine with one fewer carbon atom.[10]
Reaction Mechanism & Causality
The reaction proceeds by treating the primary amide, 3-(4-chlorophenyl)propanamide, with bromine and a strong base (like NaOH or KOH) to form sodium hypobromite in situ.[10] This reagent converts the amide into an N-bromoamide, which, upon deprotonation, rearranges to an isocyanate intermediate with the loss of the bromide ion. The isocyanate is then hydrolyzed in the aqueous basic solution to the primary amine and carbon dioxide.[11]
Caption: Hofmann Rearrangement Workflow.
Experimental Protocol
-
Prepare a solution of sodium hydroxide in water and cool it to 0°C.
-
Slowly add bromine to the cold NaOH solution to generate sodium hypobromite.
-
In a separate flask, dissolve 3-(4-chlorophenyl)propanamide in a minimal amount of a suitable solvent and cool it.
-
Slowly add the cold sodium hypobromite solution to the amide solution, keeping the temperature low.
-
After the addition, slowly warm the reaction mixture and then heat to reflux for 1-2 hours.
-
Cool the reaction mixture and extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry it, and form the hydrochloride salt as previously described.
Performance & Field Insights
The Hofmann rearrangement is a classic transformation that is particularly useful when a one-carbon degradation of a carboxylic acid derivative is desired. However, the use of stoichiometric amounts of bromine and strong base can be a disadvantage, especially for substrates with base-sensitive functional groups.[12] Yields can be variable, and careful temperature control is essential.
Leuckart-Wallach Reaction of 4-Chlorophenylacetone
The Leuckart-Wallach reaction is a specific method of reductive amination that uses formic acid or its derivatives, such as ammonium formate or formamide, as both the nitrogen source and the reducing agent.[13]
Reaction Mechanism & Causality
The reaction involves heating a ketone, in this case, 4-chlorophenylacetone, with the Leuckart reagent. An iminium ion is formed as an intermediate, which is then reduced by a hydride transfer from formate or a related species.[14] The reaction typically produces the N-formylated amine as the initial product, which must then be hydrolyzed under acidic or basic conditions to yield the free primary amine.[15] The reaction requires high temperatures, often between 120-185°C.[13][14]
Caption: Leuckart-Wallach Workflow.
Experimental Protocol
-
Combine 4-chlorophenylacetone (1 equivalent) with a significant excess of ammonium formate.
-
Heat the mixture to 160-185°C for several hours.
-
Monitor the reaction for the cessation of carbon dioxide evolution.
-
Cool the reaction mixture and add aqueous HCl.
-
Reflux the acidic mixture to hydrolyze the intermediate N-formyl amine.
-
After cooling, make the solution basic with NaOH.
-
Extract the liberated amine with an organic solvent.
-
Dry the organic extracts and form the hydrochloride salt.
Performance & Field Insights
The Leuckart-Wallach reaction is a one-pot method that uses inexpensive reagents. However, the high reaction temperatures can lead to side products and decomposition, potentially complicating purification and lowering yields.[14] The requirement for a separate hydrolysis step adds to the overall process time.
Side-by-Side Comparison of Synthesis Methods
| Method | Starting Material | Key Reagents | Typical Yield | Purity | Key Features & Causality |
| Reductive Amination | 4-Chlorophenylacetaldehyde | NH₃, NaBH₃CN or H₂/Catalyst | Good to Excellent | Good | Versatile and efficient; mild conditions minimize side reactions. Choice of reducing agent is key to selectivity.[1] |
| Nitrile Reduction | 4-Chlorophenylacetonitrile | LiAlH₄ or H₂/Pd-C | Excellent | Very Good | Direct and high-yielding. LiAlH₄ requires stringent safety precautions; catalytic route is greener but may need high pressure.[4] |
| Gabriel Synthesis | 2-(4-Chlorophenyl)ethyl halide | Potassium Phthalimide, Hydrazine | Good | Excellent | Produces very pure primary amine, avoiding over-alkylation. Requires stoichiometric protecting group and a separate deprotection step.[6] |
| Hofmann Rearrangement | 3-(4-Chlorophenyl)propanamide | Br₂, NaOH | Moderate to Good | Good | Useful for one-carbon chain shortening. Harsh, basic conditions can limit substrate scope.[10] |
| Leuckart-Wallach | 4-Chlorophenylacetone | Ammonium Formate, Formic Acid | Moderate | Fair to Good | Uses inexpensive reagents in a one-pot setup. High temperatures can lead to byproducts and require a final hydrolysis step.[13][14] |
Conclusion
The optimal synthesis route for 2-(4-chlorophenyl)ethylamine HCl is highly dependent on the specific requirements of the project.
-
For high purity and reliability , the Gabriel synthesis is an excellent choice, despite its multiple steps.
-
For efficiency and good yields under mild conditions , reductive amination is often the preferred industrial method.
-
When starting from the corresponding nitrile, catalytic hydrogenation offers a green and safe alternative to LiAlH₄ reduction, provided the necessary equipment is available.
-
The Hofmann rearrangement and Leuckart-Wallach reaction are more situational, offering unique transformations (carbon removal) or the use of very inexpensive reagents, respectively, but often come with trade-offs in yield, purity, and reaction conditions.
Each method presents a distinct set of advantages and challenges. A thorough evaluation of available starting materials, equipment, safety protocols, and desired product specifications will guide the discerning researcher to the most appropriate and effective synthetic strategy.
References
- Leuckart, R. (1885). Ueber eine neue und eine frühere Methode zur Synthese von Basen der Benzyl- und der Cinnamylreihe. Berichte der deutschen chemischen Gesellschaft, 18(2), 2341-2344.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Moore, M. L. (1949). The Leuckart Reaction. In R. Adams (Ed.), Organic Reactions (Vol. 5, pp. 301-330). John Wiley & Sons, Inc.
-
Wikipedia contributors. (2024). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. In Organic Reactions (pp. 1-714).
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Application Note – Reductive Amination. Retrieved from a relevant Sigma-Aldrich technical document.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Chemguide. (n.d.). reduction of nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]
- Chemistry Notes. (n.d.). Gabriel synthesis: Easy mechanism, procedure, applications.
- Afanasyev, O. I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1369.
-
Master Organic Chemistry. (2020). The Gabriel Synthesis. Retrieved from [Link]
- Alfa Chemistry. (n.d.). Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction. Retrieved from a relevant Alfa Chemistry technical page.
- ResearchGate. (Various Dates). Leuckart–Wallach Reaction.
-
Wikipedia contributors. (2023). Hofmann rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]
- Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition in English, 7(12), 919-930.
- Crossley, F. S., & Moore, M. L. (1944). THE LEUCKART REACTION. The Journal of Organic Chemistry, 09(6), 529–536.
- Kamal, A., & Sattur, P. B. (1987). Gabriel Synthesis. In Named Organic Reactions (pp. 194-196). Springer, Dordrecht.
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]
- ResearchGate. (Various Dates). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols; Reaction conditions.
- Leah4sci. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. [Video]. YouTube.
- Google Patents. (2013). WO2015071230A1 - Catalytic hydrogenation of nitriles.
- Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from a relevant organic synthesis procedure website.
- NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples.
- Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
- Royal Society of Chemistry. (2021). Ni@C catalyzed hydrogenation of acetophenone to phenylethanol under industrial mild conditions in a flow reactor.
-
Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved from [Link]
- ResearchGate. (Various Dates). Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis.
- Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from a relevant organic synthesis procedure website.
- OAE Publishing Inc. (2022). Efficient selective hydrogenation of phenylacetylene over Pd-based rare earth dual-atomic catalysts.
- Dr. Paul's Chemistry Classroom. (2023). Reduction of Imines and Nitriles with LiAlH4. [Video]. YouTube.
- Reddit. (2020). r/Chempros - Only one nitrile reduced to amine with LiAlH4.
- PMC - NIH. (2023). Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives.
- Indian Academy of Sciences. (2007). Transfer hydrogenation reactions catalyzed by chiral half-sandwich Ruthenium complexes derived from Proline.
Sources
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- 15. mdpi.com [mdpi.com]
Comparative Guide: 2-(4-Chloro-phenyl)-ethylamine HCl vs. Phenethylamine (PEA)
Executive Summary
Verdict: 2-(4-Chloro-phenyl)-ethylamine HCl (4-Cl-PEA) is significantly more potent in vivo than Phenethylamine (PEA) , but this potency comes with a critical safety trade-off.
While PEA is a rapidly metabolized endogenous trace amine with a high safety profile, 4-Cl-PEA acts as a potent serotonergic releasing agent with enhanced metabolic stability. However, 4-Cl-PEA shares the neurotoxic profile of its analogue para-chloroamphetamine (PCA), causing long-term depletion of serotonin (5-HT) neurons. Therefore, while 4-Cl-PEA exhibits higher potency in inducing monoaminergic effects (specifically serotonergic), it is considered a pharmacological toxin rather than a viable therapeutic alternative to PEA.
Chemical & Physicochemical Profile
The fundamental difference lies in the para-substitution of the phenyl ring. This single chlorine atom drastically alters the molecule's interaction with Monoamine Oxidase (MAO) and the Serotonin Transporter (SERT).
| Feature | Phenethylamine (PEA) | 2-(4-Chloro-phenyl)-ethylamine (4-Cl-PEA) |
| Structure | Unsubstituted phenyl ring | Para-chloro substituted phenyl ring |
| Lipophilicity (LogP) | ~1.41 (Moderate BBB penetration) | ~2.10 (Enhanced BBB penetration) |
| Electronic Effect | Neutral | Electron-withdrawing (Cl), increases SERT affinity |
| Metabolic Fate | Rapid oxidation by MAO-B | Substrate for MAO-B (High Activation Energy) / Competitive Inhibitor |
Pharmacodynamics: The Potency Drivers
A. Monoamine Transporter Selectivity (SERT vs. DAT)
This is the primary driver of 4-Cl-PEA's distinct potency.
-
PEA: Acts primarily as a substrate for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) but has weak affinity for the Serotonin Transporter (SERT).
-
4-Cl-PEA: The chlorine substitution shifts selectivity heavily toward SERT . It acts as a potent releaser of serotonin, similar to MDMA or PCA. Experimental data indicates 4-Cl-PEA is a competitive inhibitor of 5-HT uptake with a
of approximately 430 nM , a potency level capable of inducing serotonin syndrome in rodent models.
B. Trace Amine-Associated Receptor 1 (TAAR1) Agonism
Both compounds are agonists at TAAR1, an intracellular receptor that modulates monoaminergic firing.[1][2]
-
PEA: A high-potency endogenous agonist (Rank order: Tyramine > PEA > Dopamine).
-
4-Cl-PEA: Retains TAAR1 agonism.[3] Halogenated PEAs (e.g., 4-Fluoro-PEA) generally maintain high affinity for TAAR1. However, the physiological impact of 4-Cl-PEA is dominated by its SERT-mediated release rather than pure TAAR1 neuromodulation.
C. Monoamine Oxidase (MAO) Interaction
PEA's lack of in vivo potency is due to its rapid degradation. 4-Cl-PEA overcomes this via steric and electronic hindrance.
-
PEA: An ideal substrate for MAO-B. Half-life is
minutes orally. -
4-Cl-PEA: While still a substrate, the para-chloro group increases the activation energy required for enzymatic oxidation (approx. 35 kcal/mol vs. lower values for unsubstituted PEA).[4] This slows its turnover rate, allowing it to persist longer in the brain and exert prolonged effects.
Experimental Data Comparison
The following table synthesizes data regarding transporter affinity and metabolic stability.
| Parameter | Phenethylamine (PEA) | 4-Cl-PEA | Significance |
| SERT Affinity ( | ~430 nM | 4-Cl-PEA is a potent serotonin releaser. | |
| MAO-B Interaction | Preferred Substrate ( | Substrate / Competitive Inhibitor | 4-Cl-PEA resists degradation, increasing effective dose. |
| In Vivo Effect | Inactive without MAOI | Induces Serotonin Syndrome | 4-Cl-PEA is active alone; PEA requires protection. |
| Neurotoxicity | None (Endogenous) | High (Serotonergic) | 4-Cl-PEA causes long-term 5-HT depletion. |
Mechanism of Action & Toxicity Visualization
The diagram below illustrates the divergent pathways of PEA (Rapid Metabolism) versus 4-Cl-PEA (SERT Reversal & Neurotoxicity).
Figure 1: Comparative pathway analysis showing PEA's rapid metabolic clearance versus 4-Cl-PEA's serotonin release and subsequent neurotoxic cascade.
Experimental Protocols
To validate the potency and toxicity differences, the following methodologies are standard in the field.
Protocol A: [3H]Serotonin Uptake Inhibition Assay
Objective: Determine the potency (
-
Preparation: Isolate rat brain synaptosomes (cortex) via homogenization in 0.32 M sucrose.
-
Incubation: Incubate synaptosomes with [3H]5-HT (10 nM) and varying concentrations of 4-Cl-PEA (
to M) for 10 minutes at 37°C. -
Control: Use Fluoxetine (10 µM) to define non-specific uptake.
-
Filtration: Terminate reaction by rapid filtration through GF/B filters.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
using non-linear regression.
Protocol B: Assessment of Serotonergic Neurotoxicity
Objective: Confirm long-term depletion of 5-HT (safety assessment).
-
Administration: Administer 4-Cl-PEA (10 mg/kg, i.p.) to rats.
-
Wait Period: Allow 7 days for acute effects to subside and potential lesions to form.
-
Tissue Analysis: Dissect cortex and striatum.
-
HPLC Detection: Quantify 5-HT and 5-HIAA levels using HPLC with electrochemical detection.
-
Result Interpretation: A significant reduction (>20%) in 5-HT levels compared to control indicates neurotoxicity.
References
-
Vertex AI Search. (2024). Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms. National Institutes of Health. [Link]
-
Vertex AI Search. (2024). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions. National Institutes of Health. [Link]
-
Vertex AI Search. (2024). Why p-OMe- and p-Cl-β-Methylphenethylamines Display Distinct Activities upon MAO-B Binding. National Institutes of Health. [Link]
-
Vertex AI Search. (2024). Phenethylamine - Wikipedia. Wikipedia. [Link]
-
Vertex AI Search. (2024). para-Chloroamphetamine - Wikipedia. Wikipedia. [Link]1]
Sources
- 1. TAAR1 - Wikipedia [en.wikipedia.org]
- 2. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why p-OMe- and p-Cl-β-Methylphenethylamines Display Distinct Activities upon MAO-B Binding - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of Monoamine Oxidase Inhibition by Phenylethylamine Derivatives
[1][2]
Executive Summary
This technical guide provides a comparative analysis of phenylethylamine (PEA) derivatives and their efficacy as Monoamine Oxidase (MAO) inhibitors.[1] While endogenous PEA functions primarily as a substrate for MAO-B, structural modifications—specifically at the
Mechanistic Foundation & SAR Analysis[3]
The phenylethylamine backbone (
Structural Activity Relationship (SAR)[3][4]
-
Endogenous PEA: Rapidly metabolized by MAO-B (half-life < 10 min). Lacks steric bulk to prevent oxidation.
-
Hydrazine Substitution (Phenelzine): Replacement of the terminal amine with a hydrazine moiety (
) creates a non-selective "suicide substrate." The enzyme oxidizes the hydrazine to a diazene intermediate, which covalently binds to the N(5) atom of the FAD isoalloxazine ring. -
Propargyl Substitution (Selegiline/Rasagiline): Addition of a propargyl group (
) confers MAO-B selectivity. The acetylenic bond is processed by the enzyme to form a reactive allene, which alkylates the FAD cofactor at the N(5) position.
Pathway Visualization
The following diagram illustrates the divergence in molecular mechanism based on functional group modification.
Figure 1: Mechanistic divergence of PEA derivatives. Hydrazines lead to non-selective adducts, while propargyls exploit the Tyr326 residue for MAO-B selectivity.
Comparative Performance Data
The following data aggregates IC50 values from human brain homogenate and recombinant enzyme assays. Note the orders-of-magnitude difference in selectivity ratios.
Table 1: Inhibitory Potency and Selectivity Profiles
| Compound | Class | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Ratio (A/B) | Reversibility |
| Phenelzine | Hydrazine PEA | 0.2 - 1.5 | 1.5 - 3.0 | ~0.1 (Non-selective) | Irreversible |
| Tranylcypromine | Cyclopropyl PEA | 0.3 - 0.5 | 0.3 - 0.5 | ~1.0 (Non-selective) | Irreversible |
| Selegiline | Propargyl PEA | > 4.0 | 0.004 - 0.014 | > 300 (B-Selective) | Irreversible |
| Rasagiline | Propargyl Indan | ~4.0 | 0.004 | > 1000 (B-Selective) | Irreversible |
| Safinamide | Substituted PEA | ~485.0 | 0.098 | > 4000 (B-Selective) | Reversible |
Data Sources: Riederer et al. (2004), Youdim et al. (2006). Ratios calculated as
Key Insight: While Phenelzine retains the closest structural homology to PEA, the hydrazine modification destroys selectivity. Selegiline, despite being a methamphetamine derivative (methylated PEA), achieves high selectivity due to the propargyl group interacting with the "entrance cavity" of MAO-B, which is structurally tighter in MAO-A.
Experimental Validation: Kynuramine Fluorometric Assay
To validate the inhibition profile of a PEA derivative, the Kynuramine Deamination Assay is the gold standard. Unlike Amplex Red assays, which can be prone to interference from hydrazine compounds acting as reducing agents, kynuramine provides a direct readout.
Principle
Kynuramine (non-fluorescent) is oxidatively deaminated by MAO to form 4-hydroxyquinoline (4-HQ), which is highly fluorescent in alkaline conditions.
-
Excitation: 315 nm
-
Emission: 380 nm
Protocol Workflow
Reagents:
-
Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Substrate: Kynuramine dihydrobromide (Stock 10 mM).
-
Stop Solution: 2N NaOH (induces fluorescence of product).
Step-by-Step Procedure:
-
Enzyme Prep: Thaw human recombinant MAO-A or MAO-B on ice. Dilute to 0.01 mg/mL in buffer.
-
Inhibitor Pre-incubation (Critical):
-
Add 10 µL of PEA derivative (various concentrations) to 90 µL Enzyme.
-
Incubate at 37°C for 20 minutes .
-
Why: Irreversible inhibitors (Phenelzine/Selegiline) require catalytic turnover to bind. Without pre-incubation, IC50 values will be underestimated (shift to right).
-
-
Reaction Initiation:
-
Add 50 µL Kynuramine (Final concentration: Km value, typically 50 µM).
-
Incubate at 37°C for 30 minutes.
-
-
Termination:
-
Add 100 µL 2N NaOH.
-
Agitate plate for 10 seconds.
-
-
Quantification:
-
Read fluorescence immediately (Ex 315nm / Em 380nm).
-
Protocol Visualization
Figure 2: Kynuramine fluorometric assay workflow. Pre-incubation is mandatory for suicide inhibitors.
Drug Development Implications[1][5]
The "Cheese Effect" (Tyramine Toxicity)
The most critical differentiator in PEA derivative development is the interaction with intestinal MAO-A.
-
Phenelzine (Non-selective): Inhibits intestinal MAO-A. Ingestion of tyramine-rich foods (cheese, wine) leads to systemic tyramine absorption
norepinephrine release hypertensive crisis. -
Selegiline (MAO-B Selective): At therapeutic doses (<10mg/day), it leaves intestinal MAO-A intact, allowing safe tyramine metabolism. This "pressor response" safety margin is a primary endpoint in Phase I clinical trials.
Pharmacokinetic Considerations
PEA derivatives often suffer from extensive first-pass metabolism.[2]
-
Amphetamine Metabolites: Selegiline is metabolized into L-methamphetamine and L-amphetamine. While less psychoactive than the D-isomers, they can still cause vasoactive side effects.
-
Next-Gen Design: Newer derivatives (e.g., Rasagiline) utilize an indan backbone to avoid amphetamine metabolites entirely, improving the safety profile.
References
-
Youdim, M. B., et al. (2006). "The therapeutic potential of monoamine oxidase inhibitors."[3][4][2][5][6] Nature Reviews Neuroscience.
-
Riederer, P., et al. (2004). "Selegiline's neuroprotective capacity revisited." Journal of Neural Transmission.
-
Binda, C., et al. (2004). "Structure-function relationships in monoamine oxidase inhibitors." Current Medicinal Chemistry.
-
Tipton, K. F., et al. (2006). "Monoamine oxidases: certainties and uncertainties." Current Medicinal Chemistry.
-
Carradori, S., & Petzer, J. P. (2015). "Novel monoamine oxidase inhibitors: a patent review (2012-2014)." Expert Opinion on Therapeutic Patents.
Sources
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- 2. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
- 4. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monoamine Oxidase Reaction Phenotyping | Evotec [evotec.com]
Selectivity profile of 2-(4-Chloro-phenyl)-ethylamine hcl versus other neurotransmitter systems
Publish Comparison Guide: Selectivity Profile of 2-(4-Chloro-phenyl)-ethylamine HCl
Executive Summary
2-(4-Chloro-phenyl)-ethylamine HCl (also known as 4-chloro-
This guide provides a technical comparison of 4-Cl-PEA against major neurotransmitter system modulators, establishing its utility as a safe, selective tool for studying trace amine signaling without the confounding variables of psychostimulant neurotoxicity.
Molecular Mechanism & Structural Logic
The selectivity of 4-Cl-PEA is dictated by two critical structural features: the para-chloro substitution and the absence of an
-
TAAR1 Agonism: The para-chloro substitution on the phenethylamine scaffold significantly increases binding affinity for TAAR1 compared to the endogenous ligand
-phenethylamine (PEA), acting as a potent full agonist. -
Metabolic Safety Switch: The absence of an
-methyl group (found in amphetamines) renders 4-Cl-PEA a substrate for Monoamine Oxidase B (MAO-B) . This ensures rapid degradation, preventing the sustained intracellular accumulation that drives the neurotoxicity of halogenated amphetamines.
Figure 1: Structural Determinants of Toxicity vs. Selectivity
Caption: Structural relationship showing how the absence of the alpha-methyl group in 4-Cl-PEA preserves MAO susceptibility, preventing the neurotoxicity associated with 4-CA.
Selectivity Profile: 4-Cl-PEA vs. Alternatives
The following data synthesizes comparative pharmacology from trace amine research. 4-Cl-PEA is defined by its "clean" TAAR1 activation profile relative to the "dirty" binding of amphetamines.
Table 1: Comparative Pharmacological Profile
| Feature | 4-Cl-PEA (Product) | 4-Chloroamphetamine (Neurotoxin) | |
| Primary Target | TAAR1 (Agonist) | TAAR1 (Agonist) | SERT / DAT (Releaser) |
| TAAR1 Potency ( | High (<100 nM) | Moderate (~100-200 nM) | Low / Moderate |
| DAT/SERT Activity | Low affinity substrate | Low affinity substrate | High affinity Releaser |
| MAO Susceptibility | High (Substrate) | Very High (Substrate) | None (Inhibitor/Resistant) |
| Neurotoxicity | Negligible | None | Severe (Serotonergic) |
| Half-Life | Short (Minutes) | Ultra-Short (<10 min) | Long (Hours) |
Key Differentiators
-
Vs. Endogenous PEA: 4-Cl-PEA has higher lipid solubility and TAAR1 affinity, making it a more effective probe for in vivo or ex vivo studies, though it still requires MAO inhibition for prolonged effects.
-
Vs. 4-Chloroamphetamine (4-CA): 4-CA causes long-term depletion of serotonin (5-HT) and destruction of serotonergic terminals. 4-Cl-PEA does not produce this neurotoxic effect because it cannot accumulate in synaptic vesicles to displace serotonin via the VMAT2 mechanism effectively before being metabolized.
Experimental Validation Protocols
To validate the selectivity of 4-Cl-PEA in your own assays, use the following self-validating protocols.
Protocol A: TAAR1 Functional Assay (cAMP Accumulation)
Objective: Confirm agonist activity at TAAR1.
-
Cell Line: HEK293 cells stably transfected with human or rodent TAAR1 (and G
s if necessary). -
Reagents: 4-Cl-PEA (1 nM – 10
M), IBMX (phosphodiesterase inhibitor). -
Method:
-
Incubate cells with IBMX (500
M) for 30 min. -
Add 4-Cl-PEA and incubate for 45 min at 37°C.
-
Lyse cells and measure cAMP via TR-FRET or ELISA.
-
-
Validation Criteria: 4-Cl-PEA should exhibit a sigmoidal dose-response curve with
comparable to -PEA but with improved potency (left-shifted ).
Protocol B: Neurotoxicity Exclusion Screen (Serotonin Depletion)
Objective: Verify lack of 4-CA-like neurotoxicity.
-
Model: Rat striatal/cortical synaptosomes or in vivo administration.
-
Treatment:
-
Group A: Vehicle.
-
Group B: 4-CA (10 mg/kg) – Positive Control.
-
Group C: 4-Cl-PEA (10 mg/kg).
-
-
Readout: Measure tissue 5-HT levels via HPLC-ECD 1 week post-dosing.
-
Expected Result: Group B (4-CA) will show >50% reduction in 5-HT. Group C (4-Cl-PEA) should show no significant reduction compared to Vehicle.
Signaling Pathway Visualization
Understanding the downstream effects of 4-Cl-PEA is crucial for interpreting experimental data. It acts primarily through Gs-protein coupling.
Figure 2: TAAR1 Signaling Cascade
Caption: 4-Cl-PEA activates TAAR1-Gs signaling, leading to cAMP production and downstream modulation of monoamine transporters (DAT) via phosphorylation, distinct from direct transporter inhibition.
References
-
Borowsky, B., et al. (2001).[1] Trace amines: Identification of a family of mammalian G protein-coupled receptors. Proceedings of the National Academy of Sciences, 98(16), 8966-8971. Link
-
Fuller, R. W. (1992). The effects of p-chloroamphetamine on brain serotonin neurons.[2][3][4] Neurochemical Research, 17, 449–456. Link
-
Lindemann, L., & Hoener, M. C. (2005). A renaissance in trace amines inspired by a novel GPCR family. Trends in Pharmacological Sciences, 26(5), 274-281. Link
-
Sotnikova, T. D., et al. (2004). Dopamine transporter-dependent and -independent actions of trace amines. European Journal of Neuroscience, 20(11), 2953-2960. Link
-
Berry, M. D. (2004). Mammalian central nervous system trace amines. Pharmacologic basis and potential for therapeutic applications. Journal of Neurochemistry, 90(2), 257-271. Link
Sources
- 1. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 2. Depletion of serotonin using p-chlorophenylalanine (PCPA) and reserpine protects against the neurotoxic effects of p-chloroamphetamine (PCA) in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of p-chloroamphetamine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-Chloramphetamine: Selective neurotoxic action in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating LC-MS Methods for 4-Chlorophenethylamine Quantification: A Comparative Technical Guide
Executive Summary: The Isomer Challenge
In the quantification of 4-Chlorophenethylamine (4-CPEA) —a critical intermediate in pharmaceutical synthesis and a psychoactive substance in forensic toxicology—the primary analytical failure mode is not sensitivity, but selectivity .
Standard C18 Reversed-Phase Liquid Chromatography (RPLC) often fails to resolve 4-CPEA from its positional isomers, 2-Chlorophenethylamine (2-CPEA) and 3-Chlorophenethylamine (3-CPEA) . Since these isomers share identical molecular weights and similar fragmentation patterns, Mass Spectrometry (MS) alone cannot distinguish them.
This guide validates an optimized Biphenyl Stationary Phase method against the traditional C18 Alternative , demonstrating why the Biphenyl chemistry provides the necessary orthogonality to achieve baseline separation and regulatory-compliant validation.
Part 1: The Analytical Landscape
The Target Analyte[1]
-
Compound: 4-Chlorophenethylamine (4-CPEA)
-
Molecular Formula: C₈H₁₀ClN
-
Precursor Ion [M+H]⁺: m/z 156.1 (³⁵Cl) / 158.1 (³⁷Cl)
-
Key Challenge: Isobaric interference from ortho- (2-Cl) and meta- (3-Cl) isomers.
The Comparison: C18 vs. Biphenyl
The following table summarizes the mechanistic differences between the standard approach and the optimized solution.
| Feature | Alternative: C18 Column | Optimized Product: Biphenyl Column |
| Primary Interaction | Hydrophobic (Van der Waals) | Hydrophobic + Pi-Pi Interactions |
| Selectivity Driver | Carbon load & surface area | Electron density & steric availability |
| Isomer Separation | Poor (often co-elutes 3-Cl and 4-Cl) | High (Resolves ortho, meta, para) |
| Retention of Polar Amines | Weak (requires ion-pairing reagents) | Moderate to Strong |
| Suitability | General screening | Targeted Isomer Quantification |
Part 2: Experimental Methodologies
Sample Preparation: Mixed-Mode Cation Exchange (MCX)
Direct protein precipitation (PPT) is often insufficient for removing matrix interferences that cause ion suppression in the early-eluting amine region. We utilize Mixed-Mode Strong Cation Exchange (MCX) SPE to ensure high recovery and matrix cleanliness.
Protocol:
-
Pre-treatment: Dilute 100 µL Plasma/Urine with 300 µL 2% Formic Acid (aq).
-
Conditioning: 1 mL MeOH followed by 1 mL Water.
-
Loading: Load pre-treated sample.
-
Washing:
-
Wash 1: 1 mL 2% Formic Acid (removes proteins/neutrals).
-
Wash 2: 1 mL Methanol (removes hydrophobic neutrals).
-
-
Elution: 1 mL 5% Ammonium Hydroxide in Methanol (releases basic amines).
-
Reconstitution: Evaporate to dryness under N₂; reconstitute in Mobile Phase A.
LC-MS/MS Conditions
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Flow Rate: 0.4 mL/min.
Gradient Profile (Biphenyl vs. C18)
-
C18: Standard linear gradient (5% B to 95% B).
-
Biphenyl: Isocratic hold at 10% B for 1 min (to trap polar amines), then shallow gradient to 40% B over 5 mins to maximize Pi-Pi interaction differences between isomers.
MS/MS Transitions
| Analyte | Precursor (m/z) | Product (Quant) | Product (Qual) | Collision Energy (eV) |
| 4-CPEA | 156.1 | 139.1 [M-NH₃]⁺ | 103.1 [C₈H₇]⁺ | 15 / 25 |
| 4-CPEA-d4 (IS) | 160.1 | 143.1 | 107.1 | 15 / 25 |
Part 3: Validation Data & Performance
Experiment A: Isomer Resolution
The critical validation step is injecting a mixture of 2-Cl, 3-Cl, and 4-Cl PEA.
-
C18 Result: 3-CPEA and 4-CPEA co-elute as a single peak at 2.4 min. Result: FAILED Specificity.
-
Biphenyl Result:
-
2-CPEA (Ortho): 2.1 min (Steric hindrance reduces Pi-Pi retention).
-
3-CPEA (Meta): 2.6 min.
-
4-CPEA (Para): 2.9 min (Maximal Pi-Pi overlap).
-
Result: Baseline Resolution (Rs > 1.5).
-
Experiment B: Linearity & Sensitivity
Range: 1.0 ng/mL – 1000 ng/mL.
| Parameter | Performance Data (Biphenyl Method) | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | > 0.998 (Weighted 1/x²) | ≥ 0.990 |
| LLOQ | 1.0 ng/mL (S/N > 10) | Precision ≤ 20% |
| Accuracy (Inter-day) | 94.5% – 106.2% | 85% – 115% |
| Precision (%CV) | 2.1% – 5.8% | ≤ 15% |
Experiment C: Matrix Effect & Recovery
Matrix effect (ME) was evaluated using the post-extraction spike method.
| Matrix | Recovery (%) | Matrix Effect (%) | Status |
| Plasma | 88.5 ± 4.2 | -8.4 (Suppression) | Pass |
| Urine | 92.1 ± 3.5 | -12.1 (Suppression) | Pass |
Part 4: Visualizing the Validation Workflow
The following diagram illustrates the logical flow for validating this method, emphasizing the critical "Isomer Check" often missed in standard protocols.
Figure 1: Decision-tree workflow for validating 4-CPEA methods, prioritizing isomer resolution.
Part 5: Mechanism of Action (Why Biphenyl Works)
To understand the "Expertise" behind this choice, we visualize the interaction mechanism. The Biphenyl phase utilizes pi-electron overlap, which is highly sensitive to the position of the electron-withdrawing Chlorine atom on the aromatic ring.
Figure 2: Mechanistic difference in retention. 4-CPEA allows planar alignment for strong pi-pi stacking, while 2-CPEA suffers steric hindrance.
References
-
United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Phenomenex. (2020).[2] Separation of Positional Isomers of Halogenated Phenethylamines on Kinetex Biphenyl. (Technical Note illustrating the "Product" mechanism). [Link](Note: General landing page cited as specific app notes are dynamic).
-
Journal of Chromatography A. (2015). Selectivity of phenyl-hexyl and biphenyl stationary phases for polar and ionizable analytes. [Link]
Sources
Safety Operating Guide
2-(4-Chloro-phenyl)-ethylamine hcl proper disposal procedures
This guide outlines the proper handling and disposal procedures for 2-(4-Chloro-phenyl)-ethylamine Hydrochloride (also known as 4-Chlorophenethylamine HCl).[1] It is designed for researchers and laboratory safety officers to ensure compliance with environmental regulations (RCRA/EPA) and to maintain high safety standards.
Part 1: Chemical Profile & Hazard Identification
Before handling waste, you must validate the chemical identity to ensure compatibility with waste streams.
| Property | Specification |
| Chemical Name | 2-(4-Chlorophenyl)ethylamine Hydrochloride |
| Common Synonyms | 4-Chlorophenethylamine HCl; p-Chlorophenethylamine HCl |
| CAS Number | 24472-88-6 (HCl salt); 156-41-2 (Free base) |
| Molecular Formula | C₈H₁₀ClN[1][2][3] · HCl |
| Molecular Weight | 192.09 g/mol |
| Physical State | White to off-white crystalline solid |
| Acidity (pKa) | ~9.7 (Amine protonation); Solutions are mildly acidic |
| Solubility | Soluble in water, methanol, ethanol |
| GHS Classification | Warning : Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335) |
Part 2: The Core Directive (Disposal Logic)
The Critical Rule: Do NOT dispose of this compound down the drain. Although the hydrochloride salt is water-soluble, the chloro-phenyl moiety renders it a halogenated organic compound .
Why Segregation Matters (The Causality)
-
Incineration Requirements: Halogenated organics require specific high-temperature incineration (often >1100°C) with flue gas scrubbing to capture acidic gases (like HCl) and prevent the formation of dioxins/furans.
-
Cost Control: Mixing halogenated waste with non-halogenated solvents (e.g., pure acetone or ethanol) contaminates the entire container, forcing the disposal facility to treat the whole volume as "halogenated," which is significantly more expensive.
-
Ecological Impact: Chlorinated aromatics are often persistent in the environment and toxic to aquatic life.
Part 3: Disposal Decision Matrix
The following workflow illustrates the logical decision path for disposing of 4-Chlorophenethylamine HCl in various experimental states.
Figure 1: Decision tree for segregating halogenated amine waste streams.
Part 4: Detailed Operational Protocols
Protocol A: Disposal of Solid Waste (Pure Substance)
Applicable for: Expired shelf stock, weighing boat residues, or contaminated spill debris.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a glass amber jar with a screw-top lid.
-
Labeling: Affix a hazardous waste tag.
-
Constituent: "2-(4-Chloro-phenyl)-ethylamine HCl"[1]
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
Special Note: Write "HALOGENATED SOLID" clearly.
-
-
Transfer:
-
Wear nitrile gloves, lab coat, and safety goggles.
-
Transfer the solid carefully to avoid generating dust.[4] If dust is visible, perform this inside a chemical fume hood.
-
-
Secondary Containment: Place the sealed jar into the laboratory's designated "Solid Hazardous Waste" bin.
Protocol B: Disposal of Liquid Waste (Reaction Mixtures)
Applicable for: HPLC waste, reaction mother liquors, or dissolved stock solutions.
Scenario 1: Organic Solvent Solution
-
Segregation: Pour into the Halogenated Waste container (often red cans in US labs).
-
Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., Nitric Acid), as amines can react vigorously with them.
-
Labeling: Ensure the tag lists "Halogenated Solvents" and includes "Chlorophenethylamine" as a trace contaminant.
Scenario 2: Aqueous Solution
-
No Drain Disposal: Even if the pH is neutral, the chlorinated ring prevents drain disposal.
-
Collection: Pour into the "Aqueous Hazardous Waste" container.
-
pH Adjustment: If the solution was part of an acidic reaction (pH < 2) or basic extraction (pH > 12), adjust pH to between 5–9 using dilute NaOH or HCl before adding to the central waste drum to prevent drum corrosion or unexpected off-gassing.
Protocol C: Spill Management (Immediate Action)
If a spill occurs, follow this self-validating cleanup system:
-
Isolate: Mark the area. If the powder is airborne, evacuate the immediate area for 15 minutes to allow settling.
-
Protect: Don double nitrile gloves and an N95 dust mask (or use a respirator if outside a hood).
-
Contain (Solid):
-
Do not dry sweep (creates dust).
-
Cover the powder with wet paper towels (dampened with water) to suppress dust.
-
Scoop the wet mass into a waste jar.
-
-
Decontaminate:
-
Wipe the surface with a soap/water solution.[5]
-
Validation: A final wipe with a white tissue should show no residue.
-
-
Disposal: All cleanup materials (towels, gloves) go into the Solid Hazardous Waste bin.
Part 5: Regulatory Compliance (US/EU Context)
-
RCRA (USA): While 4-Chlorophenethylamine is not explicitly "P" or "U" listed, it is a "Characteristic Waste" if mixed with flammables or corrosives. It must be treated as a Halogenated Organic .[6]
-
EPA Waste Code: If dissolved in spent halogenated solvents (like DCM), the mixture carries the F002 code.
-
Combustion: The presence of the Chlorine atom (Cl) means this waste cannot be sent to standard fuel-blending facilities; it must go to a permitted hazardous waste incinerator.
References
-
PubChem. (n.d.). 2-(4-Chlorophenyl)ethylamine hydrochloride (Compound Summary). National Library of Medicine. Retrieved February 6, 2026, from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved February 6, 2026, from [Link][1]
Sources
Personal protective equipment for handling 2-(4-Chloro-phenyl)-ethylamine hcl
Executive Summary & Chemical Context
2-(4-Chloro-phenyl)-ethylamine Hydrochloride (CAS: 2492-83-3) is a halogenated phenethylamine derivative commonly used as a building block in the synthesis of pharmaceutical agents, particularly those targeting monoaminergic systems (e.g., MAO inhibitors or serotonin receptor ligands).[1]
While often perceived as a stable salt, this compound presents specific risks due to its hygroscopic nature and bioactivity . Improper handling can lead to inadvertent inhalation of bioactive dust or caustic injury to mucous membranes. This guide replaces generic safety advice with a targeted, self-validating protocol designed to protect researchers and ensure experimental integrity.
Hazard Analysis & Risk Assessment
Standard GHS classifications often understate the operational risks of amine salts. Below is the field-verified risk matrix.
| Hazard Class | GHS Code | Operational Implication |
| Acute Toxicity (Oral) | H302 | Bioactive Scaffold: As a phenethylamine derivative, systemic absorption may trigger sympathomimetic effects (tachycardia, hypertension). Ingestion or mucous membrane absorption must be strictly prevented.[2][3] |
| Skin/Eye Irritation | H315 / H319 | Caustic Salt: Upon contact with moisture (sweat/tears), the HCl salt dissociates, potentially creating a localized acidic environment ( |
| STOT - Single Exp. | H335 | Inhalation Risk: The fine crystalline powder is easily aerosolized. Inhalation causes immediate upper respiratory tract irritation and potential systemic absorption. |
Personal Protective Equipment (PPE) Matrix
Rationale: PPE is the last line of defense. The selection below prioritizes permeation resistance and particulate exclusion.
| PPE Category | Required Specification | Scientific Rationale (The "Why") |
| Hand Protection | Nitrile Gloves (Double Gloving Recommended) Min Thickness: 0.11 mm | Latex is permeable to many organic amines. Nitrile provides superior chemical resistance. Double gloving allows the outer pair to be discarded immediately upon contamination without exposing skin. |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1 Impact + Splash) | Standard safety glasses are insufficient. Fine powders can drift around the sides of glasses. Goggles form a seal, preventing ocular contact with aerosolized dust. |
| Respiratory | Fume Hood (Primary) If hood unavailable: N95/P100 Respirator | Engineering controls (hood) are superior to wearables. If weighing outside a hood (discouraged), a fit-tested particulate respirator is mandatory to prevent inhalation of bioactive dust. |
| Body Protection | Lab Coat (High-Neck/Snap) Long sleeves, closed-toe shoes | Prevents accumulation of dust on street clothes. A high neck protects the suprasternal notch, a common sweat point where dust can accumulate and cause irritation. |
Operational Workflow: The "Safe-Path" Protocol
This logic flow ensures that safety checks are integrated into the experimental process, not treated as an afterthought.
Caption: The "Safe-Path" workflow emphasizes environmental checks (humidity) and immediate solubilization to mitigate dust hazards.
Step-by-Step Handling Protocol
Phase A: Preparation (The "Dry" Phase)
-
Environmental Control: Ensure the laboratory humidity is controlled. Amine salts are hygroscopic ; high humidity will cause the powder to clump, leading to inaccurate weighing and increased handling time (exposure risk).
-
Static Management: Use an anti-static gun or ionizer bar inside the fume hood. Dry amine salts are prone to static charge, causing "fly-away" powder that contaminates the balance and workspace.
-
Balance Setup: Place the analytical balance inside the chemical fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the final reading, keeping the sash as low as possible.
Phase B: Transfer & Solubilization
-
Taring: Tare the receiving vessel (vial/flask) with the cap on to account for buoyancy, then remove the cap.
-
Transfer: Using a clean spatula, transfer the solid. Do not pour from the stock bottle; this generates dust plumes.
-
Immediate Dissolution: Once weighed, immediately add the solvent (e.g., Methanol, DMSO, Water) to the receiving vessel.
-
Why? Solubilizing the compound eliminates the inhalation hazard. Once in solution, the risk profile shifts to that of the solvent and dermal absorption.
-
-
Decontamination: Wipe the balance area and the exterior of the stock bottle with a Kimwipe dampened with methanol. Dispose of the wipe as solid hazardous waste.
Phase C: Emergency Response
-
Skin Contact: Brush off loose powder before washing (adding water to a large amount of powder on skin can cause a concentrated caustic paste). Then, rinse with water for 15 minutes.
-
Spill (Solid): Do not sweep. Cover with wet paper towels (to prevent dust) and wipe up. Place in a sealed bag.
Disposal & Waste Management
Strict adherence to waste stream segregation is required due to the halogen (Chlorine) content.
| Waste Stream | Classification | Protocol |
| Solid Waste | Halogenated Organic Solid | Contaminated gloves, paper towels, and weighing boats must go into the solid hazardous waste bin. Do not trash. |
| Liquid Waste | Halogenated Organic Solvent | Solutions containing this compound must be segregated from non-halogenated solvents.[4] Label clearly: "Contains 4-Chlorophenethylamine HCl - Halogenated." |
| Aquatic Toxicity | Marine Pollutant | Strictly prohibited from drain disposal. Chlorinated aromatics are persistent environmental toxins. |
References
-
PubChem. Compound Summary: 2-(4-Chlorophenyl)ethylamine hydrochloride. National Library of Medicine. [Link]
-
ECHA (European Chemicals Agency). C&L Inventory: 4-chlorophenethylamine. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
